Product packaging for Sodium 4-Hydroxy-3-methoxybenzoate(Cat. No.:CAS No. 28508-48-7)

Sodium 4-Hydroxy-3-methoxybenzoate

Cat. No.: B1260710
CAS No.: 28508-48-7
M. Wt: 190.13 g/mol
InChI Key: ZFRVFUWCVYLUIH-UHFFFAOYSA-M
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Description

Sodium vanillate is an organic sodium salt resulting from the replacement of the proton from the carboxy group of vanillic acid by a sodium ion. It contains a vanillate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NaO4 B1260710 Sodium 4-Hydroxy-3-methoxybenzoate CAS No. 28508-48-7

Properties

IUPAC Name

sodium;4-hydroxy-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4.Na/c1-12-7-4-5(8(10)11)2-3-6(7)9;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRVFUWCVYLUIH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635497
Record name Sodium 4-hydroxy-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28508-48-7
Record name Sodium 4-hydroxy-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Sodium 4-Hydroxy-3-methoxybenzoate" fundamental properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Properties of Sodium 4-Hydroxy-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as sodium vanillate, is the sodium salt of vanillic acid. Vanillic acid is a phenolic acid found in various plants and is a major oxidized metabolite of vanillin. This compound and its parent acid have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and potential therapeutic effects in metabolic and cardiovascular diseases. This technical guide provides a comprehensive overview of the fundamental properties, biological significance, and experimental considerations for this compound, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in experimental settings. The following tables summarize its key identifiers and physical characteristics.

Table 1: Chemical Identifiers
IdentifierValueReference
IUPAC Name sodium;4-hydroxy-3-methoxybenzoate[1]
Synonyms Sodium Vanillate, 4-Hydroxy-3-methoxybenzoic Acid Sodium Salt, Vanillic Acid Sodium Salt[2]
CAS Number 28508-48-7[1][2]
Molecular Formula C₈H₇NaO₄[1][2][3]
Molecular Weight 190.13 g/mol [1][2][3][4]
InChI Key ZFRVFUWCVYLUIH-UHFFFAOYSA-M[1]
SMILES COC1=C(C=CC(=C1)C(=O)[O-])O.[Na+][1]
PubChem CID 23675709[1][3]
Table 2: Physical Properties
PropertyValueReference
Appearance White to almost white crystalline powder[1]
Purity ≥98.0%[1][2]
Storage Temperature Room temperature, recommended in a cool, dark place (<15°C)
Solubility Soluble in water.

Biological Activity and Signaling Pathways

The biological effects of this compound are primarily attributed to its active form, vanillic acid. Research has elucidated its modulatory effects on several key signaling pathways, highlighting its therapeutic potential.

Vanillic acid has been shown to exert potent anti-inflammatory and antioxidant effects by inhibiting pathways such as NF-κB, JNK/STAT, NLRP, TLRs, MAPK, and mTOR.[5] It can block pro-inflammatory cytokines and suppress inflammatory cascades.[5] Furthermore, vanillic acid has demonstrated the ability to reduce oxidative stress markers.[5]

In the context of metabolic syndrome, vanillic acid may act through the activation of the AMPK/Sirt1/PGC-1α pathway and modulation of insulin signaling pathways like Akt and ERK1/2.[6]

PI3K/Akt/β-Catenin Signaling Pathway

Studies have demonstrated that vanillic acid can promote the proliferation of dermal papilla cells through the activation of the PI3K/Akt/Wnt/β-catenin signaling pathway.[7] This pathway is crucial for cell proliferation and hair growth.[7]

PI3K_Akt_B_Catenin Vanillic Acid Vanillic Acid PI3K PI3K Vanillic Acid->PI3K Akt Akt PI3K->Akt Activates GSK3B GSK-3β Akt->GSK3B Inhibits BetaCatenin β-catenin GSK3B->BetaCatenin Inhibits (Degradation) Proliferation Proliferation BetaCatenin->Proliferation Promotes

Caption: Vanillic acid-mediated activation of the PI3K/Akt/β-catenin pathway.

JNK/NF-κB Signaling Pathway in Neuroinflammation

Vanillic acid has been shown to counteract neurotoxicity by regulating the c-Jun N-terminal kinase (JNK) pathway.[8] It can suppress the phosphorylation of JNK and NF-κB, leading to a reduction in pro-inflammatory mediators.[8]

JNK_NFkB LPS LPS RAGE RAGE LPS->RAGE JNK p-JNK RAGE->JNK Activates NFkB p-NF-κB JNK->NFkB Activates Inflammation Pro-inflammatory Mediators (TNF-α, IL-1β, NOS-2) NFkB->Inflammation Induces Vanillic_Acid Vanillic Acid Vanillic_Acid->JNK Inhibits

Caption: Inhibition of the JNK/NF-κB neuroinflammatory pathway by vanillic acid.

Experimental Protocols and Methodologies

To facilitate further research, this section outlines standardized experimental protocols relevant to the investigation of this compound's biological activities.

General Workflow for In Vitro Bioactivity Screening

The following diagram illustrates a typical workflow for assessing the biological effects of this compound on a cellular model.

Bioactivity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., DPCs, Neurons) Treatment Treat Cells with Varying Concentrations Cell_Culture->Treatment Compound_Prep Prepare Sodium 4-Hydroxy-3-methoxybenzoate Stock Solution Compound_Prep->Treatment Prolif_Assay Proliferation Assay (e.g., MTT, BrdU) Treatment->Prolif_Assay Western_Blot Western Blot (for protein expression/phosphorylation) Treatment->Western_Blot qPCR RT-qPCR (for gene expression) Treatment->qPCR Microscopy Confocal Microscopy (for protein localization) Treatment->Microscopy Data_Analysis Data Analysis and Interpretation Prolif_Assay->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis Microscopy->Data_Analysis

Caption: A generalized experimental workflow for in vitro bioactivity studies.

Western Blotting for Protein Analysis

Objective: To determine the effect of this compound on the expression and phosphorylation levels of key proteins in a signaling pathway (e.g., Akt, β-catenin, JNK, NF-κB).

Methodology:

  • Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-phospho-Akt, anti-total-Akt).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Synthesis Overview

This compound is typically synthesized from its parent compound, vanillic acid (4-hydroxy-3-methoxybenzoic acid). A common laboratory-scale synthesis involves the neutralization of vanillic acid with a sodium base.

Reaction: C₈H₈O₄ (Vanillic Acid) + NaOH (Sodium Hydroxide) → C₈H₇NaO₄ (this compound) + H₂O

Protocol Outline:

  • Dissolution: Vanillic acid is dissolved in a suitable solvent, such as ethanol or water.

  • Neutralization: A stoichiometric amount of a sodium base (e.g., sodium hydroxide or sodium bicarbonate) solution is added dropwise to the vanillic acid solution while stirring. The pH is monitored and adjusted to neutral (pH ~7).

  • Isolation: The resulting salt can be isolated by evaporation of the solvent under reduced pressure.

  • Purification: The crude product may be purified by recrystallization from an appropriate solvent system to yield the final white crystalline powder.

Applications in Research and Drug Development

The diverse biological activities of this compound make it a valuable compound for various research and development applications:

  • Pharmacological Research: It serves as a tool compound for studying the roles of the NF-κB, PI3K/Akt, and MAPK signaling pathways in various disease models.

  • Drug Discovery: Its antioxidant and anti-inflammatory properties make it a potential starting point for the development of novel therapeutics for inflammatory conditions, neurodegenerative diseases, and metabolic disorders.

  • Cosmeceuticals: The ability of its parent compound, vanillic acid, to stimulate dermal papilla cells suggests potential applications in hair growth-promoting formulations.[7]

  • Chemical Synthesis: It can be used as a chemical intermediate in the synthesis of more complex molecules, such as the kinase inhibitor Bosutinib.[9]

Conclusion

This compound is a compound with significant potential in various scientific and therapeutic fields. Its well-defined chemical properties, coupled with the extensive biological activities of its parent compound, vanillic acid, provide a strong foundation for its use in drug development and biomedical research. This guide has provided a comprehensive overview of its fundamental properties, biological significance, and key experimental methodologies to aid researchers in their exploration of this promising molecule.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Sodium 4-Hydroxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 4-Hydroxy-3-methoxybenzoate, also known as Sodium Vanillate, is the sodium salt of vanillic acid. This document provides a detailed examination of its chemical structure and the nature of the bonding within the molecule. It includes a summary of its physicochemical properties, a discussion of its covalent and ionic bonding characteristics, and proposed experimental protocols for its synthesis and characterization. This guide is intended to serve as a comprehensive resource for professionals in the fields of chemical research and drug development.

Chemical Identity and Properties

This compound is an organic sodium salt formed by the deprotonation of the carboxylic acid group of vanillic acid.[1] Its chemical formula is C8H7NaO4, and it has a molecular weight of approximately 190.13 g/mol .[2][3][4] This compound is typically a white to off-white solid, appearing as a powder or crystalline substance.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H7NaO4[2][3][4]
Molecular Weight190.13 g/mol [2][3][4]
IUPAC NameThis compoundPubChem
SynonymsSodium Vanillate, 4-Hydroxy-3-methoxybenzoic Acid Sodium Salt[2][4]
AppearanceWhite to almost white powder to crystal[2]
CAS Number28508-48-7[2][3]

Chemical Structure and Bonding

The chemical structure of this compound consists of a sodium cation (Na+) and a 4-hydroxy-3-methoxybenzoate (vanillate) anion. The anion itself is comprised of a benzene ring substituted with a hydroxyl group, a methoxy group, and a carboxylate group.

Figure 1: Chemical Structure of this compound
Covalent Bonding in the Vanillate Anion

The vanillate anion features a stable aromatic ring system. The carbon atoms in the benzene ring are sp2 hybridized, leading to trigonal planar geometry with bond angles of approximately 120°. The delocalized pi-electron system across the ring confers significant stability to the molecule. The carboxylate group, hydroxyl group, and methoxy group are attached to this aromatic core.

Table 2: Estimated Bond Lengths and Angles for the Vanillate Anion (based on Vanillin data)

BondEstimated Bond Length (pm)Source (Vanillin)
C=C (aromatic)~139[4]
C-O (hydroxyl)~136[4]
C-O (methoxy)~136
C-C (ring-carboxyl)~149
C=O (carboxylate)~125
C-O (carboxylate)~125
Bond AngleEstimated Angle (°)Source (Vanillin)
C-C-C (aromatic)~120[4]
C-C-O (hydroxyl)~120
C-C-O (methoxy)~120
O-C-O (carboxylate)~125
Ionic Bonding

A key feature of this compound is the ionic bond between the sodium cation (Na+) and the negatively charged carboxylate group (-COO-) of the vanillate anion. This bond arises from the electrostatic attraction between the positively charged sodium ion and the delocalized negative charge on the two oxygen atoms of the carboxylate group.

bonding_diagram cluster_molecule This compound cluster_covalent Details of Covalent Bonding Vanillate Vanillate Anion (C₈H₇O₄⁻) Covalent Covalent Bonds (within Vanillate anion) Vanillate->Covalent Comprises Ionic Ionic Bond Vanillate->Ionic Forms with Sodium Sodium Cation (Na⁺) Sodium->Ionic sp2 sp² Hybridized Carbons (Aromatic Ring) Covalent->sp2 sigma Sigma (σ) Bonds sp2->sigma pi Delocalized Pi (π) System sp2->pi

Figure 2: Bonding Relationships in this compound

Experimental Protocols

Proposed Synthesis of this compound

A straightforward method for the synthesis of this compound is the neutralization of vanillic acid with a sodium base.

Materials:

  • Vanillic acid (4-hydroxy-3-methoxybenzoic acid)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO3)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Beakers and other standard laboratory glassware

  • pH meter or pH paper

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Dissolution: Dissolve a known quantity of vanillic acid in a minimal amount of ethanol in a beaker. Gentle warming may be required to aid dissolution.

  • Base Addition: In a separate beaker, prepare a stoichiometric equivalent aqueous solution of sodium hydroxide or sodium bicarbonate.

  • Neutralization: Slowly add the sodium base solution to the vanillic acid solution while stirring continuously with a magnetic stirrer.

  • pH Monitoring: Monitor the pH of the reaction mixture. Continue adding the base dropwise until the pH of the solution is neutral (pH ~7).

  • Precipitation/Crystallization: If the product precipitates out of the solution, cool the mixture in an ice bath to maximize precipitation. If the product remains dissolved, the solvent can be removed under reduced pressure to yield the solid salt. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold deionized water or ethanol to remove any unreacted starting materials or excess base.

  • Drying: Dry the purified this compound in a vacuum oven at a moderate temperature to remove residual solvent.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is a key technique for confirming the structure. Expected signals would correspond to the aromatic protons, the methoxy protons, and the hydroxyl proton. The absence of the carboxylic acid proton signal (typically a broad singlet at high ppm) and the characteristic shifts of the aromatic protons would confirm the formation of the salt.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, the carboxylate carbon, and the methoxy carbon, further confirming the molecular structure.

Infrared (IR) Spectroscopy:

  • The IR spectrum should show a strong, broad absorption band for the hydroxyl group. A key indicator of salt formation is the disappearance of the broad carboxylic acid O-H stretch and the characteristic C=O stretch of the acid, and the appearance of strong asymmetric and symmetric stretching bands for the carboxylate anion (-COO⁻).

Conclusion

This compound is a simple organic salt with a well-defined structure dominated by the ionic interaction between the sodium cation and the vanillate anion. The anion's structure is characterized by a stable, sp2-hybridized aromatic ring with hydroxyl, methoxy, and carboxylate substituents. The provided synthesis and characterization protocols offer a basis for the preparation and verification of this compound in a laboratory setting. This technical guide serves as a foundational resource for researchers and professionals requiring a detailed understanding of this chemical entity.

References

Spectroscopic Data of Sodium 4-Hydroxy-3-methoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Sodium 4-Hydroxy-3-methoxybenzoate, also known as Sodium vanillate. The information presented herein is essential for the characterization and analysis of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The data has been compiled from various spectral databases and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5d1HH-6
~7.4dd1HH-2
~6.8d1HH-5
~3.8s3H-OCH₃

Note: The phenolic -OH and carboxylic acid protons are typically not observed in D₂O due to exchange.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
~175C=O
~150C-4
~148C-3
~125C-1
~122C-6
~115C-5
~112C-2
~56-OCH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200BroadO-H stretch (phenolic)
~1600-1580StrongC=O stretch (carboxylate)
~1520MediumC=C stretch (aromatic)
~1270StrongC-O stretch (aryl ether)
~1150MediumC-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would be obtained for the vanillate anion.

Expected Mass Spectrometry Data

m/zInterpretation
167.03[M-Na]⁻ (Vanillate anion)
152.01[M-Na-CH₃]⁻
123.03[M-Na-CO₂]⁻

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Sample Preparation

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O) in a clean, dry vial.[1][2][3][4][5]

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[1][2]

  • The final volume in the NMR tube should be approximately 0.5-0.6 mL.[1]

  • Cap the NMR tube securely.

Instrumentation and Data Acquisition

  • Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans.

    • Solvent: D₂O.

    • Reference: Internal reference (e.g., TSP) or solvent peak.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024 or more scans, depending on the concentration.

    • Solvent: D₂O.

    • Reference: Internal reference or solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method) [6][7][8][9][10]

  • Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.[9]

  • Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) to the mortar.[9]

  • Thoroughly mix the sample and KBr by grinding them together until a homogeneous mixture is obtained.[7]

  • Transfer a portion of the mixture to a pellet-forming die.

  • Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[7]

Instrumentation and Data Acquisition

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Background: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.[6]

Mass Spectrometry (MS)

Sample Preparation

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water mixture).

  • For electrospray ionization (ESI), the concentration should be in the low µg/mL range.

Instrumentation and Data Acquisition

  • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode to detect the vanillate anion.

  • Mass Range: Scan from m/z 50 to 500.

  • Capillary Voltage: Typically 3-4 kV.

  • Nebulizer Gas: Nitrogen.

  • Drying Gas Temperature: Adjusted to ensure efficient desolvation.

Visualizations

The following diagrams illustrate the workflows for the spectroscopic analyses described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in D₂O weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument Place in NMR Spectrometer filter->instrument setup Setup Experiment (¹H or ¹³C) instrument->setup acquire Acquire Spectrum setup->acquire process Process Raw Data acquire->process analyze Analyze Spectrum process->analyze report Report Data analyze->report

Caption: Workflow for NMR spectroscopic analysis.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing grind_sample Grind Sample mix_kbr Mix with KBr grind_sample->mix_kbr press_pellet Press into Pellet mix_kbr->press_pellet instrument Place Pellet in FTIR press_pellet->instrument bg_scan Acquire Background Spectrum instrument->bg_scan sample_scan Acquire Sample Spectrum bg_scan->sample_scan process Background Subtraction sample_scan->process analyze Analyze Spectrum process->analyze report Report Data analyze->report

Caption: Workflow for IR spectroscopic analysis.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample dilute Dilute to Working Concentration dissolve->dilute instrument Infuse into ESI-MS dilute->instrument setup Setup Negative Ion Mode instrument->setup acquire Acquire Mass Spectrum setup->acquire process Process Raw Data acquire->process analyze Analyze Fragmentation process->analyze report Report Data analyze->report

Caption: Workflow for Mass Spectrometry analysis.

References

An In-depth Technical Guide to the Synthesis of Sodium 4-Hydroxy-3-methoxybenzoate from Vanillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Sodium 4-Hydroxy-3-methoxybenzoate, also known as sodium vanillate, from vanillin. The primary transformation involves the oxidation of the aldehyde group in vanillin to a carboxylic acid, forming vanillic acid, which is subsequently converted to its sodium salt. This document details established experimental protocols, presents quantitative data in a comparative format, and visualizes the chemical pathways and experimental workflows.

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a widely available and cost-effective starting material, often derived from lignin, a byproduct of the paper industry.[1] Its conversion to this compound is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The overall synthesis is a two-step process:

  • Oxidation: The aldehyde functional group of vanillin is oxidized to a carboxylic acid to yield vanillic acid.

  • Salt Formation: Vanillic acid is treated with a sodium base to form the target compound, this compound.

Several methods have been developed for the oxidation of vanillin, with variations in oxidizing agents, reaction conditions, and yields. This guide will focus on well-documented and reproducible methods.

Chemical Reaction Pathway

The synthesis proceeds through the oxidation of vanillin to vanillic acid, followed by deprotonation with a sodium base to form the sodium salt.

Synthesis Pathway vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) vanillic_acid Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) vanillin->vanillic_acid Oxidation oxidizing_agent [O] (e.g., Ag2O, KOH, H2O2) sodium_vanillate This compound (Sodium Vanillate) vanillic_acid->sodium_vanillate Acid-Base Reaction naoh NaOH (Sodium Hydroxide)

Caption: Chemical synthesis pathway from vanillin to this compound.

Experimental Protocols and Quantitative Data

This section details various methods for the oxidation of vanillin to vanillic acid. The subsequent conversion to this compound is a standard acid-base neutralization.

3.1. Oxidation of Vanillin to Vanillic Acid

Several effective methods for the oxidation of vanillin have been reported. The choice of method may depend on factors such as desired yield, purity, cost of reagents, and scalability.

Table 1: Comparison of Oxidation Methods for Vanillin to Vanillic Acid

MethodOxidizing AgentSolventTemperature (°C)Reaction TimeYield (%)Purity (m.p. °C)Reference
Silver Oxide OxidationSilver(I) oxide (Ag₂O)Water55-6010 minutes83-95209-210Organic Syntheses[2]
Caustic FusionPotassium Hydroxide (KOH)Water160-19510-12 minutes89-95206-208Organic Syntheses[2]
Catalytic OxidationFe(TAML®) / H₂O₂pH 9.5 buffer251 hour<1Not ReportedUKM[3]
Enzymatic OxidationAldehyde OxidaseLiver SlicesNot ReportedNot ReportedRapid ConversionNot ReportedPubMed[4]

3.1.1. Detailed Experimental Protocol: Silver Oxide Oxidation

This procedure is adapted from a well-established method published in Organic Syntheses.[2]

Materials:

  • Vanillin (152 g, 1.0 mole)

  • Silver nitrate (AgNO₃, 170 g, 1.0 mole)

  • Sodium hydroxide (NaOH), 97% (44 g, 1.07 moles and 200 g, 4.85 moles)

  • Sulfur dioxide (SO₂) gas

  • Hydrochloric acid (HCl), 1:1 solution

  • Deionized water

Procedure:

  • Preparation of Silver Oxide: In a 2-liter beaker, dissolve silver nitrate (170 g) in 1 liter of water. With stirring, add a solution of sodium hydroxide (44 g in 400 ml of water). Stir the mixture for 5 minutes. Collect the precipitated silver oxide on a Büchner funnel and wash with water until free of nitrates.

  • Reaction Setup: Transfer the freshly precipitated silver oxide to a 4-liter beaker. Add 2 liters of water and 200 g of sodium hydroxide pellets with vigorous stirring. If necessary, warm the mixture to 55–60 °C.

  • Oxidation: While maintaining the temperature at 55–60 °C with continued stirring, add vanillin (152 g). The reaction will commence within a few minutes, indicated by the formation of metallic silver and the evolution of heat. Continue stirring for 10 minutes after the reaction begins.

  • Workup: Filter the mixture to remove the precipitated silver and wash the silver with 100 ml of hot water. Combine the filtrate and washings. Pass a rapid stream of sulfur dioxide gas through the combined solution for 2 minutes.

  • Precipitation of Vanillic Acid: Vigorously stir the solution while pouring it into 1.1 liters of 1:1 hydrochloric acid. The resulting mixture should be acidic to Congo red. Cool the mixture to 15–20 °C.

  • Isolation and Purification: Collect the vanillic acid precipitate on a Büchner funnel, press to remove the mother liquor, and wash with 150 ml of ice water. Air-dry the product. The yield is typically 140–160 g (83–95%) of white needles with a melting point of 209–210 °C.[2] For higher purity, the product can be recrystallized from water containing a small amount of sulfur dioxide.

3.2. Formation of this compound

The conversion of vanillic acid to its sodium salt is a straightforward acid-base neutralization.

Materials:

  • Vanillic acid (as prepared above)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • An appropriate solvent (e.g., water or ethanol)

Procedure:

  • Dissolve the vanillic acid in a suitable solvent (e.g., water or ethanol).

  • Slowly add a stoichiometric amount of a sodium base (e.g., a solution of sodium hydroxide or sodium bicarbonate) with stirring.

  • Continue stirring until the vanillic acid is fully dissolved and the solution is neutral or slightly basic.

  • The this compound can be isolated by evaporation of the solvent or by precipitation through the addition of a non-polar co-solvent.

Experimental Workflow

The general workflow for the synthesis of this compound from vanillin is depicted below.

Experimental Workflow start Start: Vanillin oxidation Oxidation Reaction (e.g., with Ag2O/NaOH) start->oxidation filtration Filtration (Removal of solid byproducts) oxidation->filtration acidification Acidification (Precipitation of Vanillic Acid) filtration->acidification isolation Isolation and Washing (Collection of Vanillic Acid) acidification->isolation drying Drying isolation->drying salt_formation Salt Formation with Sodium Base drying->salt_formation final_product Final Product: This compound salt_formation->final_product

Caption: General experimental workflow for the synthesis of this compound.

Safety Considerations

  • Sodium hydroxide and potassium hydroxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Silver nitrate is an oxidizing agent and can cause stains on skin and clothing.

  • The oxidation reactions can be exothermic and should be conducted with appropriate temperature control.

  • Hydrochloric acid is corrosive and should be handled in a well-ventilated fume hood.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound from vanillin is a well-established process with multiple reliable methods for the key oxidation step. The silver oxide oxidation method offers high yields and purity, making it a suitable choice for laboratory-scale synthesis. The caustic fusion method also provides high yields and may be more cost-effective for larger-scale production. The final salt formation is a simple and efficient acid-base reaction. Researchers and drug development professionals can select the most appropriate method based on their specific requirements for yield, purity, and scale.

References

"Sodium 4-Hydroxy-3-methoxybenzoate" natural occurrence and sources

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Occurrence and Sources of Sodium 4-Hydroxy-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the sodium salt of vanillic acid, is a compound of significant interest in the pharmaceutical, cosmetic, and food industries. Its properties are intrinsically linked to its acidic form, vanillic acid (4-hydroxy-3-methoxybenzoic acid), a phenolic compound widely distributed in nature. Vanillic acid is an oxidized form of vanillin and serves as an intermediate in the biosynthesis of various compounds. This guide provides a comprehensive overview of the natural occurrence of this compound, focusing on its prevalence in the plant and microbial kingdoms as vanillic acid. It includes quantitative data, detailed experimental protocols for its analysis, and diagrams of relevant biochemical pathways and experimental workflows.

Natural Occurrence

This compound itself is not typically found in high concentrations in nature; rather, its corresponding acid, vanillic acid, is the prevalent form. Vanillic acid is a secondary metabolite found in a variety of plants, fruits, and microorganisms. It is also a metabolic product of other dietary polyphenols in humans.

Occurrence in the Plant Kingdom

Vanillic acid is biosynthesized in plants through the phenylpropanoid pathway. It is found in various parts of the plant, including roots, fruits, leaves, and seeds. Notable plant sources include:

  • Angelica sinensis : The root of this plant, used in traditional Chinese medicine, is reported to contain the highest known concentrations of vanillic acid.

  • Euterpe oleracea (Açaí Palm) : The oil extracted from the fruit of the açaí palm is a rich source of vanillic acid.

  • Vanilla planifolia (Vanilla Orchid) : Cured vanilla beans contain vanillic acid as a constituent of the complex vanilla flavor profile.

  • Tea (Camellia sinensis) : Vanillic acid is a metabolite of catechins found in green tea and is detected in humans after consumption.

  • Hazelnut (Corylus avellana) : The shells of hazelnuts have been identified as a source of vanillic acid.

  • Other Plant Sources : Vanillic acid has also been identified in honey, Paronychia argentea, Abutilon theophrasti, and various other herbs and fruits.

Occurrence in the Microbial Kingdom

Several microorganisms are capable of producing vanillic acid, often through the biotransformation of related compounds like ferulic acid and vanillin. This microbial production is a significant area of research for the biotechnological synthesis of natural vanillic acid. Some of the microorganisms involved include:

  • Ochrobactrum anthropi : This bacterium can convert vanillin to vanillic acid with high efficiency.

  • Species of Bacillus, Pseudomonas, Polyporus, Rhodotorula, and Streptomyces : These microorganisms can produce vanillic acid through the β-oxidation of ferulic acid.

Data Presentation: Quantitative Analysis of Vanillic Acid in Natural Sources

The following table summarizes the reported concentrations of vanillic acid in various natural sources. It is important to note that concentrations can vary significantly based on the specific cultivar, geographical origin, harvesting time, and extraction method used.

Natural SourcePart AnalyzedConcentration of Vanillic AcidReference
Vanilla planifolia (cured beans)Fruit0.105 ± 0.035 g/100 g dry matter
Paronychia argenteaDry Extract0.1%
Euterpe oleracea (Açaí)PulpPresent, specific quantification not provided
Angelica sinensisRootQuantification varies, a key marker compound
Hazelnut (Corylus avellana)ShellIdentified, quantitative data not specified
Honey-Variable, detected in numerous types
Experimental Protocols

The accurate quantification and isolation of vanillic acid from complex natural matrices require robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

Protocol 1: Extraction and HPLC Quantification of Vanillic Acid from Plant Material

This protocol provides a general procedure for the extraction and analysis of vanillic acid from a plant matrix, such as Angelica sinensis root powder.

1. Sample Preparation and Extraction:

  • Weigh 1.0 g of dried and powdered plant material into a centrifuge tube.
  • Add 20 mL of 70% ethanol (v/v).
  • Sonication: Place the tube in an ultrasonic bath for 30 minutes at 40°C.
  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
  • Collection: Decant the supernatant. Repeat the extraction process on the pellet twice more.
  • Pooling and Filtration: Combine the supernatants and filter through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Analysis:

  • Instrumentation : HPLC system with a UV-Vis or Diode Array Detector (DAD).
  • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase : A gradient elution is typically used.
  • Solvent A: Water with 0.1% formic acid.
  • Solvent B: Acetonitrile.
  • Gradient Program :
  • 0-5 min: 10% B
  • 5-20 min: Increase to 30% B
  • 20-25 min: Increase to 50% B
  • 25-30 min: Return to 10% B and equilibrate.
  • Flow Rate : 1.0 mL/min.
  • Column Temperature : 30°C.
  • Detection Wavelength : 254 nm.
  • Quantification : Create a calibration curve using certified reference standards of vanillic acid at various concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). The concentration in the sample is determined by comparing its peak area to the calibration curve.

Protocol 2: Isolation of Vanillic Acid from a Microbial Fermentation Broth

This protocol outlines a general method for isolating vanillic acid produced by microbial fermentation.

1. Pre-treatment of Fermentation Broth:

  • Centrifuge the fermentation broth at 8000 rpm for 20 minutes to separate the microbial cells.
  • Collect the supernatant.

2. Liquid-Liquid Extraction:

  • Acidify the supernatant to pH 2.0 using 6M HCl.
  • Transfer the acidified supernatant to a separatory funnel.
  • Extract the vanillic acid with an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate.
  • Collect the organic (ethyl acetate) layer. Repeat the extraction twice more.
  • Combine the organic extracts.

3. Solvent Evaporation and Purification:

  • Dry the combined organic extract over anhydrous sodium sulfate.
  • Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude extract.
  • The crude extract can be further purified using techniques like column chromatography on silica gel or preparative HPLC.

4. Structural Confirmation:

  • The identity and purity of the isolated vanillic acid can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Mandatory Visualizations
Biosynthetic Pathway of Vanillic Acid

The biosynthesis of vanillic acid in many microorganisms proceeds through the conversion of ferulic acid, a common compound in plant cell walls. This pathway involves the shortening of the side chain of ferulic acid.

Biosynthesis_of_Vanillic_Acid Ferulic Acid Ferulic Acid Feruloyl-CoA Feruloyl-CoA Ferulic Acid->Feruloyl-CoA Feruloyl-CoA synthetase 4-Hydroxy-3-methoxyphenyl-β-hydroxypropionyl-CoA 4-Hydroxy-3-methoxyphenyl-β-hydroxypropionyl-CoA Feruloyl-CoA->4-Hydroxy-3-methoxyphenyl-β-hydroxypropionyl-CoA Enoyl-CoA hydratase/aldolase Vanillin Vanillin 4-Hydroxy-3-methoxyphenyl-β-hydroxypropionyl-CoA->Vanillin Vanillic Acid Vanillic Acid Vanillin->Vanillic Acid Vanillin dehydrogenase

Caption: Biosynthesis of Vanillic Acid from Ferulic Acid.

Experimental Workflow for Quantification of Vanillic Acid

The following diagram illustrates a typical workflow for the quantitative analysis of vanillic acid from a natural source.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Drying_Grinding Drying and Grinding Sample->Drying_Grinding Extraction Solvent Extraction (e.g., 70% Ethanol, Sonication) Drying_Grinding->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC-UV/DAD Analysis Filtration->HPLC Data_Processing Data Processing (Peak Integration, Calibration) HPLC->Data_Processing Quantification Quantification (mg/g of sample) Data_Processing->Quantification

Caption: Workflow for Vanillic Acid Quantification.

Conclusion

This compound, through its acidic form vanillic acid, is a naturally occurring compound found in a diverse range of plant and microbial sources. The concentration of vanillic acid varies significantly among these sources, with Angelica sinensis root and açaí oil being particularly rich. The biotechnological production of vanillic acid from microorganisms presents a promising avenue for obtaining this compound from natural and sustainable sources. The analytical methods outlined, primarily HPLC, provide reliable means for the quantification of vanillic acid in complex natural matrices, which is essential for quality control and further research in its various applications. This guide provides a foundational understanding for researchers and professionals in the field of drug development and natural product chemistry.

A Technical Guide to the Solubility of Sodium 4-Hydroxy-3-methoxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-hydroxy-3-methoxybenzoate, also known as sodium vanillate, is an organic salt derived from vanillic acid.[1][2][3] Vanillic acid itself is a phenolic compound found in various plants and is an oxidized form of vanillin. The solubility of this compound is a critical parameter in various scientific and industrial applications, including drug formulation, synthesis, and extraction processes. Understanding its behavior in different organic solvents is essential for optimizing these processes and ensuring product efficacy and stability. This technical guide provides a comprehensive overview of the factors governing the solubility of this compound, outlines experimental protocols for its determination, and presents available solubility data for related compounds to serve as a valuable reference.

General Principles of Solubility

The solubility of a compound is influenced by a variety of factors, including the chemical nature of both the solute and the solvent, temperature, pressure, and pH. For a salt of a phenolic acid like this compound, the following principles are of particular importance:

  • Polarity: The adage "like dissolves like" is a fundamental concept in solubility.[4][5] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. As an organic salt, this compound is an ionic compound and is therefore highly polar. Consequently, it is expected to have limited solubility in non-polar organic solvents.

  • Temperature: For most solid solutes, solubility increases with temperature.[4] This is because the dissolution process is often endothermic, meaning it absorbs heat. An increase in temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

  • Molecular Size: Generally, solubility decreases as the molecular size of the solute increases.[4] Larger molecules require more energy for the solvent to solvate them effectively.

  • pH: The pH of the medium can significantly affect the solubility of ionizable compounds. While this is more relevant in aqueous solutions, the acidic or basic nature of the organic solvent can also play a role.

Quantitative Solubility Data

Table 1: Solubility of Vanillic Acid and Vanillin in Various Solvents

SolventVanillic Acid SolubilityVanillin SolubilityTemperature (°C)
WaterModerately soluble[6]Soluble in 125 parts[7]25
Hot WaterMore soluble[6]More solubleIncreased
EthanolMore soluble[6]1 part in 2 parts of 95% alcohol[7]Ambient
MethanolMore soluble[6]-Ambient
Ether-Freely soluble[7]Ambient
Chloroform-Freely soluble[7]Ambient
Glycerin-Soluble in 20 parts[7]Ambient

This table is compiled from various sources and is intended for comparative purposes. The solubility of this compound will differ from these values.

Experimental Protocols for Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[8][9][10]

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.[9]

    • Ensure there is a visible excess of the solid to guarantee that the solution reaches saturation.

  • Equilibration:

    • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[8][9]

  • Phase Separation:

    • After equilibration, allow the mixture to stand undisturbed for a sufficient time to allow the undissolved solid to sediment.

    • Carefully separate the saturated solution from the excess solid by filtration or centrifugation.[9] It is crucial to avoid any transfer of solid particles.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated solution with a suitable solvent.

    • Determine the concentration of the dissolved this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[8][9]

  • Calculation:

    • Calculate the solubility of the compound in the original solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow and Influencing Factors

experimental_workflow Experimental Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solute to solvent prep2 Seal container prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep1 Sedimentation equil->sep1 sep2 Filtration / Centrifugation sep1->sep2 ana1 Dilute saturated solution sep2->ana1 ana2 Quantify concentration (UV-Vis/HPLC) ana1->ana2 ana3 Calculate solubility ana2->ana3

Shake-Flask Method Workflow

solubility_factors Factors Affecting Solubility of this compound cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility polarity_solute Polarity (Ionic) polarity_solute->solubility size_solute Molecular Size size_solute->solubility polarity_solvent Polarity polarity_solvent->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility

Solubility Influencing Factors

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is limited, a theoretical understanding of its chemical nature, combined with data from related compounds, provides a solid foundation for researchers. As an ionic salt, it is expected to be more soluble in polar solvents. For precise applications, experimental determination of its solubility using standardized methods like the shake-flask protocol is highly recommended. Further research to establish a comprehensive solubility profile of this compound in a variety of organic solvents would be a valuable contribution to the fields of pharmaceutical sciences and chemical engineering.

References

An In-depth Technical Guide on the Thermal Stability of Sodium 4-Hydroxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-Hydroxy-3-methoxybenzoate, also known as Sodium Vanillate or Sodium Ferulate, is a compound of interest in various scientific fields, including pharmaceuticals and food science.[1][2][3] Its antioxidant and anti-inflammatory properties make it a candidate for therapeutic applications.[3] Understanding the thermal stability and decomposition characteristics of this compound is crucial for its handling, processing, and storage, particularly in applications that involve elevated temperatures, such as in drug formulation and manufacturing.

This technical guide provides an overview of the available data on the thermal properties of this compound and its parent compounds, vanillic acid and ferulic acid. Due to the limited direct experimental data on the thermal decomposition of this compound, this guide leverages data from its parent acids to infer its thermal behavior.

Thermal Stability and Decomposition Analysis

The thermal stability of a compound is its ability to resist decomposition at high temperatures. This is a critical parameter for ensuring the safety and efficacy of pharmaceutical ingredients. The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Data on Related Compounds

The following table summarizes the thermal decomposition data found for ferulic acid and vanillic acid, which are structurally very similar to the anionic component of this compound.

CompoundAnalysis TypeKey FindingsAtmosphere
Ferulic AcidTGA/DSCMelting point: ~170°C; Decomposition temperature range: 210°C to 250°C.[6]Not Specified
Ferulic AcidTGAOnset of degradation: 206°C; Maximum degradation rate: 245°C.[7]Air
Ferulic AcidTGATwo-stage decomposition. Stage 1 peak degradation rate (decarboxylation): 200°C (61% mass loss); Stage 2 onset: 315°C (35% mass loss).[8]Inert
Vanillic Acid (in copolyesters)TGAOnset of weight loss: 330–350°C; Decomposition of VA units: 420–480°C.[9]Not Specified

Experimental Protocols

The following are generalized experimental methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) based on standard practices and information gathered from related studies.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.

Objective: To determine the decomposition temperature and mass loss profile of the sample.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in a TGA sample pan, commonly made of platinum or alumina.

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a constant flow rate (e.g., 20-100 mL/min).

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The instrument records the sample mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the peak decomposition temperature (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to study thermal transitions like melting, crystallization, and glass transitions.

Objective: To determine the melting point and other thermal transitions of the sample.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed and hermetically sealed in a DSC pan (commonly aluminum). An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a specific rate (e.g., 10°C/min).

  • Data Acquisition: The instrument records the heat flow to the sample relative to the reference.

  • Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, decomposition). The peak temperature and the area under the peak (enthalpy) are determined.

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound using TGA and DSC.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_tga_params TGA Parameters cluster_dsc_params DSC Parameters cluster_data Data Analysis cluster_results Results cluster_report Reporting start Obtain Pure Sample weigh Accurately Weigh Sample start->weigh tga Thermogravimetric Analysis (TGA) weigh->tga ~5-10 mg dsc Differential Scanning Calorimetry (DSC) weigh->dsc ~2-5 mg tga_rate Heating Rate (e.g., 10°C/min) tga_atm Atmosphere (N2 or Air) tga_range Temperature Range (e.g., 25-800°C) tga_data Analyze TGA Curve (Mass Loss vs. Temp) tga->tga_data dsc_rate Heating/Cooling Rate (e.g., 10°C/min) dsc_atm Atmosphere (N2) dsc_range Temperature Range (e.g., 25-300°C) dsc_data Analyze DSC Thermogram (Heat Flow vs. Temp) dsc->dsc_data decomp_temp Decomposition Temperature tga_data->decomp_temp mass_loss Mass Loss (%) tga_data->mass_loss melting_point Melting Point dsc_data->melting_point thermal_events Other Thermal Events dsc_data->thermal_events report Compile Stability Report decomp_temp->report mass_loss->report melting_point->report thermal_events->report

Caption: Workflow for Thermal Stability Analysis.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, the analysis of its parent compounds, ferulic acid and vanillic acid, provides a strong indication of its thermal behavior. Ferulic acid begins to decompose in the range of 200-250°C.[6][7][8] The vanillic acid structure appears to be stable to higher temperatures, with decomposition in copolyesters occurring above 330°C.[9] It is anticipated that this compound will exhibit thermal decomposition characteristics within a similar range, although the presence of the sodium salt may influence the exact decomposition temperature and mechanism. For precise determination of its thermal properties, experimental analysis using TGA and DSC on a pure sample of this compound is recommended.

References

Unveiling the Solid-State Architecture of Vanillic Acid: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

While the precise crystal structure of Sodium 4-Hydroxy-3-methoxybenzoate remains to be fully publicly elucidated, a detailed examination of its parent compound, 4-Hydroxy-3-methoxybenzoic acid (vanillic acid), offers significant insights into the molecular packing and intermolecular interactions that govern the solid-state properties of this class of compounds. This guide provides an in-depth analysis of the crystal structure of a vanillic acid co-crystal, presenting key quantitative data, outlining the experimental methodologies for its determination, and visualizing the procedural workflow. This information serves as a critical resource for researchers in crystallography, materials science, and pharmaceutical development.

Crystallographic Data Summary

The following tables summarize the key crystallographic data for a representative co-crystal of vanillic acid, specifically a 1:2 co-crystal with isonicotinamide (VA-INM). This data is derived from single-crystal X-ray diffraction studies and provides a quantitative foundation for understanding the three-dimensional arrangement of the molecules in the crystalline lattice.

Crystal Data
Empirical FormulaC₂₀H₂₀N₄O₆
Formula Weight (g·mol⁻¹)412.40
Temperature (K)173(2)
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a (Å)19.046(2)
b (Å)7.1278(8)
c (Å)15.6486(18)
α (°)90
β (°)113.193(2)
γ (°)90
Volume (ų)1952.7(4)
Z4
Data Collection and Refinement
RadiationMoKα (λ = 0.71073 Å)
θ range for data collection (°)2.33 to 28.35
Reflections collected23004
Independent reflections3424
R_int0.0705
Goodness-of-fit on F²1.039
Final R indices [I > 2σ(I)]R₁ = 0.0446, wR₂ = 0.1035
R indices (all data)R₁ = 0.0705, wR₂ = 0.1168

Experimental Protocols

The determination of the crystal structure of the vanillic acid co-crystal involved a series of precise experimental procedures, from crystal growth to data analysis.

Synthesis and Crystallization

Single crystals suitable for X-ray diffraction were grown using a slow evaporation method. A stoichiometric mixture of 4-Hydroxy-3-methoxybenzoic acid and the co-former (isonicotinamide) was dissolved in an appropriate solvent system, typically a mixture of polar organic solvents. The resulting solution was filtered and left undisturbed in a loosely covered container at room temperature. Over a period of several days to weeks, solvent evaporation led to the formation of well-defined single crystals.

X-ray Data Collection

A selected single crystal was mounted on a goniometer head of a diffractometer equipped with a CCD area detector. The crystal was maintained at a constant low temperature (e.g., 173 K) using a cryostream to minimize thermal vibrations and potential solvent loss. The diffractometer was used to collect a complete sphere of diffraction data using monochromatic X-ray radiation (e.g., MoKα). A series of frames were collected with different crystal orientations.

Structure Solution and Refinement

The collected diffraction data was processed to yield a set of unique reflection intensities. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model. The final structural model was validated using crystallographic software to ensure its chemical and geometric sensibility.

Visualizing the Workflow

The following diagram illustrates the typical workflow for the determination of a crystal structure.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Analysis synthesis Synthesis of Compound crystallization Single Crystal Growth (Slow Evaporation) synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction Data Collection mounting->xray processing Data Processing & Reduction xray->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Structure

Crystal Structure Determination Workflow

This comprehensive overview of the crystal structure analysis of a vanillic acid co-crystal provides a foundational understanding for professionals in the field. The presented data and methodologies can be instrumental in the design and development of new crystalline materials with tailored physicochemical properties.

Sodium 4-Hydroxy-3-methoxybenzoate: A Versatile Synthon in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Sodium 4-hydroxy-3-methoxybenzoate, also known as sodium vanillate, is a bio-derived aromatic compound that is emerging as a versatile and valuable synthon in organic chemistry. Derived from vanillin, a major component of natural vanilla extract and a readily available byproduct of the pulp and paper industry, sodium vanillate offers a synthetically accessible building block with multiple reactive sites. Its structure, featuring a phenolic hydroxyl group, a carboxylate moiety, and a methoxy group on an aromatic ring, provides a unique platform for the synthesis of a wide array of value-added chemicals, polymers, and pharmaceutical intermediates. This technical guide explores the potential of this compound as a synthon, providing detailed experimental protocols, quantitative data, and visualizations of its key chemical transformations.

Core Properties and Reactivity

This compound is the sodium salt of vanillic acid.[1] The presence of both a nucleophilic phenoxide and a carboxylate group, which can be involved in various transformations, makes it a multifunctional building block. The primary reactive sites are the phenolic hydroxyl group and the carboxylate group, which can undergo reactions such as etherification, esterification, and decarboxylation.

PropertyValueSource
Molecular Formula C₈H₇NaO₄[1]
Molecular Weight 190.13 g/mol [1]
CAS Number 28508-48-7[1]
Appearance White to almost white powder/crystal[2]
Synonyms Sodium vanillate, 4-Hydroxy-3-methoxybenzoic acid sodium salt[2]

Key Synthetic Transformations

The utility of this compound as a synthon is demonstrated through several key organic reactions that leverage its functional groups.

Williamson Ether Synthesis: Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of sodium vanillate can be readily converted to an ether linkage via the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group (which is already accomplished in the sodium salt) followed by nucleophilic attack on an alkyl halide. This pathway is crucial for introducing a variety of side chains, which can be used to modify the properties of the molecule for applications in pharmaceuticals and polymer science.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-3-methoxybenzoate (Illustrative)

This protocol is adapted from general Williamson ether synthesis procedures.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Reagent Addition: Add the alkylating agent, for example, ethyl iodide (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 50-100 °C and stir for 1-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired ether.

Alkyl HalideProductTypical YieldReference
Methyl IodideMethyl 4-hydroxy-3-methoxybenzoate90-95%Adapted from[4]
Ethyl BromideEthyl 4-hydroxy-3-methoxybenzoate85-90%Adapted from[4]
Benzyl ChlorideBenzyl 4-hydroxy-3-methoxybenzoate80-85%Adapted from[4]

Logical Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis start This compound + Alkyl Halide reaction Reaction in Polar Aprotic Solvent (e.g., DMF, 50-100°C) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Aryl-Alkyl Ether purification->product

Caption: Williamson Ether Synthesis Workflow.

Esterification: Modification of the Carboxylate Group

The carboxylate group of sodium vanillate can be esterified to produce a variety of esters. This transformation is typically carried out by first converting the sodium salt back to the carboxylic acid, followed by reaction with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to an acid chloride which then reacts with an alcohol. These vanillate esters have applications as flavoring agents, plasticizers, and as intermediates in the synthesis of more complex molecules.

Experimental Protocol: Synthesis of Methyl 4-hydroxy-3-methoxybenzoate (Illustrative)

This protocol is adapted from general esterification procedures.

  • Acidification: Dissolve this compound (1.0 eq) in water and acidify with a strong acid (e.g., HCl) to a pH of ~2 to precipitate vanillic acid. Filter and dry the solid.

  • Reaction Setup: In a round-bottom flask, dissolve the dried vanillic acid in an excess of the desired alcohol (e.g., methanol).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reaction Conditions: Heat the mixture to reflux for several hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ester, which can be purified by distillation or chromatography.

AlcoholProductTypical YieldReference
MethanolMethyl 4-hydroxy-3-methoxybenzoate>90%Adapted from[5]
EthanolEthyl 4-hydroxy-3-methoxybenzoate>90%Adapted from[5]
PropanolPropyl 4-hydroxy-3-methoxybenzoate85-90%Adapted from[5]

Signaling Pathway for Esterification:

Esterification_Pathway start This compound acidification Acidification (H+) start->acidification vanillic_acid Vanillic Acid acidification->vanillic_acid esterification Alcohol (ROH) + Acid Catalyst (H+) vanillic_acid->esterification ester Vanillate Ester esterification->ester

Caption: Esterification reaction pathway.

Decarboxylation: Synthesis of Guaiacol

Sodium vanillate can undergo decarboxylation to yield guaiacol (2-methoxyphenol), a valuable chemical intermediate used in the synthesis of fragrances, flavors, and pharmaceuticals. This reaction is typically performed by heating the sodium salt, often in the presence of a catalyst or in a high-boiling point solvent.

Experimental Protocol: Synthesis of Guaiacol (Illustrative)

This protocol is based on the known decarboxylation of similar aromatic carboxylic acids.

  • Reaction Setup: In a reaction vessel suitable for high-temperature reactions, place this compound.

  • Reaction Conditions: Heat the solid material under an inert atmosphere (e.g., nitrogen or argon) to a temperature above its melting point. The decarboxylation of similar sodium benzoates often occurs at temperatures ranging from 200-300°C. The use of a copper catalyst can facilitate the reaction at lower temperatures.

  • Product Collection: The product, guaiacol, can be distilled directly from the reaction mixture as it is formed.

  • Purification: The collected distillate can be further purified by fractional distillation.

Reaction ConditionsProductReported YieldReference
Microbial Decarboxylation (Bacillus megaterium)GuaiacolHigh conversion[6]
Thermal DecarboxylationGuaiacolVaries with conditionsGeneral knowledge

Logical Flow of Decarboxylation:

Decarboxylation_Flow start This compound heating Heating (200-300°C) start->heating decarboxylation Decarboxylation (-CO₂) heating->decarboxylation product Guaiacol decarboxylation->product

Caption: Decarboxylation process flow.

Application in Polymer Synthesis

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of aromatic polyesters and polyethers. The phenolic hydroxyl and carboxylate groups can participate in polycondensation reactions. While direct polymerization of the sodium salt can be challenging, it can be converted to more reactive monomers for this purpose. For instance, after esterification of the carboxylate, the phenolic hydroxyl group can be reacted with an acyl chloride to form a polyester. Alternatively, after protection of the carboxylate, the phenolic hydroxyl group can be used in nucleophilic aromatic substitution reactions to form poly(aryl ether)s. Vanillin, the precursor to sodium vanillate, has been extensively studied for the creation of bio-based polymers.[7][8]

General Workflow for Polyester Synthesis:

Polyester_Synthesis_Workflow cluster_monomer Monomer Preparation cluster_polymerization Polymerization cluster_characterization Characterization start This compound modification Functional Group Modification start->modification monomer Reactive Monomer modification->monomer polycondensation Polycondensation monomer->polycondensation polymer Aromatic Polyester/ Polyether polycondensation->polymer analysis Spectroscopy (NMR, IR) Thermal Analysis (TGA, DSC) Molecular Weight (GPC) polymer->analysis

Caption: General workflow for polymer synthesis.

Conclusion

This compound is a readily available, bio-based synthon with significant potential in organic synthesis. Its versatile reactivity allows for the straightforward introduction of various functional groups and the construction of complex molecular architectures. The applications of this synthon in the synthesis of fine chemicals, pharmaceuticals, and advanced polymeric materials are expanding, driven by the increasing demand for sustainable chemical processes. Further exploration of the reactivity of sodium vanillate and the development of novel synthetic methodologies will undoubtedly continue to unlock its full potential as a cornerstone of green chemistry.

References

Methodological & Application

Application Notes and Protocols: Sodium 4-Hydroxy-3-methoxybenzoate as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-hydroxy-3-methoxybenzoate, also known as sodium vanillate, is the sodium salt of vanillic acid.[1] This simple, naturally derived phenolic compound serves as a valuable and versatile building block in the synthesis of a wide array of bioactive molecules.[2] Its inherent chemical functionalities—a carboxylic acid, a hydroxyl group, and a methoxy group—provide multiple reaction sites for chemical modification, enabling the generation of diverse molecular scaffolds. Vanillic acid, the parent compound of sodium vanillate, is an oxidized form of vanillin and is recognized for its own therapeutic potential, including antioxidant, anti-inflammatory, and antimicrobial properties.[2][3] These intrinsic biological activities make this compound and its derivatives particularly attractive starting points for drug discovery programs aimed at developing novel therapeutic agents.

This document provides detailed application notes on the utility of this compound in synthesizing biologically active compounds and offers specific experimental protocols for the synthesis and evaluation of its derivatives.

Key Physicochemical Properties

PropertyValueReference
Chemical Formula C₈H₇NaO₄[1][4]
Molecular Weight 190.13 g/mol [1][4]
Appearance White to light yellow crystalline powder[4]
CAS Number 28508-48-7[1][4]
Synonyms Sodium vanillate, 4-Hydroxy-3-methoxybenzoic acid sodium salt[1][4]

Applications in Drug Discovery

The structural motif of this compound is a key component in a variety of synthetic strategies targeting new drug candidates. Its utility stems from the ease of modification of its functional groups to generate esters, amides, and ethers, leading to compounds with a broad spectrum of pharmacological activities.

Antimicrobial Agents

Derivatives of vanillic acid have demonstrated significant potential as antimicrobial agents, with activity against both bacterial and fungal pathogens.[5][6] The synthesis of vanillic acid amides, for instance, has yielded compounds with potent antifungal activity against various Candida species.[5][6] Some of these derivatives are also active against Gram-positive bacteria like Staphylococcus aureus.[5][6]

Table 1: Minimum Inhibitory Concentration (MIC) of Vanillic Acid Amide Derivatives

CompoundTarget OrganismMIC (µmol/mL)Reference
Amide Derivative 7 (with 4-methylbenzyl group)Candida krusei0.46[5][6]
Amide Derivative 6 (with benzyl group)Candida albicans1.85[5]
Amide Derivative 6 (with benzyl group)Candida krusei0.82[5]
Antioxidant Agents

The phenolic hydroxyl group in the vanillate scaffold is a key contributor to its antioxidant properties. This has led to the exploration of its derivatives as agents to combat oxidative stress, which is implicated in numerous diseases. Vanillic acid and its esters have been shown to be potent radical scavengers.[7][8] The antioxidant activity of vanillic acid esters is often correlated with their lipophilicity, which influences their ability to protect biological membranes from oxidative damage.[7]

Table 2: Antioxidant Activity (IC₅₀) of Vanillic Acid and Its Derivatives

CompoundAssayIC₅₀ ValueReference
Vanillic AcidDPPH Radical Scavenging0.81 µg/mL[9]
Vanillyl AcetateDPPH Radical Scavenging0.63 µg/mL[9]
Vanillic Acid-Meldrum's Acid ConjugateDPPH Radical Scavenging39.6 µM[10]
VanillinDPPH Radical Scavenging283.76 µg/mL[11]
Anti-inflammatory Agents

Vanillic acid has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators.[12][13] Mechanistic studies have revealed that these effects are mediated, at least in part, through the suppression of the NF-κB signaling pathway.[12][13][14] This makes this compound a promising starting material for the development of novel anti-inflammatory drugs.

Signaling Pathways

NF-κB Signaling Pathway in Inflammation

Vanillic acid and its derivatives can exert their anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[12][13][14]

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_inhibition Inhibition by Vanillic Acid Derivatives cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates VA Vanillic Acid Derivatives VA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_active->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription Nrf2_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VA Vanillic Acid Derivatives Keap1_Nrf2 Keap1-Nrf2 (Inactive) VA->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_active Nrf2 (Active) Nrf2->Nrf2_active Translocates Keap1_Nrf2->Nrf2 Releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination & ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Transcription Amide_Synthesis_Workflow start Start dissolve Dissolve vanillic acid, amine, and coupling reagent (e.g., DCC) in an appropriate solvent (e.g., DMF). start->dissolve stir Stir the reaction mixture at room temperature for 24-48 hours. dissolve->stir monitor Monitor reaction progress by TLC. stir->monitor workup Perform aqueous workup: - Filter off byproducts (e.g., DCU) - Extract with an organic solvent - Wash with acid, base, and brine monitor->workup dry Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. workup->dry purify Purify the crude product by column chromatography or recrystallization. dry->purify characterize Characterize the final product (NMR, MS, etc.). purify->characterize end End characterize->end Ester_Synthesis_Workflow start Start dissolve Dissolve vanillic acid in an excess of the desired alcohol. start->dissolve add_catalyst Add a catalytic amount of a strong acid (e.g., H₂SO₄). dissolve->add_catalyst reflux Reflux the reaction mixture for several hours. add_catalyst->reflux monitor Monitor reaction progress by TLC. reflux->monitor cool Cool the reaction mixture to room temperature. monitor->cool workup Remove excess alcohol under reduced pressure and perform aqueous workup. cool->workup purify Purify the crude product by column chromatography or recrystallization. workup->purify characterize Characterize the final product (NMR, MS, etc.). purify->characterize end End characterize->end DPPH_Assay_Workflow start Start prepare_solutions Prepare stock solutions of test compounds and a positive control (e.g., ascorbic acid) in methanol. start->prepare_solutions prepare_dpph Prepare a 0.1 mM solution of DPPH in methanol. prepare_solutions->prepare_dpph reaction_setup In a 96-well plate, add various concentrations of test compounds/ control to the DPPH solution. prepare_dpph->reaction_setup incubate Incubate the plate in the dark at room temperature for 30 minutes. reaction_setup->incubate measure_absorbance Measure the absorbance at 517 nm using a microplate reader. incubate->measure_absorbance calculate_inhibition Calculate the percentage of radical scavenging activity. measure_absorbance->calculate_inhibition determine_ic50 Determine the IC₅₀ value for each compound. calculate_inhibition->determine_ic50 end End determine_ic50->end Paw_Edema_Workflow start Start acclimatize Acclimatize animals (rats or mice) to laboratory conditions. start->acclimatize baseline_measurement Measure the initial paw volume of the right hind paw of each animal. acclimatize->baseline_measurement administer_compounds Administer test compounds, vehicle (control), or a standard drug (e.g., indomethacin) orally or i.p. baseline_measurement->administer_compounds induce_edema After 30-60 minutes, inject 1% carrageenan solution into the sub-plantar region of the right hind paw. administer_compounds->induce_edema measure_paw_volume Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) post-carrageenan injection. induce_edema->measure_paw_volume calculate_edema Calculate the percentage increase in paw volume (edema). measure_paw_volume->calculate_edema determine_inhibition Determine the percentage inhibition of edema for each treatment group. calculate_edema->determine_inhibition end End determine_inhibition->end

References

The Role of Sodium 4-Hydroxy-3-methoxybenzoate in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium 4-hydroxy-3-methoxybenzoate, also known as sodium vanillate, is a readily available and versatile building block derived from vanillic acid, a natural phenolic compound. Its inherent chemical functionalities—a carboxylate, a hydroxyl group, and a methoxy group on a benzene ring—make it an attractive starting material for the synthesis of a diverse range of bioactive heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of several classes of bioactive heterocycles, including benzofurans, coumarins, and benzoxazoles, utilizing this compound as a key precursor.

Application Notes

The core structure of this compound offers multiple reaction sites for cyclization and functionalization, leading to the formation of heterocyclic systems with significant pharmacological potential. The phenolic hydroxyl and the carboxylate group are particularly reactive and can be exploited in various condensation and cyclization reactions. The methoxy group, while less reactive, influences the electronic properties of the aromatic ring and can be a site for demethylation to introduce further reactivity.

Key applications include:

  • Antimicrobial Agents: The vanillate moiety can be incorporated into heterocyclic structures like amides and Schiff bases, which have demonstrated significant activity against various bacterial and fungal strains.

  • Anticancer Agents: Heterocycles derived from this starting material, such as certain benzofurans, have shown cytotoxic effects against various cancer cell lines. Vanillic acid itself has been implicated in inducing apoptosis and inhibiting cancer cell proliferation through various signaling pathways.

  • Signaling Pathway Modulation: Vanillic acid has been shown to modulate key cellular signaling pathways, such as the PI3K/Akt/β-catenin and NF-κB pathways, which are implicated in cell growth, proliferation, and inflammation. This suggests that heterocycles incorporating the vanillate scaffold may possess targeted therapeutic activities.

Data Presentation: Bioactivity of Vanillic Acid-Derived Heterocycles

The following tables summarize the quantitative data on the biological activities of various heterocyclic compounds synthesized from vanillic acid and its derivatives.

Table 1: Antimicrobial Activity of Vanillic Acid-Derived Amides

CompoundAmine MoietyYield (%)Test OrganismMIC (µmol/mL)Reference
1 N-(4-fluorobenzyl)amine86.44Candida albicans1.81[1]
2 Cyclohexylamine75.32Staphylococcus aureus> 4.36[1]
3 N-methylbenzylamine68.45Candida albicans> 3.93[1]
4 4-methylbenzylamine55.21Candida albicans2.17[1]
5 Pyrrolidine45.87Staphylococcus aureus> 4.87[1]
6 Piperidine38.91Candida albicans1.81[1]
7 Morpholine28.81Candida albicans0.46[1][2]

Table 2: Anticancer Activity of Vanillic Acid and Derived Benzofurans

CompoundCancer Cell LineIC50 (µM)Reference
Vanillic AcidHeLa (Cervical)-[3]
Vanillic AcidPC3 (Prostate)-[3]
Vanillic Acid3T3 (Mouse embryonic fibroblasts)-[3]
Ailanthoidol (a natural benzofuran)Huh7 (Hepatoma, mutant p53)22 (at 48h)[4]
Ailanthoidol (a natural benzofuran)HepG2 (Liver carcinoma, wild-type p53)> 100[4]
Benzofuran derivative 12 SiHa (Cervical)1.10[4]
Benzofuran derivative 12 HeLa (Cervical)1.06[4]
Benzofuran derivative 32a HePG2 (Liver)8.49 - 16.72[4]
Benzofuran derivative 32a HeLa (Cervical)6.55 - 13.14[4]
Benzofuran derivative 32a MCF-7 (Breast)4.0 - 8.99[4]
Benzofuran derivative 32a PC3 (Prostate)-[4]

Experimental Protocols

Herein, we provide detailed methodologies for the synthesis of representative bioactive heterocycles starting from this compound or its parent acid, vanillic acid.

Protocol 1: Synthesis of N-Substituted Amides of Vanillic Acid

This protocol describes the synthesis of a series of N-substituted amides from vanillic acid, which have shown potential antimicrobial activities.[1]

Materials:

  • Vanillic acid

  • Thionyl chloride (SOCl₂)

  • Substituted amine (e.g., N-(4-fluorobenzyl)amine, cyclohexylamine)

  • Dry Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Distilled water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: To a solution of vanillic acid (1.0 eq) in dry DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction completion by TLC.

  • Amide Formation: In a separate flask, dissolve the desired substituted amine (1.1 eq) and triethylamine (1.5 eq) in dry DCM. Cool this solution to 0 °C.

  • Add the prepared acid chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Wash the reaction mixture with distilled water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure N-substituted amide.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Synthesis of 7-Hydroxy-6-methoxy-4-methylcoumarin via Pechmann Condensation

This protocol outlines a plausible synthesis of a coumarin derivative from a vanillic acid precursor using the Pechmann condensation.[5]

Materials:

  • This compound

  • Ethanol

  • Concentrated Sulfuric Acid

  • Ethyl acetoacetate

  • Ice

  • Sodium bicarbonate solution (5%)

Procedure:

  • Esterification: Dissolve this compound (1.0 eq) in ethanol and add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours to form the ethyl ester. Monitor the reaction by TLC.

  • Work-up of Ester: After cooling, neutralize the reaction mixture with a 5% sodium bicarbonate solution and extract the product with ethyl acetate. Dry the organic layer and concentrate to obtain the crude ethyl 4-hydroxy-3-methoxybenzoate.

  • Pechmann Condensation: To the crude ethyl 4-hydroxy-3-methoxybenzoate (1.0 eq), add ethyl acetoacetate (1.2 eq). Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid (5-10 eq) with constant stirring, keeping the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Pour the reaction mixture onto crushed ice. The precipitated solid is the crude coumarin derivative.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-6-methoxy-4-methylcoumarin.

  • Characterize the product by its melting point and spectroscopic analysis.

Protocol 3: Proposed Synthesis of 2-Aryl-6-methoxybenzoxazole

This protocol provides a proposed synthetic route to a benzoxazole derivative from vanillic acid, based on established methods for benzoxazole synthesis.[6]

Materials:

  • Vanillic acid

  • Thionyl chloride

  • 2-Aminophenol

  • Polyphosphoric acid (PPA)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium chloride

  • Ethanol

Procedure:

  • Amide Formation: Convert vanillic acid to its acid chloride as described in Protocol 1, Step 1.

  • React the vanillic acid chloride with 2-aminophenol in the presence of a base like pyridine to form the corresponding N-(2-hydroxyphenyl)-4-hydroxy-3-methoxybenzamide.

  • Cyclization: Heat the resulting amide in polyphosphoric acid (PPA) at 180-200 °C for 2-4 hours to effect cyclodehydration.

  • Alternative One-Pot Synthesis: A mixture of 2-aminophenol (1.0 eq), an aromatic aldehyde (1.0 eq, derived from vanillin), and ammonium chloride (catalytic amount) in ethanol is refluxed for 6-8 hours.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude benzoxazole.

  • Filter the solid, wash with water, and dry.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

  • Characterize the final 2-aryl-6-methoxybenzoxazole using appropriate spectroscopic techniques.

Mandatory Visualizations

Signaling Pathway

Vanillic_Acid_Anticancer_Signaling VA Vanillic Acid ROS ↑ Reactive Oxygen Species (ROS) VA->ROS induces PI3K PI3K/Akt/mTOR Pathway VA->PI3K inhibits NFkB NF-κB Pathway VA->NFkB inhibits CellCycle Cell Cycle Arrest (G1 Phase) VA->CellCycle Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase releases cytochrome c Apoptosis Apoptosis Caspase->Apoptosis Proliferation ↓ Cell Proliferation & Invasion PI3K->Proliferation NFkB->Proliferation CellCycle->Proliferation

Caption: Proposed mechanism of vanillic acid's anticancer activity.

Experimental Workflows

Synthesis_Workflow Start Start: Sodium 4-Hydroxy-3-methoxybenzoate Reaction Chemical Synthesis (e.g., Condensation, Cyclization) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Bioactive Bioactive Heterocycle Characterization->Bioactive

Caption: General workflow for the synthesis of bioactive heterocycles.

Screening_Workflow Compound Synthesized Heterocycle Antimicrobial Antimicrobial Screening (MIC Determination) Compound->Antimicrobial Anticancer Anticancer Screening (IC50 Determination) Compound->Anticancer Data_Antimicrobial Antimicrobial Activity Data Antimicrobial->Data_Antimicrobial Data_Anticancer Anticancer Activity Data Anticancer->Data_Anticancer SAR Structure-Activity Relationship (SAR) Analysis Data_Antimicrobial->SAR Data_Anticancer->SAR

Caption: Workflow for biological screening of synthesized heterocycles.

References

Application Notes and Protocols for the O-alkylation of Sodium 4-Hydroxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the O-alkylation of sodium 4-hydroxy-3-methoxybenzoate, a common starting material in the synthesis of various pharmaceutical intermediates and other fine chemicals. The primary method described is the Williamson ether synthesis, a robust and versatile method for forming the ether linkage. This protocol covers the reaction setup, purification of the resulting 4-alkoxy-3-methoxybenzoic acid, and characterization data.

Introduction

The O-alkylation of phenolic compounds is a fundamental transformation in organic synthesis. For derivatives of vanillic acid, such as this compound, this reaction is a key step in the synthesis of compounds with a wide range of biological activities. The resulting 4-alkoxy-3-methoxybenzoic acid scaffold is found in various drug candidates and natural products. The Williamson ether synthesis, which proceeds via an SN2 mechanism, is the most common and effective method for this transformation. It involves the reaction of the phenoxide with a primary alkyl halide.[1]

Experimental Protocol: O-Ethylation of this compound

This protocol details the synthesis of 4-ethoxy-3-methoxybenzoic acid.

Materials:

  • This compound (1 equivalent)

  • Ethyl iodide (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add potassium carbonate followed by the dropwise addition of ethyl iodide.

  • Reaction: Heat the reaction mixture to 70-80°C and stir for 4-6 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution to a pH of 2-3 with 1 M HCl. A precipitate of the crude 4-ethoxy-3-methoxybenzoic acid should form.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification:

The crude 4-ethoxy-3-methoxybenzoic acid can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add hot deionized water until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry in a vacuum oven.[1][2]

Data Presentation

The following table summarizes representative quantitative data for the O-alkylation product, 4-ethoxy-3-methoxybenzoic acid, and a related compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
4-Ethoxy-3-methoxybenzoic acidC₁₀H₁₂O₄196.2085-95194-1961.48 (t, 3H), 3.93 (s, 3H), 4.16 (q, 2H), 6.93 (d, 1H), 7.67 (d, 1H), 7.79 (dd, 1H), 12.0 (br s, 1H)14.6, 56.1, 64.6, 111.8, 112.5, 124.5, 124.8, 148.9, 152.1, 172.3
Ethyl 4-ethoxy-3-methoxybenzoateC₁₂H₁₆O₄224.2580-9043-451.38 (t, 3H), 1.45 (t, 3H), 3.88 (s, 3H), 4.12 (q, 2H), 4.34 (q, 2H), 6.87 (d, 1H), 7.55 (d, 1H), 7.63 (dd, 1H)14.3, 14.7, 55.9, 60.8, 64.4, 111.4, 112.1, 122.9, 123.1, 148.5, 151.7, 166.4

Note: NMR data is predicted and based on closely related structures. Actual values may vary.

Experimental Workflow

The following diagram illustrates the key steps in the O-alkylation of this compound.

experimental_workflow start Start: this compound dissolution Dissolution in DMF start->dissolution reagent_addition Addition of K₂CO₃ and Ethyl Iodide dissolution->reagent_addition reaction Heating at 70-80°C (4-6h) reagent_addition->reaction workup Aqueous Work-up and Acidification reaction->workup extraction Extraction with Ethyl Acetate workup->extraction purification Purification by Recrystallization extraction->purification product Final Product: 4-Ethoxy-3-methoxybenzoic acid purification->product

Experimental workflow for O-alkylation.

Signaling Pathway Diagram (Reaction Mechanism)

The O-alkylation of this compound proceeds through the SN2 mechanism of the Williamson ether synthesis.

reaction_mechanism cluster_reactants Reactants cluster_transition SN2 Transition State cluster_products Products phenoxide This compound (Phenoxide form) O⁻ transition_state [ROδ⁻---CH₂(CH₃)---Iδ⁻] phenoxide:f1->transition_state Nucleophilic Attack alkyl_halide Ethyl Iodide CH₃CH₂-I alkyl_halide:f1->transition_state ether_product 4-Ethoxy-3-methoxybenzoate R-O-CH₂CH₃ transition_state->ether_product:f0 Bond Formation salt Sodium Iodide (NaI) transition_state->salt Leaving Group Departure

References

Application Notes: Sodium 4-Hydroxy-3-methoxybenzoate as a Polymerization Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium 4-hydroxy-3-methoxybenzoate, also known as sodium vanillate, is the sodium salt of vanillic acid.[1] Vanillic acid, a derivative of vanillin, is an abundant, bio-based aromatic compound that can be sourced from lignin.[2][3] This makes it a highly promising renewable building block for the synthesis of advanced polymers, offering a sustainable alternative to petroleum-based monomers like terephthalic acid.[4] Polymers derived from vanillic acid, such as aromatic polyesters and poly(ether-ester)s, exhibit a range of desirable properties including high thermal stability and tunable mechanical characteristics, making them suitable for diverse applications.[4][5][6]

Key Applications

  • Bio-based Polyesters: Vanillic acid is a key monomer for creating bio-based alternatives to conventional polyesters like poly(ethylene terephthalate) (PET).[6] These polymers can be synthesized to have high molecular weights and excellent thermal stability.[4]

  • Thermosetting Resins: Derivatives of vanillin and vanillic acid can be used to produce various thermoset polymers, including phenolic resins, epoxy resins, and vinyl ester resins, which have applications in coatings, adhesives, and composites.[3]

  • Specialty Copolymers: Vanillic acid can be copolymerized with other monomers, such as ε-caprolactone, to create novel copolymers with tailored properties, combining the rigidity of the aromatic unit with the flexibility of aliphatic chains.[7]

  • Plasticizers: Esters synthesized from vanillic acid have shown great potential as bio-based, phthalate-free plasticizers for poly(vinyl chloride) (PVC), demonstrating comparable or superior performance to traditional plasticizers like dioctyl phthalate (DOP).[2]

Polymerization Strategies and Mechanisms

The polymerization of vanillic acid and its sodium salt primarily involves leveraging the carboxylic acid and phenolic hydroxyl functional groups. However, the lower reactivity of the phenolic hydroxyl group often necessitates a chemical modification or specific polymerization strategies.

  • Direct Esterification: This method involves the direct polycondensation of vanillic acid with diols. The process typically requires a catalyst and heat to drive the esterification reaction and remove the water byproduct. This approach has been successfully used to synthesize a series of bio-based poly(ether–ester)s.[5]

  • Chemical Modification to Enhance Reactivity: To overcome the poor reactivity of the phenolic hydroxyl group, vanillic acid can be modified prior to polymerization. A common strategy is etherification, for instance, by reacting it with bio-based ethylene carbonate. This converts the phenolic hydroxyl into a more reactive alcohol group, facilitating the synthesis of high-molecular-weight polyesters like poly(ethylene vanillate) (PEV) without the need for solvents.[7]

  • Enzymatic Polymerization: Laccase-mediated polymerization is an alternative, environmentally friendly approach. Laccases can catalyze the oxidation of phenolic compounds, leading to the formation of polymers. This method has been investigated for the polymerization of sodium lignosulfonates, which share structural motifs with vanillic acid.[8]

Visualization of Synthetic Pathways

The following diagrams illustrate key workflows for the polymerization of vanillic acid derivatives.

G cluster_start Starting Materials cluster_process Polymerization Process cluster_conditions Reaction Conditions cluster_product Final Product VA Vanillic Acid Reaction Direct Esterification VA->Reaction Diol α,ω-Diols (e.g., HO-(CH2)m-OH) Diol->Reaction Polymer Bio-based Poly(ether-ester) Reaction->Polymer Polycondensation Conditions Catalyst (e.g., TBT) High Temperature Vacuum (to remove H2O) Conditions->Reaction

Caption: Workflow for Direct Esterification of Vanillic Acid.

G cluster_problem Challenge cluster_solution Solution: Chemical Modification cluster_reagent Reagent cluster_intermediate Resulting Monomer cluster_outcome Outcome Problem Poor Reactivity of Phenolic -OH Group in Vanillic Acid Modification Etherification Reaction Problem->Modification Monomer Modified Vanillic Acid with Reactive Alcohol Group Modification->Monomer Solvent-free Reagent Bio-based Ethylene Carbonate Reagent->Modification Outcome Facilitated Polymerization (e.g., to Poly(ethylene vanillate)) Monomer->Outcome

Caption: Strategy to Enhance Vanillic Acid Reactivity for Polymerization.

Quantitative Data Summary

The properties of polymers derived from vanillic acid can be tuned based on the choice of co-monomers and polymerization conditions. The table below summarizes key quantitative data from reported studies.

Polymer TypeCo-monomer / LinkerMw ( g/mol )PDITg (°C)Young's Modulus (MPa)Elongation at Break (%)Reference
Poly(ether-ester)Ethylene glycol16,6001.396722814.9[5]
Poly(ether-ester)1,3-Propanediol78,7002.0050185311.0[5]
Poly(ether-ester)1,4-Butanediol39,5001.63489529.8[5]
Poly(ether-ester)1,10-Decanediol20,4001.56510222.4[5]
PolyesterCyclohexanedimethanol44,000 - 200,000----[4]
CopolyesterAlkanediols44,000 - 200,000-58 - 134--[4]
CopolyesterMethyl 4-(2-hydroxyethoxy) benzoate9,500 - 11,000 (Mn)-44 - 72--[9]
  • Mw: Weight-average molecular weight

  • Mn: Number-average molecular weight

  • PDI: Polydispersity Index

  • Tg: Glass transition temperature

Experimental Protocols

Protocol 1: Synthesis of Vanillic Acid-Based Poly(ether-ester) via Direct Esterification

This protocol is adapted from the direct esterification method for synthesizing poly(ether-ester)s from vanillic acid and α,ω-diols.[5]

Materials:

  • Vanillic acid

  • α,ω-diol (e.g., 1,3-propanediol)

  • Tetrabutyl titanate (TBT) catalyst

  • Dichloromethane

  • Methanol

  • Nitrogen gas supply

  • Vacuum line

Procedure:

  • Reactor Setup: Equip a three-necked flask with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum line.

  • Charging Reagents: Charge the flask with equimolar amounts of vanillic acid and the selected α,ω-diol.

  • Catalyst Addition: Add the tetrabutyl titanate (TBT) catalyst to the reaction mixture (typically 0.5-1.0 mol% relative to the diol).

  • First Stage (Esterification): Heat the mixture under a slow stream of nitrogen gas. Gradually increase the temperature to 180-200°C. The reaction is monitored by the distillation of water, which is a byproduct of the esterification. Maintain this stage for 3-4 hours or until most of the theoretical amount of water has been collected.

  • Second Stage (Polycondensation): Increase the temperature to 220-240°C and gradually apply a high vacuum (<100 Pa). This stage facilitates the removal of excess diol and drives the polymerization to achieve a high molecular weight. The increase in viscosity of the reaction mixture indicates polymer formation. Continue this stage for 4-6 hours.

  • Polymer Isolation: Cool the reactor to room temperature. The resulting polymer is typically a solid. Dissolve the crude polymer in a suitable solvent like dichloromethane.

  • Purification: Precipitate the dissolved polymer by pouring the solution into a large volume of cold methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol 2: Synthesis of a Modified AB-type Monomer and Subsequent Polycondensation

This protocol is based on the synthesis of a homovanillic acid (HVA) derivative, which demonstrates the principle of modifying a vanillic acid-type structure for polymerization.[9]

Materials:

  • Homovanillic acid (HVA) or a similar vanillic acid derivative

  • Ethylene carbonate

  • Dibutyltin oxide (DBTO) catalyst

  • Xylenes

  • Hexafluoroisopropanol (HFIP)

  • Methanol

  • Nitrogen gas supply

  • Vacuum line

Procedure:

  • Monomer Synthesis (Etherification):

    • In a flask, combine the starting acid (e.g., HVA), ethylene carbonate, and a catalyst (e.g., potassium carbonate).

    • Heat the mixture (e.g., to 140°C) under a nitrogen atmosphere for several hours to produce the modified AB-type monomer with a reactive hydroxyl group. The specific monomer in the reference is methyl 2-(4-(2-hydroxyethoxy)-3-methoxyphenyl)acetate (MEHV).[9]

  • Polycondensation:

    • Set up a three-necked flask with a mechanical stirrer, nitrogen inlet, and vacuum outlet.

    • Add the synthesized monomer (e.g., MEHV), the polycondensation catalyst (e.g., DBTO, 0.5 mol%), and a small amount of a high-boiling solvent like xylenes to the flask.[9]

    • Heat the mixture to 150°C under a nitrogen flow for 2 hours to initiate the reaction.

    • Increase the temperature to 200°C and apply a vacuum for 6 hours to remove volatile byproducts and increase the molecular weight.

    • Further increase the temperature to 240°C under vacuum for an additional 3 hours to complete the polymerization.[9]

  • Polymer Isolation and Purification:

    • After cooling, dissolve the resulting viscous polymer in HFIP.

    • Precipitate the polymer by adding the solution to cold methanol.

    • Collect the polymer by filtration, wash it thoroughly with cold methanol, and dry it under vacuum at 50°C overnight.[9]

References

Application Notes and Protocols for the Use of Sodium 4-Hydroxy-3-methoxybenzoate in Metal-Organic Framework (MOF) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-hydroxy-3-methoxybenzoate, also known as sodium vanillate, is the sodium salt of vanillic acid. Vanillic acid is a diethenoxy-benzoic acid that is a downstream metabolite of vanillin. It is an oxidized form of vanillin. As a versatile organic building block, it presents an attractive option for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The unique properties of MOFs, such as high surface area, tunable pore size, and chemical functionality, make them promising candidates for various applications, including gas storage, separation, catalysis, and drug delivery.

The incorporation of this compound as a linker in MOF synthesis can impart specific functionalities to the resulting framework. The presence of hydroxyl and methoxy groups on the benzene ring can influence the MOF's properties, such as its polarity, hydrophilicity, and potential for post-synthetic modification. These characteristics are of particular interest to researchers in drug development, as they can be leveraged to design MOFs with tailored drug loading and release profiles.

This document provides detailed application notes and experimental protocols for the synthesis of MOFs using this compound (or its acidic form, vanillic acid) as the organic linker.

Application Notes

The use of this compound or vanillic acid as a linker in MOF synthesis offers several potential advantages:

  • Biocompatibility: Vanillic acid is a naturally occurring compound found in various plants and is a metabolite of vanillin, suggesting its potential for creating biocompatible MOFs suitable for biomedical applications.

  • Functional Groups: The hydroxyl and methoxy groups on the linker can serve as active sites for catalysis or as points for post-synthetic modification to introduce further functionalities.

  • Tunable Properties: The presence of these functional groups can influence the framework's interaction with guest molecules, including drugs, allowing for the tuning of adsorption and release kinetics.

  • Luminescence: Lanthanide-based MOFs constructed with aromatic carboxylate linkers, such as vanillate, have the potential to exhibit interesting luminescent properties, making them suitable for applications in sensing and imaging.[1][2]

Experimental Protocols

While specific protocols for MOFs exclusively using this compound as the primary linker are not extensively documented in publicly available literature, a general approach can be adapted from the synthesis of MOFs with structurally similar linkers, such as p-hydroxybenzoic acid.[3] The following protocol outlines a typical solvothermal synthesis method.

Protocol 1: Solvothermal Synthesis of a Vanillate-Based MOF

This protocol is a generalized procedure and may require optimization for specific metal ions and desired crystal structures.

Materials:

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Lanthanide(III) nitrate hexahydrate)

  • This compound or Vanillic acid (4-hydroxy-3-methoxybenzoic acid)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution Preparation:

    • In a glass vial, dissolve the metal salt in the chosen solvent.

    • In a separate vial, dissolve this compound or vanillic acid in the same solvent. The molar ratio of metal salt to linker will influence the resulting structure and should be systematically varied for optimization. A common starting point is a 1:1 or 1:2 molar ratio.

  • Mixing and Sealing:

    • Combine the two solutions in the Teflon liner of the autoclave.

    • Stir the mixture for a short period to ensure homogeneity.

    • Seal the Teflon liner and place it inside the stainless steel autoclave.

  • Solvothermal Reaction:

    • Place the sealed autoclave in a programmable oven.

    • Heat the autoclave to a specific temperature, typically between 80 °C and 150 °C, and hold for a designated period, usually ranging from 24 to 72 hours. The optimal temperature and time will depend on the specific metal-linker combination.

  • Cooling and Crystal Collection:

    • After the reaction is complete, allow the autoclave to cool down slowly to room temperature.

    • Open the autoclave and collect the resulting crystalline product by filtration or centrifugation.

  • Washing and Activation:

    • Wash the collected crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

    • To activate the MOF and remove solvent molecules from the pores, exchange the synthesis solvent with a more volatile solvent (e.g., ethanol or acetone) by soaking the crystals for several hours, refreshing the solvent multiple times.

    • Finally, dry the activated MOF under vacuum at an elevated temperature (e.g., 100-150 °C) to ensure the complete removal of guest solvent molecules.

Table 1: Example Synthesis Parameters for a Hypothetical Vanillate-Based MOF

ParameterValue
Metal PrecursorZinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
Organic LinkerVanillic Acid
Metal:Linker Molar Ratio1:1
SolventN,N-Dimethylformamide (DMF)
Reaction Temperature120 °C
Reaction Time48 hours
ProductCrystalline Powder

Characterization of Vanillate-Based MOFs

To confirm the successful synthesis and to determine the properties of the resulting MOF, a series of characterization techniques should be employed.

Table 2: Key Characterization Techniques for MOFs

TechniqueInformation Obtained
Powder X-ray Diffraction (PXRD) Confirms the crystallinity and phase purity of the synthesized material. Comparison with simulated patterns from single-crystal X-ray diffraction can confirm the structure.
Single-Crystal X-ray Diffraction Provides the precise atomic arrangement and crystal structure of the MOF.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the MOF and the temperature at which the framework decomposes.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the coordination of the carboxylate group of the vanillate linker to the metal center and the presence of other functional groups.
Gas Sorption Analysis (e.g., N₂ at 77 K) Measures the surface area (BET analysis) and pore volume of the activated MOF.
Scanning Electron Microscopy (SEM) Visualizes the morphology and particle size of the MOF crystals.

Logical Workflow for MOF Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of a vanillate-based MOF.

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing start Select Metal Precursor & Vanillate Linker prepare Prepare Precursor Solutions in Solvent start->prepare mix Mix Solutions in Autoclave prepare->mix react Solvothermal Reaction (Heating) mix->react cool Cool to Room Temperature react->cool collect Collect Crystals (Filtration/Centrifugation) cool->collect wash Wash with Fresh Solvent collect->wash activate Activate (Solvent Exchange & Vacuum Drying) wash->activate end_synthesis Activated MOF activate->end_synthesis pxrd PXRD (Crystallinity, Phase) end_synthesis->pxrd scxrd SC-XRD (Crystal Structure) end_synthesis->scxrd tga TGA (Thermal Stability) end_synthesis->tga ftir FTIR (Functional Groups) end_synthesis->ftir gas Gas Sorption (Surface Area, Porosity) end_synthesis->gas sem SEM (Morphology) end_synthesis->sem drug_delivery Drug Delivery (Loading & Release) pxrd->drug_delivery catalysis Catalysis pxrd->catalysis sensing Sensing/ Luminescence pxrd->sensing scxrd->drug_delivery scxrd->catalysis scxrd->sensing tga->drug_delivery tga->catalysis tga->sensing ftir->drug_delivery ftir->catalysis ftir->sensing gas->drug_delivery gas->catalysis gas->sensing sem->drug_delivery sem->catalysis sem->sensing

Caption: Workflow for the synthesis, characterization, and application testing of vanillate-based MOFs.

Signaling Pathways in Drug Delivery Applications

While "this compound" itself is not directly involved in signaling pathways, MOFs synthesized from it can be designed as carriers for drugs that do target specific cellular pathways. For instance, a vanillate-based MOF could be loaded with an anticancer drug that inhibits a particular signaling cascade implicated in tumor growth. The MOF would serve as the delivery vehicle to transport the drug to the target cells.

The diagram below illustrates a generalized logical relationship for a MOF-based drug delivery system targeting a hypothetical cellular signaling pathway.

Drug_Delivery_Pathway cluster_delivery Drug Delivery System cluster_cellular Cellular Interaction cluster_pathway Signaling Pathway Inhibition mof Vanillate-Based MOF mof_drug Drug-Loaded MOF mof->mof_drug drug Therapeutic Drug drug->mof_drug uptake Cellular Uptake mof_drug->uptake release Drug Release from MOF uptake->release target Drug Binds to Target Protein release->target pathway Signaling Cascade target->pathway inhibits inhibition Pathway Inhibition pathway->inhibition response Therapeutic Response (e.g., Apoptosis) inhibition->response

References

Application Notes and Protocols for the Derivatization of Sodium 4-Hydroxy-3-methoxybenzoate for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium 4-hydroxy-3-methoxybenzoate, the sodium salt of vanillic acid, is a polar and non-volatile compound.[1] Direct analysis of this compound by gas chromatography (GC) is challenging due to its low volatility and potential for thermal degradation in the GC inlet.[2][3][4] To overcome these limitations, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form.[5][6] This application note provides a detailed protocol for the derivatization of this compound using silylation, a widely used technique for the analysis of polar compounds containing active hydrogens, such as those in hydroxyl and carboxylic acid functional groups.[7][8]

Silylation involves the replacement of the active hydrogen atoms in the hydroxyl (-OH) and carboxylic acid (-COOH) groups of the vanillate molecule with a trimethylsilyl (TMS) group.[3] This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis.[4][5] The most common and effective silylating agents for this purpose are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like Trimethylchlorosilane (TMCS) to enhance the reaction rate.[5][7]

Experimental Workflow

The overall experimental workflow for the derivatization and subsequent GC analysis of this compound is depicted below.

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample This compound Sample dissolve Dissolution in Aprotic Solvent sample->dissolve dry Evaporation to Dryness dissolve->dry add_reagent Addition of Silylating Reagent (e.g., BSTFA + TMCS) dry->add_reagent heat Heating (60-80°C) add_reagent->heat gcms GC-MS Analysis heat->gcms data Data Acquisition and Processing gcms->data

Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.

Detailed Experimental Protocols

Two common protocols for the silylation of this compound are provided below. These protocols may require optimization based on the specific instrumentation and analytical requirements.

Protocol 1: Derivatization using BSTFA with TMCS Catalyst

This protocol is a robust method suitable for the quantitative analysis of vanillic acid and its salts.

Materials:

  • This compound standard or sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or another suitable aprotic solvent) to dissolve the sample residue.

  • Derivatization: Add 200 µL of BSTFA containing 1% TMCS to the vial.[7]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or water bath set to 70-80°C for 45 minutes.[7][8]

  • Cooling and Analysis: After the reaction is complete, allow the vial to cool to room temperature.

  • GC-MS Injection: Inject 1 µL of the derivatized sample directly into the GC-MS system.

Protocol 2: Rapid Derivatization using BSTFA and Pyridine

This protocol is a faster alternative and is suitable for screening purposes.

Materials:

  • This compound standard or sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Anhydrous Pyridine

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block

  • Vortex mixer

Procedure:

  • Sample Preparation: Place the dried this compound sample in a reaction vial.

  • Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA to the vial.

  • Reaction: Tightly cap the vial and vortex briefly. Heat the vial at 65°C for 20-30 minutes.

  • Cooling and Analysis: Allow the vial to cool to room temperature before injection.

  • GC-MS Injection: Inject 1 µL of the supernatant into the GC-MS.

Signaling Pathway of Derivatization

The chemical transformation during the silylation of this compound (vanillic acid) is illustrated below. The active hydrogens on the phenolic hydroxyl and carboxylic acid groups are replaced by trimethylsilyl (TMS) groups.

derivatization_pathway cluster_reactants Reactants cluster_products Products reactant This compound (Vanillic Acid) product Di-TMS-Vanillic Acid (Volatile Derivative) reactant->product Silylation reagent BSTFA (+ TMCS) reagent->product byproduct Byproducts product->byproduct

Caption: Silylation reaction of vanillic acid to form a volatile TMS derivative.

Quantitative Data Summary

While specific quantitative data for the derivatized this compound is highly dependent on the GC-MS instrumentation and method parameters, the following table provides a representative summary of expected performance characteristics based on the analysis of similar derivatized phenolic acids.

ParameterExpected RangeReference
Retention Time (min) 10 - 20[9]
Limit of Detection (LOD) 0.1 - 10 ng/mL[9]
Limit of Quantification (LOQ) 0.5 - 50 ng/mL[9]
Linearity (R²) > 0.99[10]
Recovery (%) 90 - 110%[9][10]

Note: These values are illustrative and should be determined experimentally for each specific analytical method.

GC-MS Parameters

The following are typical GC-MS parameters that can be used as a starting point for the analysis of the derivatized this compound.

ParameterSetting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Injector Temperature 250 - 280°C
Injection Mode Splitless (1 µL)
Oven Temperature Program Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
Carrier Gas Helium, constant flow 1.0 mL/min
MS Transfer Line Temp 280°C
MS Ion Source Temp 230°C
MS Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 500 amu

Conclusion

Derivatization by silylation is an essential and effective technique for the successful analysis of this compound by gas chromatography. The protocols provided, utilizing common silylating agents like BSTFA, enable the conversion of the non-volatile analyte into a form suitable for GC-MS analysis, allowing for sensitive and quantitative determination. Researchers, scientists, and drug development professionals can adapt these methods to their specific analytical needs for the reliable characterization of this and other similar phenolic compounds.

References

Application Notes and Protocols: Sodium 4-Hydroxy-3-methoxybenzoate in the Synthesis of Natural Product Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data on the use of Sodium 4-Hydroxy-3-methoxybenzoate, the sodium salt of vanillic acid, in the synthesis of natural product analogues with potential therapeutic applications. Vanillic acid, a naturally occurring phenolic compound, serves as a versatile scaffold for the development of novel antimicrobial and antioxidant agents.

I. Synthesis of Vanillic Acid Analogues

This compound can be readily converted to its free acid form, vanillic acid, which is then used as the starting material for the synthesis of various analogues, primarily through modification of its carboxylic acid group. Two common classes of vanillic acid analogues with significant biological activities are amides and Mannich bases.

A. Synthesis of Vanillic Acid Amides

Vanillic acid amides are synthesized by coupling the carboxylic acid group of vanillic acid with various primary or secondary amines. These reactions typically employ coupling agents to facilitate the formation of the amide bond.

Experimental Protocol: Synthesis of Vanillic Acid Amides

This protocol describes a general procedure for the synthesis of vanillic acid amides using dicyclohexylcarbodiimide (DCC) as a coupling agent.

  • Materials:

    • Vanillic acid

    • Substituted amine (primary or secondary)

    • Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (CH₂Cl₂)

    • 1N Hydrochloric acid (HCl)

    • 5% Sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

    • Magnetic stirrer and stir bar

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, dissolve vanillic acid (1.0 eq) and 4-dimethylaminopyridine (0.1 eq) in dichloromethane.

    • Add the desired substituted amine (1.0 eq) to the solution and stir at room temperature.

    • In a separate flask, dissolve dicyclohexylcarbodiimide (1.0 eq) in dichloromethane.

    • Slowly add the DCC solution to the vanillic acid and amine mixture.

    • Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Concentrate the filtrate using a rotary evaporator.

    • Redissolve the residue in ethyl acetate and wash sequentially with 1N HCl, 5% NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure vanillic acid amide.[1]

Quantitative Data: Antimicrobial Activity of Vanillic Acid Amides

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of synthesized vanillic acid amides against various microbial strains.

CompoundLinkerAmine MoietyS. aureus (ATCC 25925) MIC (µmol/mL)C. albicans (ATCC 10231) MIC (µmol/mL)
Vanillic Acid --> 2000 µg/mLNot Reported
Amide 1 AmideN-benzyl3.14 - 3.48> 3.48
Amide 2 AmideN-(4-fluorobenzyl)3.14 - 3.481.81
Amide 3 AmideN-(4-methylbenzyl)3.14 - 3.480.46
Amide 4 AmideN-(4-methoxybenzyl)3.14 - 3.48> 3.48
Amide 5 AmideN-(3,4-dimethoxybenzyl)3.14 - 3.48> 3.48

Data compiled from multiple sources.[1][2][3][4]

B. Synthesis of Vanillic Acid Mannich Bases

Mannich bases of vanillic acid are synthesized via an aminoalkylation reaction, which involves the reaction of vanillic acid with formaldehyde and a secondary amine.

Experimental Protocol: Synthesis of Vanillic Acid Mannich Bases

This protocol outlines the synthesis of Mannich bases derived from vanillic acid.

  • Materials:

    • Vanillic acid

    • Formaldehyde solution (37%)

    • Secondary amine (e.g., diethylamine, pyrrolidine)

    • Ethanol

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, prepare a solution of vanillic acid (1.0 eq) in ethanol.

    • In a separate beaker, mix formaldehyde solution (4.0 eq) with the desired secondary amine (4.0 eq).

    • Slowly add the formaldehyde/amine mixture to the ethanolic solution of vanillic acid.

    • Heat the reaction mixture to reflux (approximately 50°C) and maintain for 30 minutes.

    • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

    • Upon completion, cool the mixture in a refrigerator overnight to facilitate precipitation.

    • Filter the resulting precipitate and wash with cold acetone.

    • Recrystallize the crude product from an appropriate solvent or purify by column chromatography to obtain the pure Mannich base.[5][6]

Quantitative Data: Antioxidant Activity of Vanillic Acid Mannich Bases

The antioxidant activity of synthesized Mannich bases was evaluated using the DPPH free radical scavenging assay and is reported as IC₅₀ values.

CompoundAmine MoietyDPPH Scavenging IC₅₀ (µM)
Vanillic Acid -> 100
Mannich Base 1 Diethylamine45.32
Mannich Base 2 Pyrrolidine28.15
Quercetin (Standard) -2.71

Data is representative of reported values.[5]

II. Signaling Pathways and Experimental Workflows

The biological activities of vanillic acid and its analogues are often attributed to their interaction with various cellular signaling pathways. Understanding these pathways is crucial for drug development.

Signaling Pathways Modulated by Vanillic Acid Analogues

Vanillic acid has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.[7][8][9] These pathways are potential targets for the synthesized analogues.

G cluster_0 Inflammatory Stimuli cluster_1 Vanillic Acid Analogue Intervention cluster_2 Key Signaling Pathways cluster_3 Cellular Responses Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB NF-κB Pro-inflammatory Cytokines->NF-κB activates JAK/STAT JAK/STAT Pro-inflammatory Cytokines->JAK/STAT activates Vanillic Acid Analogue Vanillic Acid Analogue Vanillic Acid Analogue->NF-κB inhibits PI3K/AKT/mTOR PI3K/AKT/mTOR Vanillic Acid Analogue->PI3K/AKT/mTOR inhibits Vanillic Acid Analogue->JAK/STAT inhibits Apoptosis Apoptosis Vanillic Acid Analogue->Apoptosis induces Inflammation Inflammation NF-κB->Inflammation promotes Cell Proliferation Cell Proliferation PI3K/AKT/mTOR->Cell Proliferation promotes JAK/STAT->Cell Proliferation promotes

Caption: Key signaling pathways modulated by vanillic acid analogues.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of vanillic acid analogues.

G Start Start This compound This compound Start->this compound Vanillic Acid Vanillic Acid This compound->Vanillic Acid Acidification Coupling/Condensation Reaction Coupling/Condensation Reaction Vanillic Acid->Coupling/Condensation Reaction Amine/Formaldehyde Amine/Formaldehyde Amine/Formaldehyde->Coupling/Condensation Reaction Purification Purification Coupling/Condensation Reaction->Purification Characterization (NMR, MS) Characterization (NMR, MS) Purification->Characterization (NMR, MS) Biological Evaluation Biological Evaluation Characterization (NMR, MS)->Biological Evaluation Antimicrobial Assays Antimicrobial Assays Biological Evaluation->Antimicrobial Assays Antioxidant Assays Antioxidant Assays Biological Evaluation->Antioxidant Assays Data Analysis Data Analysis Antimicrobial Assays->Data Analysis Antioxidant Assays->Data Analysis End End Data Analysis->End

Caption: General workflow for synthesis and evaluation of analogues.

III. Conclusion

This compound is a readily available and versatile starting material for the synthesis of a diverse range of natural product analogues. The derivatization of its corresponding free acid, vanillic acid, into amides and Mannich bases has yielded compounds with promising antimicrobial and antioxidant activities. The detailed protocols and quantitative data presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of novel therapeutic agents based on the vanillic acid scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these analogues is warranted to optimize their therapeutic potential.

References

Application Notes and Protocols: Sodium 4-Hydroxy-3-methoxybenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-Hydroxy-3-methoxybenzoate, also known as sodium vanillate, is the sodium salt of vanillic acid. Vanillic acid is a naturally occurring phenolic compound found in various plants and is a major metabolite of vanillin. In medicinal chemistry, while direct studies on the sodium salt are limited, the biological activities of its parent compound, vanillic acid, are well-documented. It is presumed that this compound exhibits similar pharmacological properties due to the dissociation of the salt in biological systems, releasing the active vanillate anion. These application notes focus on the known biological activities and mechanisms of action of vanillic acid, providing a valuable resource for researchers investigating the therapeutic potential of this compound and its derivatives.

The primary areas of investigation for vanillic acid include its potent antioxidant and anti-inflammatory properties. These activities are attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals, and its ability to modulate key inflammatory signaling pathways.

Biological Activities and Mechanisms of Action

Vanillic acid has demonstrated a range of biological effects that are of significant interest in medicinal chemistry, including:

  • Antioxidant Activity: Vanillic acid is an effective scavenger of various reactive oxygen species (ROS), including hypochlorous acid and hydrogen peroxide. Its antioxidant properties are crucial in protecting cells and tissues from oxidative damage, a key factor in the pathogenesis of numerous chronic diseases.

  • Anti-inflammatory Activity: A significant body of research highlights the anti-inflammatory effects of vanillic acid. It has been shown to inhibit the production of pro-inflammatory mediators in various in vitro and in vivo models. The primary mechanism underlying this effect is the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

  • Analgesic Effects: The anti-inflammatory properties of vanillic acid contribute to its analgesic effects by reducing the production of pain-mediating substances.

  • Antimicrobial Properties: Vanillic acid has also been reported to possess antimicrobial activity against a range of microorganisms.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of vanillic acid from various studies.

Table 1: Antioxidant and Anti-glycation Activity of Vanillic Acid

ActivityAssayIC50 (µg/mL)SC50 (µg/mL)Reference CompoundReference IC50/SC50 (µg/mL)
Anti-glycation Non-enzymatic protein glycation46.4-Aminoguanidine78.9
Antioxidant Hypochlorous acid (HOCl) scavenging-1.74p-coumaric acid3.15 - 5.62
Antioxidant Hydrogen peroxide (H₂O₂) scavenging-10.40Dihydrocaffeic acid5.23

IC50: Half maximal inhibitory concentration. SC50: Half maximal scavenging concentration.

Signaling Pathways

NF-κB Signaling Pathway Inhibition by Vanillic Acid

Vanillic acid exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2). Vanillic acid has been shown to suppress the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.

NF_kappaB_Pathway Inhibition of NF-κB Signaling by Vanillic Acid cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB_NFkappaB IκBα-NF-κB Complex NFkappaB NF-κB (p50/p65) NFkappaB_n NF-κB (p50/p65) NFkappaB->NFkappaB_n Translocates IkappaB_NFkappaB->NFkappaB Releases Vanillic_Acid Vanillic Acid Vanillic_Acid->IKK Inhibits DNA DNA NFkappaB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Induces

Caption: Vanillic Acid inhibits the NF-κB signaling pathway.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol outlines the procedure for determining the free radical scavenging activity of this compound (or vanillic acid) using the stable DPPH radical.

Materials:

  • This compound (or vanillic acid)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Preparation of Test Compound and Standard:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations to be tested.

    • Prepare a stock solution and serial dilutions of ascorbic acid in methanol to serve as a positive control.

  • Assay Procedure:

    • To each well of a 96-well plate, add 100 µL of the test compound or standard solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • For the control, add 100 µL of the test compound or standard solvent (methanol) and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Abs_blank - Abs_sample) / Abs_blank] * 100 Where:

    • Abs_blank is the absorbance of the DPPH solution without the test compound.

    • Abs_sample is the absorbance of the DPPH solution with the test compound.

  • Determination of IC50: The IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH_Assay_Workflow DPPH Radical Scavenging Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH Solution prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of Test Compound add_sample Add 100 µL Sample/ Standard to Wells prep_sample->add_sample prep_control Prepare Serial Dilutions of Ascorbic Acid prep_control->add_sample add_sample->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Scavenging Activity measure_abs->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for the DPPH antioxidant assay.

In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol provides a general framework for evaluating the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • This compound (or vanillic acid)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • Reagents for quantifying inflammatory mediators (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines like TNF-α and IL-6)

  • Cell lysis buffer and reagents for Western blotting (optional, for mechanism studies)

Procedure:

  • Cell Culture and Seeding:

    • Culture macrophages in appropriate medium at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells in 24-well or 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. A vehicle control (e.g., DMSO or media) should be included.

    • After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). A negative control group (untreated cells) and a positive control group (LPS-stimulated cells without the test compound) should be included.

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent assay.

    • Cytokine Production (TNF-α, IL-6): Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines using commercially available ELISA kits according to the manufacturer's instructions.

  • Mechanism of Action Studies (Optional):

    • Western Blot Analysis: To investigate the effect on the NF-κB pathway, lyse the cells and perform Western blotting to analyze the protein levels of key signaling molecules such as phosphorylated IκBα, total IκBα, and the nuclear translocation of NF-κB p65.

  • Data Analysis:

    • Compare the levels of inflammatory mediators in the treated groups to the LPS-stimulated control group.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.

Anti_Inflammatory_Assay_Workflow In Vitro Anti-inflammatory Assay Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis culture_cells Culture Macrophages seed_cells Seed Cells in Plates culture_cells->seed_cells pretreat Pre-treat with Test Compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate measure_no Measure Nitric Oxide (Griess Assay) stimulate->measure_no measure_cytokines Measure Cytokines (ELISA) stimulate->measure_cytokines western_blot Western Blot for NF-κB Pathway (Optional) stimulate->western_blot

Caption: Workflow for an in vitro anti-inflammatory assay.

Conclusion

This compound, through its active form vanillic acid, presents a promising scaffold for the development of novel therapeutic agents, particularly for conditions associated with oxidative stress and inflammation. The provided data and protocols offer a foundation for researchers to further explore its medicinal chemistry applications. Further investigations are warranted to fully elucidate the pharmacological profile of the sodium salt itself and to explore its potential in various disease models.

Application Notes and Protocols: Sodium 4-Hydroxy-3-methoxybenzoate as a Reagent in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium 4-hydroxy-3-methoxybenzoate, also known as sodium vanillate, is the sodium salt of vanillic acid.[1][2] While its direct application as a primary analytical reagent is not extensively documented, its high purity form serves as an excellent primary standard for the quantitative analysis of vanillic acid in various matrices. Vanillic acid is a significant phenolic compound found in many natural products, food flavorings, and is a key metabolite in various biological processes.[3][4] Accurate quantification of vanillic acid is crucial for quality control in the food and beverage industry, pharmaceutical research, and metabolic studies.

These application notes provide detailed protocols for the use of this compound as a standard in the high-performance liquid chromatography (HPLC) analysis of vanillic acid.

Key Applications
  • Quantitative Analysis: Used as a primary standard for the quantification of vanillic acid in food and beverage products, such as vanilla extracts.

  • Quality Control: Essential for the quality assessment of natural and artificial flavorings.

  • Metabolic Studies: Enables the accurate measurement of vanillic acid as a metabolite in biological samples.

Application Note 1: Quantification of Vanillic Acid in Vanilla Extracts by HPLC

Objective: To determine the concentration of vanillic acid in natural and artificial vanilla extracts using this compound as a primary standard. This method is crucial for the quality control and authentication of vanilla flavorings.

Experimental Protocol

1. Materials and Reagents:

  • Standard: this compound (Purity ≥ 98%)

  • Mobile Phase Component A: Deionized water with 0.1% formic acid

  • Mobile Phase Component B: Acetonitrile

  • Sample Diluent: Methanol/Water (50:50, v/v)

  • Vanilla Extract Samples: Natural and artificial

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the sample diluent in a volumetric flask. (Note: The corresponding mass of vanillic acid should be calculated based on the molecular weights of the salt and the acid).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation:

  • Accurately dilute 1 mL of the vanilla extract sample with 9 mL of the sample diluent.

  • Vortex the solution for 1 minute.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Conditions:

ParameterSetting
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with Water (0.1% Formic Acid) and Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the vanillic acid standard against its concentration.

  • Determine the concentration of vanillic acid in the prepared samples by interpolating their peak areas from the calibration curve.

  • Calculate the original concentration of vanillic acid in the vanilla extract samples by applying the dilution factor.

Quantitative Data Summary

The following table summarizes typical performance data for the HPLC method for vanillic acid quantification.

ParameterTypical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Repeatability (RSD%) < 2%
Reproducibility (RSD%) < 5%

Visualizations

Experimental Workflow for HPLC Analysis

G Figure 1: General workflow for the quantification of vanillic acid using HPLC. cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard Standard Preparation (this compound) HPLC HPLC Analysis Standard->HPLC Inject Standards Sample Sample Preparation (Vanilla Extract) Sample->HPLC Inject Samples Data Data Acquisition HPLC->Data Calibration Calibration Curve Construction Data->Calibration Quantification Quantification of Vanillic Acid Data->Quantification Calibration->Quantification Use for Calculation

Figure 1: General workflow for the quantification of vanillic acid using HPLC.
Logical Relationship of Analytical Method Validation

G Figure 2: Key parameters for analytical method validation. Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness

Figure 2: Key parameters for analytical method validation.

References

Step-by-step synthesis of Bosutinib using a "Sodium 4-Hydroxy-3-methoxybenzoate" precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bosutinib is a potent dual inhibitor of Src and Abl tyrosine kinases, approved for the treatment of chronic myeloid leukemia. This document provides a detailed, step-by-step protocol for the synthesis of Bosutinib, commencing from the readily available precursor, Sodium 4-hydroxy-3-methoxybenzoate. The described synthetic route involves a series of key transformations, including esterification, etherification, nitration, reduction, cyclization to form the core quinoline structure, and successive amination reactions to complete the molecule. This protocol is intended to serve as a comprehensive guide for medicinal chemists and process development scientists.

Introduction

The synthesis of active pharmaceutical ingredients (APIs) with complex molecular architectures, such as Bosutinib, requires robust and well-documented procedures. The following application notes detail a synthetic pathway to Bosutinib starting from this compound. This precursor is first converted to its corresponding methyl ester, which then undergoes a series of functional group manipulations and ring-forming reactions to construct the substituted quinoline core of Bosutinib. The final steps involve the strategic introduction of the dichloromethoxyanilino moiety and the N-methylpiperazine side chain.

Overall Synthetic Scheme

The synthesis commences with the conversion of this compound to Methyl 4-hydroxy-3-methoxybenzoate, followed by a multi-step sequence to yield the final product, Bosutinib.

G A This compound B Methyl 4-hydroxy-3-methoxybenzoate A->B Esterification C Methyl 4-(3-chloropropoxy)-3-methoxybenzoate B->C Alkylation D Methyl 4-(3-chloropropoxy)-3-methoxy-5-nitrobenzoate C->D Nitration E Methyl 5-amino-4-(3-chloropropoxy)-3-methoxybenzoate D->E Reduction F 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile E->F Cyclization G 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile F->G Chlorination H 4-(2,4-dichloro-5-methoxyphenylamino)-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile G->H Amination I Bosutinib H->I Amination

Figure 1. Overall synthetic workflow for Bosutinib.

Experimental Protocols

Step 1: Esterification of 3-methoxy-4-hydroxybenzoic acid

This initial step involves the conversion of the starting carboxylic acid to its methyl ester. This is a standard procedure to protect the carboxylic acid functionality for subsequent reactions.

  • Protocol: 3-methoxy-4-hydroxybenzoic acid is esterified to yield Methyl 4-hydroxy-3-methoxybenzoate.[1]

Step 2: Alkylation of Methyl 4-hydroxy-3-methoxybenzoate

The phenolic hydroxyl group is alkylated to introduce the chloropropoxy side chain, which will later be used to attach the N-methylpiperazine moiety.

  • Protocol: A mixture of Methyl 4-hydroxy-3-methoxybenzoate, 1-bromo-3-chloropropane, and potassium carbonate in DMF is heated.[1] The reaction mixture is then cooled and poured into ice-water to precipitate the product, which is collected by filtration.[1]

Step 3: Nitration

A nitro group is introduced onto the aromatic ring. This group will be subsequently reduced to an amine, which is essential for the construction of the quinoline ring system.

  • Protocol: The product from the previous step is treated with nitric acid in acetic acid to yield the corresponding nitro derivative.[1]

Step 4: Reduction of the Nitro Group

The nitro group is reduced to an amino group, setting the stage for the cyclization reaction.

  • Protocol: The nitro compound is reduced using powdered iron and ammonium chloride.[1] An alternative method using Pd/C as a catalyst can also be employed.[1]

Step 5: Cyclization to form the Quinoline Ring

The amino-ester intermediate undergoes condensation and cyclization to form the core 4-hydroxyquinoline-3-carbonitrile structure.

  • Protocol: The aniline derivative is reacted with 3,3-diethoxypropanenitrile in the presence of trifluoroacetic acid, followed by cyclization with sodium hydroxide in ethanol.[2]

Step 6: Chlorination of the Quinoline Ring

The hydroxyl group at the 4-position of the quinoline ring is converted to a chloro group, which serves as a leaving group for the subsequent amination reaction.

  • Protocol: The 4-hydroxyquinoline intermediate is chlorinated to afford the 4-chloroquinoline derivative.[1]

Step 7: First Amination Reaction

The 4-chloroquinoline intermediate is reacted with 2,4-dichloro-5-methoxyaniline to introduce the characteristic anilino side chain of Bosutinib.

  • Protocol: A mixture of 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile, 2,4-dichloro-5-methoxyaniline, and pyridine hydrochloride in 2-ethoxyethanol is heated at reflux.[1] The product is isolated by partitioning between ethyl acetate and aqueous sodium bicarbonate.[1]

Step 8: Second Amination Reaction (Final Step)

The terminal chloro group of the propoxy chain is displaced by N-methylpiperazine to complete the synthesis of Bosutinib.

  • Protocol: The product from the previous step is heated with N-methylpiperazine and sodium iodide.[1] The final product, Bosutinib, is purified by column chromatography.[1]

Data Presentation

StepProduct NameStarting MaterialReagentsYield (%)Purity (HPLC %)
2Methyl 4-(3-chloropropoxy)-3-methoxybenzoateMethyl 4-hydroxy-3-methoxybenzoate1-bromo-3-chloropropane, K2CO3, DMF90.0Not Reported
4Methyl 5-amino-4-(3-chloropropoxy)-3-methoxybenzoateMethyl 4-(3-chloropropoxy)-3-methoxy-5-nitrobenzoateFe, NH4Cl91.5Not Reported
74-(2,4-dichloro-5-methoxyphenylamino)-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile2,4-dichloro-5-methoxyaniline, Pyridine HCl60.299.0
8Bosutinib4-(2,4-dichloro-5-methoxyphenylamino)-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrileN-methylpiperazine, NaINot ReportedNot Reported

Signaling Pathway and Experimental Workflow Diagrams

G cluster_synthesis Bosutinib Synthesis Precursor Precursor Intermediate_1 Intermediate_1 Precursor->Intermediate_1 Esterification & Alkylation Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Nitration & Reduction Quinoline_Core Quinoline_Core Intermediate_2->Quinoline_Core Cyclization Chlorinated_Intermediate Chlorinated_Intermediate Quinoline_Core->Chlorinated_Intermediate Chlorination Final_Intermediate Final_Intermediate Chlorinated_Intermediate->Final_Intermediate Amination 1 Bosutinib Bosutinib Final_Intermediate->Bosutinib Amination 2

Figure 2. High-level experimental workflow.

G cluster_pathway Bosutinib Mechanism of Action Bosutinib Bosutinib Src_Kinase Src Family Kinases Bosutinib->Src_Kinase inhibits Abl_Kinase Bcr-Abl Kinase Bosutinib->Abl_Kinase inhibits Downstream_Signaling Downstream Signaling (e.g., cell proliferation, survival) Src_Kinase->Downstream_Signaling activates Abl_Kinase->Downstream_Signaling activates Apoptosis Apoptosis Downstream_Signaling->Apoptosis inhibits

Figure 3. Simplified Bosutinib signaling pathway.

References

Troubleshooting & Optimization

Troubleshooting low yield in "Sodium 4-Hydroxy-3-methoxybenzoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Sodium 4-Hydroxy-3-methoxybenzoate.

Troubleshooting Guide: Low Yield

Low yield in the synthesis of this compound, also known as sodium vanillate, can arise from issues with the starting material, the reaction conditions of the salt formation, or the workup and purification process. A common route to this compound involves the synthesis of vanillic acid from vanillin, followed by its conversion to the sodium salt.

Q1: My overall yield is low, starting from vanillin. Where should I begin troubleshooting?

A1: A low overall yield when synthesizing sodium vanillate from vanillin can stem from inefficiencies in either the oxidation of vanillin to vanillic acid or the subsequent formation of the sodium salt. It is crucial to analyze each step independently.

Troubleshooting Workflow for Vanillin to Sodium Vanillate Synthesis

G start Start: Low Overall Yield check_vanillic_acid Step 1: Analyze Vanillic Acid Intermediate (Purity, Yield) start->check_vanillic_acid low_yield_va Low Yield or Impure Vanillic Acid check_vanillic_acid->low_yield_va Problem Found good_yield_va Good Yield and Purity Vanillic Acid check_vanillic_acid->good_yield_va No Issues troubleshoot_oxidation Troubleshoot Oxidation Step (See Q2) low_yield_va->troubleshoot_oxidation check_salt_formation Step 2: Analyze Salt Formation and Isolation good_yield_va->check_salt_formation troubleshoot_oxidation->check_salt_formation After Optimization low_yield_salt Low Yield of Sodium Vanillate check_salt_formation->low_yield_salt Problem Found end End: Optimized Synthesis check_salt_formation->end No Issues troubleshoot_salt Troubleshoot Salt Formation (See Q3 & Q4) low_yield_salt->troubleshoot_salt troubleshoot_salt->end

Caption: A decision tree to troubleshoot low yield in the two-step synthesis of this compound from vanillin.

Q2: I have a low yield or impure product in the synthesis of vanillic acid from vanillin. What are the common causes and solutions?

A2: The oxidation of vanillin to vanillic acid is a critical step. Low yields are often traced back to incomplete reactions, side reactions, or issues with the workup.

Potential Cause Recommended Solution
Incomplete Oxidation The reaction may not have gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC) to ensure all vanillin has been consumed. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. Ensure the oxidizing agent is fresh and added in the correct stoichiometric amount.
Side Reactions Over-oxidation can lead to the formation of undesired by-products. The reaction temperature should be carefully controlled. In some procedures, the addition of reagents at a controlled rate is crucial to prevent temperature spikes.[1]
Suboptimal pH The pH of the reaction mixture can be critical for some oxidation methods. Ensure the pH is maintained in the optimal range for the specific protocol being used.
Purification Losses Vanillic acid is typically isolated by acidification of the reaction mixture to precipitate the product. Ensure the pH is lowered sufficiently (typically to pH 2-3) to fully precipitate the acid. Inadequate cooling before filtration can also lead to loss of product in the filtrate. Washing the filtered product with ice-cold water can minimize losses.

Q3: My vanillic acid is pure, but the yield of this compound is low. What could be the problem?

A3: The conversion of vanillic acid to its sodium salt is a straightforward acid-base neutralization. Low yields in this step are typically due to issues with stoichiometry, reaction completion, or product isolation.

Troubleshooting Salt Formation

G start Start: Low Yield of Sodium Vanillate check_stoichiometry Check Stoichiometry of Base (e.g., NaOH, NaHCO3) start->check_stoichiometry incorrect_stoichiometry Incorrect Molar Ratio check_stoichiometry->incorrect_stoichiometry Incorrect correct_stoichiometry Correct Molar Ratio check_stoichiometry->correct_stoichiometry Correct adjust_reagents Solution: Use 1:1 Molar Ratio of Vanillic Acid to Sodium Base incorrect_stoichiometry->adjust_reagents check_reaction_completion Check for Reaction Completion (e.g., pH, gas evolution ceased) correct_stoichiometry->check_reaction_completion adjust_reagents->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction Incomplete complete_reaction Reaction Complete check_reaction_completion->complete_reaction Complete extend_reaction Solution: Stir Longer, Ensure Complete Dissolution of Reactants incomplete_reaction->extend_reaction check_isolation Evaluate Product Isolation (Solvent Removal, Precipitation) complete_reaction->check_isolation extend_reaction->check_isolation isolation_loss Losses During Isolation check_isolation->isolation_loss Losses Identified end End: Improved Yield check_isolation->end No Issues optimize_isolation Solution: Ensure Complete Solvent Removal, Use Anti-Solvent for Precipitation if Necessary isolation_loss->optimize_isolation optimize_isolation->end

Caption: Logical workflow for troubleshooting low yield in the conversion of vanillic acid to its sodium salt.

Potential Cause Recommended Solution
Incorrect Stoichiometry An insufficient amount of sodium base (e.g., sodium hydroxide, sodium bicarbonate) will lead to incomplete conversion of vanillic acid. Use a 1:1 molar ratio of vanillic acid to a monoprotic sodium base.
Incomplete Reaction The reaction may not have gone to completion. Ensure the vanillic acid is fully dissolved or suspended in the solvent and allow sufficient time for the reaction to complete. Gentle warming can sometimes facilitate the reaction, but be cautious of potential degradation.
Losses During Isolation If the product is isolated by evaporating the solvent, ensure that the solvent is completely removed under reduced pressure. If the product is precipitated by adding an anti-solvent, ensure the correct anti-solvent and volume are used to maximize precipitation and minimize solubility of the salt.
Hydrolysis During Workup If the product is dissolved in water and subjected to acidic conditions during workup, it will convert back to vanillic acid. Ensure the pH remains neutral or slightly basic during any aqueous washes or extractions.

Q4: My final product is off-white or colored, not the expected white powder. How can I improve the purity?

A4: A colored product suggests the presence of impurities, which may have been carried over from the starting materials or formed during the reaction.

Potential Cause Recommended Solution
Impure Vanillic Acid If the starting vanillic acid is colored, the impurity will likely be carried through to the final product. Recrystallize the vanillic acid before converting it to the sodium salt.
Degradation Phenolic compounds can be susceptible to oxidation and degradation, especially at elevated temperatures or in the presence of impurities. Avoid excessive heat during the reaction and solvent removal.
Residual Reagents Ensure the product is properly washed and dried to remove any residual reagents or solvents.
Recrystallization The final sodium salt can be recrystallized from a suitable solvent system (e.g., ethanol/water) to improve its purity and color.

Experimental Protocols

Protocol 1: Synthesis of Vanillic Acid from Vanillin

This protocol is based on a common laboratory procedure for the oxidation of an aldehyde to a carboxylic acid.

  • Reaction Setup : In a flask equipped with a magnetic stirrer, dissolve 10.0 g of vanillin in an aqueous solution of sodium hydroxide.

  • Oxidation : Cool the solution in an ice bath. Slowly add a solution of potassium permanganate while monitoring the temperature to keep it below 10 °C.

  • Quenching : After the addition is complete and the purple color has disappeared, continue stirring for 1 hour. Add a small amount of sodium bisulfite to quench any excess permanganate.

  • Workup : Filter the mixture to remove the manganese dioxide precipitate.

  • Isolation : Cool the filtrate in an ice bath and acidify with hydrochloric acid to a pH of approximately 2.

  • Purification : Collect the precipitated vanillic acid by vacuum filtration, wash with cold water, and dry. The product can be recrystallized from water to improve purity.[2]

Protocol 2: Synthesis of this compound

This protocol describes the neutralization of vanillic acid to form the sodium salt.

  • Reaction Setup : In a round-bottom flask, dissolve 5.0 g of vanillic acid in a minimal amount of ethanol.

  • Salt Formation : In a separate beaker, prepare a stoichiometric equivalent of sodium hydroxide in water. Slowly add the sodium hydroxide solution to the vanillic acid solution with stirring.

  • Isolation : Remove the solvent by rotary evaporation to yield the crude sodium salt.

  • Purification : The product can be purified by recrystallization. Dissolve the crude salt in a minimal amount of hot ethanol and add diethyl ether as an anti-solvent until precipitation is observed. Cool the mixture, filter the solid, wash with diethyl ether, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q: What is the expected yield for the synthesis of vanillic acid from vanillin? A: Yields can vary depending on the specific procedure and scale. Well-optimized laboratory procedures can achieve yields in the range of 80-95%.[3]

Q: Can I use sodium bicarbonate instead of sodium hydroxide to make the sodium salt? A: Yes, sodium bicarbonate can be used. The reaction will produce carbon dioxide gas, so ensure the reaction vessel is vented. The reaction may be slower than with sodium hydroxide.

Q: How can I confirm the identity and purity of my final product? A: The identity and purity can be confirmed using several analytical techniques:

  • Melting Point : Compare the melting point of your vanillic acid intermediate to the literature value (210-213 °C).

  • NMR Spectroscopy (¹H and ¹³C) : This will confirm the chemical structure of both the vanillic acid and the final sodium salt.

  • FT-IR Spectroscopy : This can be used to follow the conversion of the aldehyde group in vanillin to the carboxylic acid group in vanillic acid, and the subsequent deprotonation to the carboxylate salt.

  • Purity : Purity can be assessed by HPLC or by the sharpness of the melting point.

Q: My product is difficult to dry and remains sticky. What should I do? A: A sticky product often indicates the presence of residual solvent or impurities. Ensure the product is dried under high vacuum for an extended period. If it remains sticky, recrystallization may be necessary to remove impurities that are preventing crystallization.

References

"Sodium 4-Hydroxy-3-methoxybenzoate" side reactions and byproduct formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sodium 4-Hydroxy-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues related to side reactions and byproduct formation during its synthesis and use.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Impurities in this compound often stem from the synthesis of its precursor, vanillic acid. The most common synthetic route is the oxidation of vanillin. Therefore, potential impurities in the final sodium salt product include:

  • Unreacted Vanillin: Incomplete oxidation can lead to residual vanillin in the vanillic acid, which will be carried through to the final product.

  • Protocatechuic Acid: This can be formed by demethylation of vanillic acid, especially if high temperatures are used during synthesis (e.g., caustic fusion of vanillin).

  • Oxidation Byproducts: Phenolic compounds are susceptible to oxidation, which can produce colored, often polymeric, impurities. This is more likely if the reaction or storage conditions involve exposure to air and light.

  • Residual Solvents: Solvents used during the synthesis and purification of vanillic acid or its sodium salt may be present in trace amounts.

Q2: My this compound solution is discolored (e.g., yellow or brown). What could be the cause?

A2: Discoloration is a common issue with phenolic compounds and is typically due to the formation of colored oxidation byproducts. The phenolic hydroxyl group in the vanillate anion is susceptible to oxidation, which can be accelerated by:

  • Exposure to air (oxygen)

  • Exposure to light

  • Presence of trace metal ion catalysts

  • High pH conditions

To prevent discoloration, it is recommended to handle and store the compound under an inert atmosphere (like nitrogen or argon), protect it from light, and use de-gassed solvents for preparing solutions.

Q3: I am synthesizing this compound from vanillic acid and a sodium base. What are the critical parameters to control to avoid side reactions?

A3: The conversion of vanillic acid to its sodium salt is a straightforward acid-base neutralization. However, to ensure high purity and yield, consider the following:

  • Purity of Vanillic Acid: Start with high-purity vanillic acid. If the vanillic acid was synthesized in-house, ensure it has been properly purified to remove unreacted starting materials and byproducts from that stage.

  • Stoichiometry: Use a precise stoichiometry of a suitable sodium base (e.g., sodium hydroxide, sodium bicarbonate). A slight excess of the base can be used to ensure complete conversion, but a large excess might promote side reactions.

  • Temperature: Perform the neutralization at a controlled, moderate temperature (e.g., room temperature or slightly below). Exposing the reaction mixture to high temperatures is generally not necessary and may promote degradation.

  • Atmosphere: To minimize oxidation, especially if the reaction requires prolonged stirring, it is good practice to perform the neutralization under an inert atmosphere.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.Ensure accurate stoichiometry and allow sufficient reaction time. Check the purity of the starting vanillic acid.
Product loss during workup/isolation.Optimize the precipitation and filtration steps. If recrystallizing, minimize the amount of solvent used.
Product Discoloration Oxidation of the phenoxide.Handle the material under an inert atmosphere. Store the final product protected from light and air. Use antioxidants if compatible with the application.
Inconsistent Spectroscopic Data (e.g., NMR, IR) Presence of impurities.Purify the product, for instance, by recrystallization. Compare the spectra with a reference standard.
Poor Solubility Presence of insoluble impurities.Filter the solution to remove any particulate matter. Consider purifying the solid product before use.

Experimental Protocols

Synthesis of Vanillic Acid from Vanillin via Oxidation with Silver Oxide

This method is adapted from a procedure in Organic Syntheses. It provides high yields of vanillic acid with good purity.

  • Preparation of Silver Oxide:

    • Dissolve 170 g (1.0 mole) of silver nitrate in 1 L of water.

    • With stirring, add a solution of 44 g (1.07 moles) of 97% sodium hydroxide in 400 ml of water.

    • Stir the mixture for 5 minutes.

    • Collect the precipitated silver oxide by suction filtration and wash with water until free of nitrates.

  • Oxidation of Vanillin:

    • Transfer the wet, freshly prepared silver oxide to a 4 L beaker.

    • Add 2 L of water and 200 g (4.85 moles) of 97% sodium hydroxide pellets with vigorous stirring.

    • If the temperature is below 55°C, warm the mixture to 55-60°C.

    • While maintaining the temperature at 55-60°C, add 152 g (1.0 mole) of vanillin. A reaction will commence, characterized by the formation of metallic silver and heat evolution.

    • Continue stirring for 10 minutes.

  • Isolation of Vanillic Acid:

    • Filter the mixture to remove the precipitated silver and wash the silver with 100 ml of hot water.

    • Pass a rapid stream of sulfur dioxide gas through the combined filtrate and washings for 2 minutes to prevent the formation of colored impurities.

    • Pour the resulting solution into 1.1 L of 1:1 hydrochloric acid with vigorous stirring. The solution should be acidic to Congo red.

    • Cool the mixture to 15-20°C.

    • Collect the precipitated vanillic acid by suction filtration, wash with 150 ml of ice water, and air-dry.

    • Expected Yield: 140-160 g (83-95%).

Preparation of this compound
  • Neutralization:

    • Dissolve 16.82 g (0.1 mol) of pure vanillic acid in a suitable volume of ethanol or methanol in a flask.

    • In a separate beaker, dissolve 4.00 g (0.1 mol) of sodium hydroxide in a minimal amount of water.

    • Slowly add the sodium hydroxide solution to the stirred vanillic acid solution at room temperature.

    • The reaction is complete when the pH of the solution becomes neutral or slightly basic.

  • Isolation:

    • The sodium salt may precipitate directly from the solution. If not, the solvent can be removed under reduced pressure.

    • The resulting solid can be washed with a non-polar solvent like diethyl ether or hexane to remove any organic-soluble impurities.

    • Dry the final product under vacuum.

Visualizations

logical_relationship Troubleshooting Logic for Impurity Identification A Start: this compound Fails QC B Is the product discolored? A->B C Is the yield lower than expected? A->C D Does NMR/IR show unexpected peaks? A->D E Likely Cause: Oxidation Byproducts B->E Yes F Likely Cause: Incomplete Reaction or Product Loss During Workup C->F Yes G Likely Cause: Contamination from Starting Materials or Side Reactions D->G Yes H Action: Review storage and handling procedures. Use inert atmosphere. E->H I Action: Check stoichiometry and reaction time. Optimize purification steps. F->I J Action: Analyze starting vanillic acid. Re-purify product (e.g., recrystallization). G->J

Caption: Troubleshooting workflow for identifying impurities.

experimental_workflow Synthesis Pathway and Potential Byproduct Formation cluster_0 Vanillic Acid Synthesis cluster_1 Neutralization cluster_2 Potential Side Products Vanillin Vanillin Oxidation Oxidation (e.g., with Ag2O/NaOH) Vanillin->Oxidation VanillicAcid Vanillic Acid Oxidation->VanillicAcid UnreactedVanillin Unreacted Vanillin Oxidation->UnreactedVanillin Incomplete Reaction ProtocatechuicAcid Protocatechuic Acid (from demethylation) Oxidation->ProtocatechuicAcid High Temp Neutralization Neutralization VanillicAcid->Neutralization NaOH NaOH NaOH->Neutralization FinalProduct This compound Neutralization->FinalProduct OxidizedByproducts Oxidized Byproducts (colored impurities) Neutralization->OxidizedByproducts Air/Light Exposure

Caption: Synthesis workflow and points of byproduct formation.

How to prevent decarboxylation of "Sodium 4-Hydroxy-3-methoxybenzoate" during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sodium 4-Hydroxy-3-methoxybenzoate (also known as Sodium Vanillate). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted decarboxylation of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a problem for this compound?

Decarboxylation is a chemical reaction that removes the carboxylate group (-COONa) as carbon dioxide (CO₂), leading to the formation of 2-methoxyphenol (guaiacol). This is a significant issue as it results in the loss of your desired product and the formation of an impurity, which can complicate purification and lower your reaction yield.

Q2: Under what conditions does this compound typically decarboxylate?

The primary driver for the decarboxylation of phenolic acids and their salts is elevated temperature. While the exact onset temperature for this compound is not broadly published, studies on related hydroxybenzoic acids show significant decarboxylation at temperatures between 120°C and 180°C.[1][2] Prolonged heating, even at lower temperatures, can also promote this side reaction.[3]

Q3: How does pH affect the stability of the carboxylate group?

This compound is the salt of a carboxylic acid and is typically used in reactions where a phenoxide is desired as a nucleophile, often under basic or neutral conditions. While high pH (e.g., pH 14) is used in some industrial processes to form sodium vanillate from lignin at high temperatures, these conditions also carry a high risk of decarboxylation.[2] For synthetic lab-scale reactions, it is crucial to avoid excessively high temperatures, especially in combination with strong bases.

Q4: Can the choice of solvent influence decarboxylation?

Yes, the solvent can play a critical role. Certain solvents, particularly deep eutectic solvents (DES) like choline chloride-urea, have been shown to catalyze the decarboxylation of hydroxybenzoic acids.[1][4][5] It is advisable to use common, inert polar aprotic solvents such as DMF, DMSO, or acetonitrile for reactions like alkylations or esterifications, but careful temperature control remains essential.

Q5: Are there any catalysts I should avoid?

The presence of certain transition metal catalysts, which might be used for other transformations, could potentially promote decarboxylation. For instance, palladium complexes are known to catalyze the decarboxylation of hydroxybenzoic acids.[6] Unless your desired reaction requires such a catalyst, it is best to avoid adventitious metal contaminants.

Troubleshooting Guide: Preventing Decarboxylation

Use this guide to diagnose and solve decarboxylation issues in your reaction.

Problem: Significant formation of 2-methoxyphenol (guaiacol) detected.

This is the direct byproduct of decarboxylation. Confirm its identity using analytical techniques like GC-MS or NMR.

Troubleshooting Workflow

G start Decarboxylation Detected (Guaiacol Formation) q_temp Is Reaction Temperature > 100°C? start->q_temp s_temp Solution: 1. Reduce reaction temperature. 2. Screen temperatures (e.g., RT, 50°C, 80°C). 3. Reduce reaction time. q_temp->s_temp Yes q_base Is a strong base used (e.g., NaH, LDA)? q_temp->q_base No end_node Problem Resolved: Minimized Decarboxylation s_temp->end_node s_base Solution: 1. Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃). 2. Use stoichiometric amounts of base. q_base->s_base Yes q_solvent Are you using a potentially reactive solvent (e.g., DES)? q_base->q_solvent No s_base->end_node s_solvent Solution: 1. Switch to an inert polar aprotic solvent (e.g., DMF, DMSO, Acetone). q_solvent->s_solvent Yes q_monitor Is the reaction being monitored? q_solvent->q_monitor No s_solvent->end_node s_monitor Solution: 1. Monitor by TLC or HPLC to stop the reaction as soon as the starting material is consumed. 2. Avoid prolonged heating. q_monitor->s_monitor No q_monitor->end_node Yes, but problem persists s_monitor->end_node

Caption: Troubleshooting flowchart for decarboxylation.

Quantitative Data Summary

While specific kinetic data for the decarboxylation of this compound is scarce, the following table summarizes conditions reported for related processes to provide context for temperature sensitivity.

Compound/ProcessTemperature Range (°C)Solvent/ConditionsObservation
Hydroxybenzoic Acids (general)140 - 180Choline Chloride-Urea (DES)High yield of decarboxylated product (phenol).[1][4]
Lignin degradation100 - 200Highly Alkaline (pH 14)Formation of vanillic acid and other products.[2]
Vanillin (related compound)150Neat, 24h heating~5% thermal decomposition observed.[3]

Experimental Protocols

Here are detailed methodologies for key experiments, incorporating strategies to minimize decarboxylation.

Protocol 1: General Procedure for O-Alkylation

This protocol describes a typical Williamson ether synthesis using an alkyl halide, optimized for low-temperature conditions to prevent decarboxylation.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add this compound (1.0 eq) and K₂CO₃ (1.5 eq) to anhydrous DMF. prep2 2. Stir under N₂ atmosphere. prep1->prep2 react1 3. Cool mixture to 0°C. prep2->react1 react2 4. Add Alkyl Halide (1.1 eq) dropwise. react1->react2 react3 5. Allow to warm to room temperature. Stir for 4-12h. react2->react3 workup1 6. Monitor by HPLC/TLC. react3->workup1 workup2 7. Quench with cold water. workup1->workup2 workup3 8. Extract with Ethyl Acetate. workup2->workup3 workup4 9. Purify by column chromatography (avoiding high-boiling solvents). workup3->workup4

Caption: Workflow for a low-temperature O-alkylation reaction.

Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent) and a mild base such as potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF, Acetone) via syringe. Stir the suspension.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath. This is the most critical step to prevent the onset of decarboxylation.

  • Reagent Addition: Slowly add the alkylating agent (e.g., ethyl iodide, 1.1 equivalents) dropwise to the cooled suspension.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by taking small aliquots and analyzing them via TLC or HPLC.[7][8] The goal is to stop the reaction as soon as the starting material is consumed to avoid prolonged heating.

  • Workup: Once the reaction is complete, pour the mixture into cold water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate the solvent in vacuo using a rotary evaporator with a low-temperature water bath. Purify the crude product by flash column chromatography.

Protocol 2: Monitoring Decarboxylation by RP-HPLC

This protocol provides a method to quantify the starting material and the primary decarboxylation byproduct, guaiacol.

Methodology:

  • Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Immediately quench it in a known volume (e.g., 1 mL) of a 50:50 acetonitrile/water mixture to stop the reaction.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution is often effective. For example, start with a mixture of 0.2% acetic acid in water (Solvent A) and methanol or acetonitrile (Solvent B). A typical gradient might be: 90% A to 50% A over 20 minutes.[9]

    • Flow Rate: 0.6 - 1.0 mL/min.[7]

    • Detection: UV detector at 254 nm or 280 nm.

    • Column Temperature: 30-55°C.[7]

  • Quantification: Create a calibration curve using authentic standards of this compound and 2-methoxyphenol (guaiacol) to determine the concentration of each in your reaction samples over time. Several validated HPLC methods for vanillic acid and related phenolic compounds have been published that can be adapted.[9][10][11]

References

Technical Support Center: Optimizing Alkylation of Sodium 4-Hydroxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the alkylation of Sodium 4-Hydroxy-3-methoxybenzoate (also known as sodium vanillate).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the alkylation of this compound.

Issue 1: Low or No Product Yield

Possible Causes:

  • Incomplete Deprotonation of the Phenolic Hydroxyl Group: The reaction requires the formation of the phenoxide ion to act as a nucleophile. If the base used is not strong enough or is not used in sufficient quantity, the starting material will not be fully activated.

  • Poor Quality or Inactive Alkylating Agent: The alkyl halide may have degraded over time or may be of poor purity.

  • Inappropriate Solvent: The choice of solvent is critical. Protic solvents can solvate the phenoxide, reducing its nucleophilicity.

  • Reaction Temperature is Too Low: The reaction may not have enough energy to overcome the activation barrier.

  • Moisture in the Reaction: Water can react with the base and the alkylating agent, reducing their effectiveness.

Solutions:

Troubleshooting ActionExpected Outcome
Use a Stronger Base Ensure complete deprotonation of the phenolic hydroxyl group. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly effective.
Verify Alkylating Agent Quality Use a fresh or purified alkylating agent. Consider using a more reactive alkyl iodide instead of a bromide or chloride.
Optimize Solvent Choice Employ a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile to enhance the nucleophilicity of the phenoxide.[1]
Increase Reaction Temperature Gently heat the reaction mixture. A typical temperature range for Williamson ether synthesis is 50-100 °C.[1]
Ensure Anhydrous Conditions Dry all glassware and use anhydrous solvents to prevent unwanted side reactions.

Issue 2: Formation of Significant Byproducts

Possible Causes:

  • Elimination Reaction (E2): This is a common side reaction, especially with secondary or tertiary alkyl halides, leading to the formation of an alkene instead of the desired ether.[1]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation).[1][2]

  • Hydrolysis of the Alkylating Agent: If water is present, the alkyl halide can be hydrolyzed to the corresponding alcohol.

Solutions:

Troubleshooting ActionExpected Outcome
Use a Primary Alkyl Halide Primary alkyl halides are less sterically hindered and therefore less prone to undergoing elimination reactions.[1]
Control Reaction Temperature Lower reaction temperatures generally favor the SN2 reaction (O-alkylation) over the E2 reaction.[1]
Select the Appropriate Solvent Polar aprotic solvents like DMF or acetonitrile favor O-alkylation over C-alkylation.[1][3]
Maintain Anhydrous Conditions The absence of water will prevent the hydrolysis of the alkylating agent.

Issue 3: Difficulty in Product Purification

Possible Causes:

  • Incomplete Reaction: The presence of unreacted starting material complicates the purification process.

  • Formation of Multiple Products: Side reactions lead to a mixture of products that can be difficult to separate.

  • Product is Contaminated with Salts: Salts formed during the reaction (e.g., sodium bromide) may not be fully removed during the workup.

Solutions:

Troubleshooting ActionExpected Outcome
Optimize Reaction Conditions Drive the reaction to completion by adjusting stoichiometry, temperature, or reaction time to simplify the product mixture.
Acid-Base Extraction The acidic nature of the carboxylic acid group on the product allows for separation from non-acidic impurities through extraction with a weak base like sodium bicarbonate.[4]
Recrystallization Purify the solid product by recrystallizing from a suitable solvent system to remove impurities.[4]
Column Chromatography For challenging separations, column chromatography can be used to isolate the desired product.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the alkylation of this compound?

A1: The alkylation of this compound typically proceeds via a Williamson ether synthesis, which is an S_N2 reaction. The phenoxide ion, formed by the deprotonation of the hydroxyl group, acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming an ether linkage.

Q2: Which type of alkylating agent is best for this reaction?

A2: Primary alkyl halides (e.g., ethyl iodide, benzyl bromide) are the most suitable alkylating agents as they are most reactive in S_N2 reactions and are less likely to undergo the competing E2 elimination reaction.[1][5][6]

Q3: What role does the base play in this reaction?

A3: A base is required to deprotonate the phenolic hydroxyl group of 4-hydroxy-3-methoxybenzoic acid to form the more nucleophilic phenoxide ion. The choice of base is important; it should be strong enough to achieve complete deprotonation but not so strong as to promote side reactions. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH).[2]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.

Q5: What are the key safety precautions to take during this experiment?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Alkylating agents are often toxic and lachrymatory. Solvents like DMF are readily absorbed through the skin. Strong bases like sodium hydride are flammable and react violently with water.

Experimental Protocols

Detailed Methodology for the Alkylation of Methyl 4-Hydroxy-3-methoxybenzoate (a closely related substrate)

This protocol is adapted from a literature procedure for a similar substrate and can be optimized for this compound.

Materials:

  • Methyl 4-hydroxy-3-methoxybenzoate

  • 1-Bromo-3-chloropropane (or other desired alkyl halide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of methyl 4-hydroxy-3-methoxybenzoate (1.0 eq), 1-bromo-3-chloropropane (1.2 eq), and potassium carbonate (1.4 eq) in DMF is prepared.[7]

  • The reaction mixture is heated to 70 °C for 1 hour.[7]

  • After cooling to room temperature, the mixture is poured into ice-water with constant stirring.[7]

  • The solid that forms is collected by filtration and washed with cold water.[7]

  • The crude product is then purified, for example, by partitioning between ethyl acetate and saturated aqueous sodium bicarbonate.[7]

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[7]

  • Further purification can be achieved by column chromatography.[7]

Data Presentation

Table 1: Effect of Alkyl Halide on Product Yield in Williamson Ether Synthesis

Alkyl HalideSubstrateProductYield (%)
Methyl IodidePhenolAnisole>95
Ethyl BromidePhenolPhenetole~90
Isopropyl BromidePhenolIsopropoxybenzene~15
tert-Butyl BromidePhenoltert-Butoxybenzene~0

Note: This table illustrates the general trend of decreasing yield with increasing steric hindrance of the alkyl halide in Williamson ether synthesis.

Table 2: Influence of Solvent on O- vs. C-Alkylation of Phenoxides

SolventO-Alkylation Product (%)C-Alkylation Product (%)
N,N-Dimethylformamide (DMF)HighLow
AcetonitrileHighLow
EthanolLowerHigher

Note: This table demonstrates the general principle that polar aprotic solvents favor the desired O-alkylation product.[1]

Mandatory Visualization

Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start: Combine Reactants reactants This compound + Alkyl Halide + Base (e.g., K₂CO₃) in DMF start->reactants heat Heat to 50-100 °C reactants->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify product Final Product: 4-Alkoxy-3-methoxybenzoic acid purify->product

Caption: Experimental workflow for the alkylation of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Side Products? incomplete_deprotonation Incomplete Deprotonation start->incomplete_deprotonation Yes poor_alkyl_halide Poor Alkyl Halide Reactivity start->poor_alkyl_halide Yes elimination E2 Elimination start->elimination Yes c_alkylation C-Alkylation start->c_alkylation Yes stronger_base Use Stronger Base incomplete_deprotonation->stronger_base primary_halide Use Primary Alkyl Halide poor_alkyl_halide->primary_halide elimination->primary_halide lower_temp Lower Temperature elimination->lower_temp polar_aprotic Use Polar Aprotic Solvent (DMF) c_alkylation->polar_aprotic product Improved Yield and Purity of O-Alkylated Product stronger_base->product primary_halide->product lower_temp->product polar_aprotic->product

Caption: Troubleshooting logic for optimizing the alkylation reaction.

References

Technical Support Center: Purification of Sodium 4-Hydroxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Sodium 4-Hydroxy-3-methoxybenzoate from its common starting materials.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of this compound After Synthesis

Possible CauseSuggested Solution
Incomplete reaction: The conversion of the starting material (e.g., vanillic acid) to its sodium salt is not complete.- Ensure the molar equivalent of the sodium base (e.g., sodium hydroxide, sodium bicarbonate) is correct. An excess of the base is often used to drive the reaction to completion. - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) until the starting material is no longer detectable.
Product loss during workup: The product is lost during extraction or washing steps.- If performing an aqueous workup, ensure the pH of the aqueous layer is sufficiently basic to keep the sodium salt dissolved. - Minimize the number of transfer steps to reduce mechanical losses.
Side reactions: The starting material or product degrades under the reaction conditions.- If starting from vanillin, oxidation to vanillic acid is the desired step. However, other side reactions can occur. Ensure reaction conditions (temperature, reaction time) are optimized to favor the desired reaction.

Problem 2: Difficulty in Recrystallization of this compound

Possible CauseSuggested Solution
"Oiling out" of the product: The compound separates as a liquid instead of forming crystals.- The boiling point of the solvent may be higher than the melting point of the product. Select a solvent with a lower boiling point. - The solution may be cooling too rapidly. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] - The presence of impurities can lower the melting point of the product. Consider a preliminary purification step like activated carbon treatment to remove colored impurities.
No crystal formation: The solution remains clear even after cooling.- The solution may not be saturated. Evaporate some of the solvent to increase the concentration of the product.[1] - Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.[1]
Low recovery of crystals: A small amount of product is obtained after recrystallization.- Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product. - The crystals are too soluble in the washing solvent. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored crystals: The final product has a noticeable color.- The starting material or the synthesized product contains colored impurities. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that using too much charcoal can lead to the loss of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Common starting materials include vanillin, vanillic acid, and ferulic acid. Vanillin can be oxidized to vanillic acid, which is then neutralized to form the sodium salt.[2] Ferulic acid can also be converted to vanillic acid, which serves as an intermediate.

Q2: What are the likely impurities I might encounter?

If you are synthesizing this compound from vanillin, potential impurities include:

  • Vanillyl alcohol: Formed from the reduction of vanillin.

  • Unreacted vanillin.

  • 4-Hydroxybenzaldehyde: A common impurity in commercial vanillin.

  • Isovanillin: An isomer of vanillin.

  • Guaiacol or ferulic acid derivatives: Depending on the synthetic route of the starting vanillin.

If starting from vanillic acid, impurities could include residual starting material or byproducts from the synthesis of vanillic acid itself.

Q3: How can I choose a suitable solvent for the recrystallization of this compound?

An ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For this compound, which is a salt, polar solvents are generally a good starting point. Based on the properties of the closely related vanillin and vanillic acid, here are some suggestions:

  • Water: Vanillic acid can be recrystallized from hot water.[3] The sodium salt is expected to be soluble in water. A mixed solvent system with a miscible organic solvent might be necessary to achieve the desired solubility profile.

  • Ethanol-water or Methanol-water mixtures: These mixed solvent systems are often effective for polar organic compounds. The crude product can be dissolved in a minimal amount of hot ethanol or methanol, followed by the dropwise addition of hot water until the solution becomes slightly turbid. Subsequent cooling should induce crystallization.

Q4: What is a typical purity I can expect for the final product?

Commercially available this compound often has a purity of greater than 98.0%.[3][4] With a careful recrystallization, you should aim for a similar or higher purity level. The purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or by measuring the melting point of the corresponding free acid (vanillic acid).

Quantitative Data

Table 1: Purity and Yield Data for Related Compounds

CompoundPurification MethodSolvent SystemTypical YieldFinal Purity
VanillinRecrystallizationMethanol-Water77.18%>99%
VanillinCooling CrystallizationWater~75-80%~99%
Vanillic AcidRecrystallizationWater with SO₂90-97% recoveryHigh

Note: This data is for closely related compounds and should be used as a general guideline. Actual yields and purities for this compound may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound from Vanillic Acid

This protocol describes the neutralization of vanillic acid to form its sodium salt.

Materials:

  • Vanillic acid

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethanol (optional, for recrystallization)

Procedure:

  • Dissolve a known quantity of vanillic acid in a minimal amount of deionized water, gently heating if necessary.

  • In a separate container, prepare a stoichiometric equivalent aqueous solution of sodium hydroxide or sodium bicarbonate.

  • Slowly add the basic solution to the vanillic acid solution while stirring.

  • Monitor the pH of the solution. The reaction is complete when the pH is neutral to slightly basic.

  • The resulting solution contains this compound. This can be used directly or the product can be isolated by evaporating the solvent. For higher purity, proceed to the recrystallization protocol.

Protocol 2: Recrystallization of this compound

This protocol provides a general procedure for the purification of the synthesized sodium salt.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., water, ethanol-water mixture)

  • Activated charcoal (optional)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent.

  • Heat the mixture on a hot plate while stirring to dissolve the solid. Add the minimum amount of hot solvent necessary to completely dissolve the solid.

  • (Optional) If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Material (Vanillic Acid) reaction Dissolve in Water & Add NaOH/NaHCO₃ start->reaction product Crude Sodium 4-Hydroxy-3-methoxybenzoate Solution reaction->product dissolve Dissolve in Minimal Hot Solvent product->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filtration Hot Gravity Filtration dissolve->hot_filtration charcoal->hot_filtration cool Slow Cooling & Ice Bath hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration dry Dry Crystals vacuum_filtration->dry final_product Pure Sodium 4-Hydroxy-3-methoxybenzoate dry->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_recrystallization start Recrystallization Issue oiling_out Product 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_recovery Low Recovery start->low_recovery solution1 - Use lower boiling point solvent - Cool solution slowly - Use activated carbon oiling_out->solution1 solution2 - Evaporate excess solvent - Scratch flask or add seed crystal no_crystals->solution2 solution3 - Use minimal hot solvent - Wash with ice-cold solvent low_recovery->solution3

Caption: Troubleshooting guide for common recrystallization problems.

References

"Sodium 4-Hydroxy-3-methoxybenzoate" stability issues in acidic vs. basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Sodium 4-Hydroxy-3-methoxybenzoate in acidic and basic media. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound at different pH values?

A1: this compound, the sodium salt of vanillic acid, is generally more stable in acidic to neutral conditions. Phenolic compounds are known to be susceptible to degradation in alkaline environments, a vulnerability that increases with pH.[1][2] In basic media, the phenoxide ion is more susceptible to oxidation.

Q2: What are the likely degradation pathways for this compound in acidic and basic media?

A2: Under forced degradation conditions, the primary degradation pathways are expected to be:

  • Acidic Conditions: In the presence of strong acids and heat, the ether linkage could potentially be susceptible to hydrolysis, although this is generally less common for aryl ethers. The primary degradation pathway in acidic media is often related to oxidation, especially in the presence of oxidizing agents.

  • Basic Conditions: In alkaline solutions, especially when exposed to oxygen, this compound is prone to oxidative degradation. This can involve the formation of quinone-like structures and subsequent polymerization or ring-opening. Non-oxidative decarboxylation to form guaiacol has also been reported for vanillic acid under certain conditions.[3][4][5]

Q3: What are the expected degradation products of this compound?

A3: Based on the structure of vanillic acid, potential degradation products could include:

  • Guaiacol: Formed via decarboxylation.[3][4][5]

  • Protocatechuic acid (3,4-dihydroxybenzoic acid): Formed through demethylation.

  • Various oxidation products: Including quinones and ring-opened aliphatic acids, particularly under basic conditions.

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[6] This involves developing an HPLC method that can separate the parent compound from all potential degradation products. UV-Vis spectrophotometry can also be used to monitor changes in the absorbance spectrum over time, which can indicate degradation.

Troubleshooting Guides

HPLC Analysis Issues
Issue Potential Cause Troubleshooting Steps
Peak Tailing - Interaction with active sites on the HPLC column.- Inappropriate mobile phase pH.- Use a high-purity silica column.- Optimize the mobile phase pH to ensure the analyte is in a single ionic form.[7]- Add a competing base like triethylamine to the mobile phase in small concentrations.[8]
Poor Resolution - Inadequate separation between the parent peak and degradation products.- Optimize the mobile phase composition (e.g., gradient, organic modifier).- Change the column to one with a different selectivity.
Ghost Peaks - Contamination in the mobile phase or injector.- Late eluting peaks from a previous injection.- Use high-purity solvents and freshly prepared mobile phase.- Implement a sufficient column wash after each run.[7][9]
Baseline Drift - Column not equilibrated.- Mobile phase composition changing.- Temperature fluctuations.- Ensure the column is fully equilibrated with the mobile phase before injection.- Degas the mobile phase properly.- Use a column oven to maintain a constant temperature.[10]
Experimental Stability Study Issues
Issue Potential Cause Troubleshooting Steps
No Degradation Observed - Stress conditions are too mild.- Increase the concentration of the acid or base.- Increase the temperature.- Extend the duration of the stress testing.[11][12]
Too Much Degradation (>20%) - Stress conditions are too harsh.- Decrease the concentration of the acid or base.- Lower the temperature.- Reduce the exposure time.[12][13]
Inconsistent Results - Poor control over experimental parameters.- Sample handling errors.- Ensure accurate and consistent preparation of stress solutions.- Maintain precise temperature control.- Use a validated analytical method for sample analysis.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under forced degradation conditions. Note: These are example values for illustrative purposes.

Condition Time (hours) % Degradation (Example) Major Degradation Product(s) (Hypothetical)
0.1 M HCl at 60 °C 248%Protocatechuic acid
0.1 M NaOH at 60 °C 815%Guaiacol, Oxidized polymers
3% H₂O₂ at 25 °C 2412%Various oxidized species

Experimental Protocols

Protocol: Forced Degradation Study of this compound

1. Objective: To evaluate the stability of this compound under various stress conditions as per ICH guidelines.[11][13]

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • HPLC system with UV detector

  • Forced degradation chamber/oven

3. Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in 0.1 M HCl to achieve a final concentration of approximately 1 mg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve a known amount of this compound in 0.1 M NaOH to achieve a final concentration of approximately 1 mg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at predetermined time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve a known amount of this compound in 3% H₂O₂ to achieve a final concentration of approximately 1 mg/mL.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at predetermined time points.

    • Dilute with mobile phase for HPLC analysis.

4. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.

Protocol: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-30 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

degradation_pathway cluster_acid Acidic Conditions cluster_base Basic Conditions Sodium_Vanillate Sodium 4-Hydroxy- 3-methoxybenzoate Protocatechuic_Acid Protocatechuic Acid Sodium_Vanillate->Protocatechuic_Acid Demethylation (minor) Sodium_Vanillate_Base Sodium 4-Hydroxy- 3-methoxybenzoate Guaiacol Guaiacol Sodium_Vanillate_Base->Guaiacol Decarboxylation Oxidized_Products Oxidized Products (Quinones, Polymers) Sodium_Vanillate_Base->Oxidized_Products Oxidation

Caption: Potential degradation pathways of this compound.

experimental_workflow Start Start: Prepare Stock Solution of this compound Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative) Start->Stress_Conditions Sampling Withdraw Samples at Time Points Stress_Conditions->Sampling Neutralize_Quench Neutralize/Quench Reaction Sampling->Neutralize_Quench HPLC_Analysis Analyze by Stability-Indicating HPLC Method Neutralize_Quench->HPLC_Analysis Data_Analysis Calculate % Degradation and Identify Degradants HPLC_Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Analysis of Sodium 4-Hydroxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the identification of impurities in "Sodium 4-Hydroxy-3-methoxybenzoate" by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I should expect to see when analyzing this compound?

A1: Potential impurities can originate from the synthesis process or degradation. Common impurities to monitor include precursors, byproducts, and related compounds. These may include vanillin, vanillic acid (from incomplete salt formation), 4-hydroxybenzaldehyde, isovanillin, and compounds derived from the starting materials like guaiacol or ferulic acid.[1] Vanillyl alcohol can also be present as a reduction product of vanillin.[1]

Q2: I am not seeing good separation between my main peak and an impurity. What should I do?

A2: Poor resolution between peaks can be addressed by several approaches. You can try modifying the mobile phase composition, for instance, by altering the ratio of your organic solvent to the aqueous buffer. Adjusting the pH of the mobile phase can also improve selectivity, especially for ionizable compounds. If these adjustments do not provide adequate separation, consider using a different column with a different stationary phase chemistry or a smaller particle size for higher efficiency.[2]

Q3: My retention times are shifting from one injection to the next. What could be the cause?

A3: Retention time drift can be caused by a few factors.[2][3] Ensure your mobile phase is properly prepared and degassed, as dissolved gasses can cause pump-related issues.[3] Check for any leaks in the system, as this can lead to fluctuations in flow rate.[2][3] Temperature fluctuations can also affect retention times, so using a column oven is highly recommended for stable results.[2] Finally, ensure the column is properly equilibrated with the mobile phase before starting your analytical run.[2]

Q4: I am observing peak tailing for my main analyte. How can I improve the peak shape?

A4: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase. For acidic compounds like 4-hydroxy-3-methoxybenzoic acid, ensure the pH of your mobile phase is low enough (e.g., by adding a small amount of an acid like phosphoric or formic acid) to keep the analyte in its protonated form. This can minimize interactions with residual silanols on the silica-based column. Using a highly deactivated "base-deactivated" column can also significantly improve peak shape for polar and acidic compounds.

Q5: What is a good starting point for an HPLC method for this compound?

A5: A good starting point would be a reversed-phase HPLC method using a C18 column.[4][5] A gradient elution with a mobile phase consisting of an acidified aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile is often effective for separating phenolic compounds.[4][5] UV detection at a wavelength where the compound has significant absorbance, such as around 230 nm or 254 nm, is a suitable detection method.[4][6]

Troubleshooting Guides

Problem: High Backpressure
Possible Cause Solution
Blockage in the systemSystematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage.
Clogged column fritReverse and flush the column (disconnected from the detector). If this doesn't resolve the issue, the frit may need to be replaced.
Precipitated bufferEnsure the mobile phase components are miscible and that the buffer concentration is not too high, which could lead to precipitation in the presence of a high percentage of organic solvent. Flush the system with a high-aqueous mobile phase.
Particulate matter from sampleFilter all samples through a 0.45 µm syringe filter before injection.
Problem: No Peaks or Very Small Peaks
Possible Cause Solution
No injection madeCheck the autosampler or manual injector to ensure the injection sequence is running correctly and the sample loop is being filled.
Detector issueVerify that the detector lamp is on and that the correct wavelength is set. Check the detector connections.
Sample concentration too lowPrepare a more concentrated sample or increase the injection volume.
System leakInspect all fittings and connections for any signs of leakage.[3][7]

Experimental Protocol

The following is a recommended starting protocol for the analysis of this compound and its potential impurities.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4][5]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 50% B

    • 15-18 min: 50% to 10% B

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B) to a suitable concentration (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Presentation

Table 1: Expected Retention Times of this compound and Potential Impurities
Compound Expected Retention Time (min) Notes
Vanillic Acid~ 8.5Potential starting material impurity or from incomplete salt formation.
This compound ~ 8.5 Main Analyte (will co-elute with vanillic acid in its free acid form)
4-Hydroxybenzaldehyde~ 7.2A potential byproduct from synthesis.
Vanillin~ 9.8A common precursor.[1]
Isovanillin~ 10.5An isomer of vanillin.
Vanillyl Alcohol~ 6.5A potential reduction byproduct.[1]

Note: These are estimated retention times and may vary depending on the specific HPLC system, column, and exact mobile phase conditions.

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Problem Observed pressure_issue Pressure Issue? start->pressure_issue peak_shape_issue Peak Shape Issue? start->peak_shape_issue retention_time_issue Retention Time Issue? start->retention_time_issue no_peaks_issue No/Small Peaks? start->no_peaks_issue pressure_issue->peak_shape_issue No high_pressure High Pressure pressure_issue->high_pressure Yes low_pressure Low/No Pressure pressure_issue:e->low_pressure Yes peak_shape_issue->retention_time_issue No peak_tailing Peak Tailing/Fronting peak_shape_issue->peak_tailing Yes split_peaks Split Peaks peak_shape_issue:e->split_peaks Yes retention_time_issue->no_peaks_issue No drifting_rt Drifting RT retention_time_issue->drifting_rt Yes erratic_rt Erratic RT retention_time_issue:e->erratic_rt Yes check_injector Check Injector & Syringe no_peaks_issue->check_injector Yes check_detector Check Detector Settings & Lamp no_peaks_issue->check_detector check_blockage Check for Blockages (frit, tubing) high_pressure->check_blockage check_leaks Check for Leaks (fittings, pump seals) low_pressure->check_leaks adjust_mobile_phase Adjust Mobile Phase pH or Buffer Strength peak_tailing->adjust_mobile_phase check_column Check Column (voids, contamination) split_peaks->check_column check_mobile_phase_prep Check Mobile Phase Prep & Degassing drifting_rt->check_mobile_phase_prep stabilize_temp Stabilize Temperature (use column oven) drifting_rt->stabilize_temp erratic_rt->check_leaks

References

Technical Support Center: Monitoring Reactions of Sodium 4-Hydroxy-3-methoxybenzoate by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on using thin-layer chromatography (TLC) to monitor reactions involving Sodium 4-Hydroxy-3-methoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is monitoring its reactions important?

This compound, also known as sodium vanillate, is the sodium salt of vanillic acid. It is a common building block in the synthesis of more complex molecules in the pharmaceutical and flavor industries. Monitoring its reactions by TLC is crucial to determine if the starting material has been consumed and to check for the formation of the desired product and any byproducts, allowing for real-time optimization of reaction conditions.

Q2: How does the structure of this compound affect its behavior on TLC?

This compound is a polar compound due to the presence of the carboxylate and hydroxyl groups. On a normal-phase silica gel TLC plate, its high polarity means it will have a strong affinity for the stationary phase and thus a low retention factor (Rf) value, meaning it will not travel far up the plate with less polar mobile phases.

Q3: What is a good starting solvent system (mobile phase) for TLC analysis of this compound?

A good starting point for a mobile phase is a mixture of a relatively non-polar solvent and a more polar solvent. For vanillic acid, the parent acid of the target compound, a mobile phase of chloroform:acetone:formic acid (75:16:1) has been shown to be effective.[1] For general screening, mixtures of hexanes and ethyl acetate, or dichloromethane and methanol, are commonly used. The polarity of the solvent system can be adjusted by changing the ratio of the solvents to achieve good separation between the starting material and the product.

Q4: How can I visualize the spots on the TLC plate?

Due to the aromatic ring in this compound and many of its derivatives, the spots can often be visualized non-destructively under a UV lamp (254 nm), where they will appear as dark spots on a fluorescent background.[2] For destructive visualization, or if the compounds are not UV-active, specific chemical stains can be used. Given the phenolic hydroxyl group, a ferric chloride solution is an excellent choice, which typically produces a colored spot (often blue or purple) with phenols.[2][3] Other general stains like potassium permanganate or p-anisaldehyde can also be effective.

Troubleshooting Guide

Problem Possible Cause Solution
Spots are streaking The sample is too concentrated (overloaded).Dilute the sample solution before spotting it on the TLC plate.[4][5]
The compound is highly acidic or basic.For acidic compounds like this compound, adding a small amount of a volatile acid (e.g., 0.5-1% acetic or formic acid) to the mobile phase can improve spot shape.[4]
Spots are not moving from the baseline (Rf ≈ 0) The mobile phase is not polar enough.Increase the proportion of the polar solvent in your mobile phase mixture (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate system).
All spots are at the solvent front (Rf ≈ 1) The mobile phase is too polar.Decrease the proportion of the polar solvent in your mobile phase mixture (e.g., decrease the amount of methanol in a dichloromethane/methanol system).
No spots are visible under UV light The compounds are not UV-active.Use a chemical stain for visualization. Potassium permanganate, ferric chloride, or p-anisaldehyde are good options for this compound and its likely products.[2][3]
The sample is too dilute.Spot the sample multiple times in the same location, allowing the solvent to dry completely between applications. Alternatively, concentrate the sample solution.[6]
Spots are crescent-shaped The TLC plate's silica gel layer was disturbed during spotting.Apply the sample gently with the capillary tube to avoid scratching the silica gel.
Spots are running unevenly The TLC plate was not placed vertically in the developing chamber, or the chamber was disturbed during development.Ensure the plate is straight in the chamber and that the chamber remains undisturbed while the solvent front moves up the plate.

Experimental Protocols

Example Reaction: Alkylation of this compound

This protocol describes a representative alkylation reaction of the phenolic hydroxyl group of this compound to form Sodium 3,4-dimethoxybenzoate, and its monitoring by TLC.

Materials:

  • This compound

  • Methyl Iodide (or another alkylating agent)

  • Potassium Carbonate (as a base)

  • N,N-Dimethylformamide (DMF) as solvent

  • TLC plates (silica gel 60 F254)

  • Mobile phase solvents (e.g., Hexanes, Ethyl Acetate, Acetic Acid)

  • Visualization agents (UV lamp, ferric chloride stain)

Reaction Procedure:

  • Dissolve this compound and a slight excess of Potassium Carbonate in DMF in a round-bottom flask.

  • Add a stoichiometric equivalent of methyl iodide to the mixture.

  • Stir the reaction at room temperature (or with gentle heating) and monitor its progress using TLC.

TLC Monitoring Protocol:

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Spot the Plate:

    • Dissolve a small amount of the starting material, this compound, in a suitable solvent (e.g., methanol) to create a reference solution.

    • Using a capillary tube, spot the starting material solution in the "SM" lane.

    • Withdraw a small aliquot of the reaction mixture using a capillary tube and spot it in the "RM" lane.

    • Spot both the starting material and the reaction mixture in the "Co-spot" lane.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., Hexanes:Ethyl Acetate:Acetic Acid 60:40:1). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • For further visualization, dip the plate in a ferric chloride stain. The phenolic starting material should develop a distinct color, while the product (which lacks the phenolic hydroxyl group) should not react with this stain.

  • Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot in the "RM" lane and the appearance of a new, higher Rf spot indicates the reaction is progressing. The reaction is complete when no starting material is visible in the "RM" lane.

Data Presentation

The retention factor (Rf) is a key quantitative measure in TLC, calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. The product, being less polar than the starting material, will have a higher Rf value.

Table 1: Representative TLC Data for the Alkylation Reaction

CompoundMobile Phase System*Approximate Rf ValueVisualization Method
This compound (Starting Material)A0.35UV (254 nm), Ferric Chloride
Sodium 3,4-dimethoxybenzoate (Product)A0.60UV (254 nm)
This compound (Starting Material)B0.20UV (254 nm), Ferric Chloride
Sodium 3,4-dimethoxybenzoate (Product)B0.45UV (254 nm)

*Mobile Phase System A: Hexanes:Ethyl Acetate:Acetic Acid (60:40:1). Mobile Phase System B: Dichloromethane:Methanol (95:5).

Visualizations

ReactionPathway cluster_reactants Reactants cluster_products Product SM This compound P Sodium 3,4-dimethoxybenzoate SM->P K2CO3, DMF reagent Methyl Iodide (CH3I)

Caption: Alkylation of this compound.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_plate 1. Prepare TLC Plate (Draw Baseline) spot_sm 2. Spot Starting Material (SM) spot_rm 3. Spot Reaction Mixture (RM) spot_co 4. Co-spot (SM + RM) develop 5. Develop Plate in Solvent Chamber spot_co->develop dry 6. Dry Plate & Mark Solvent Front develop->dry uv 7. Visualize under UV Light dry->uv stain 8. Apply Chemical Stain (e.g., Ferric Chloride) uv->stain analyze 9. Analyze Rf Values & Determine Reaction Progress stain->analyze

Caption: Experimental workflow for TLC reaction monitoring.

References

Strategies to improve the solubility of "Sodium 4-Hydroxy-3-methoxybenzoate" in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Sodium 4-Hydroxy-3-methoxybenzoate (also known as sodium vanillate) in reaction mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving completely in my aqueous reaction mixture. What are the initial steps I should take?

A1: Insufficient solubility in aqueous solutions can be a common issue. Here are some initial troubleshooting steps:

  • Increase Temperature: Gently warming the mixture can significantly increase the solubility of many solids. However, be mindful of the thermal stability of your other reactants.

  • pH Adjustment: this compound is the sodium salt of a weak acid. Its solubility can be influenced by the pH of the solution. Ensure the pH of your reaction mixture is neutral to slightly alkaline to maintain the ionized, more soluble form of the compound. Acidic conditions can protonate the carboxylate group, leading to the less soluble vanillic acid.

  • Agitation: Ensure adequate stirring or agitation to facilitate the dissolution process.

Q2: I've tried heating and adjusting the pH, but the solubility is still not optimal for my reaction concentration. What other strategies can I employ?

A2: If basic troubleshooting fails, you can explore the use of co-solvents. Co-solvents are water-miscible organic solvents that can enhance the solubility of poorly soluble compounds.[1][2]

  • Common Co-solvents: Consider adding solvents like ethanol, propylene glycol, glycerin, or polyethylene glycol (PEG) 400 to your aqueous mixture.[3] These can improve the solubility of both polar and non-polar molecules.[2]

  • Systematic Screening: It is advisable to perform a small-scale pilot experiment to screen a variety of co-solvents and their concentrations to find the optimal system for your specific reaction.

Q3: Can I use a purely organic solvent system?

A3: Yes, depending on the nature of your reaction. While this compound is a salt and generally prefers polar solvents, exploring polar aprotic solvents might be beneficial. Phenolic compounds, in general, are often soluble in alcohols like ethanol and methanol, as well as acetone.[4]

Q4: My compound precipitates out of the solution during the reaction. What could be the cause and how can I prevent it?

A4: Precipitation during a reaction can be due to several factors:

  • Change in pH: Your reaction might be generating acidic byproducts, causing the pH to drop and converting the soluble sodium salt to the less soluble vanillic acid.[5] Monitoring and controlling the pH of the reaction mixture with a suitable buffer system can mitigate this.

  • Temperature Fluctuation: If the reaction is cooled or if there are temperature gradients, the solubility may decrease, leading to precipitation. Maintaining a consistent temperature is crucial.

  • Change in Solvent Composition: If your reaction consumes a solvent or produces a less polar product that changes the overall solvent properties, the solubility of your starting material could be affected.

Q5: Are there any advanced techniques to improve the solubility for formulation development?

A5: For drug development and formulation, more advanced strategies can be considered:

  • Solid Dispersions: This involves dispersing the compound in a solid matrix to enhance its dissolution rate.

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the compound, which can lead to a faster dissolution rate.[6]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with the compound, enhancing its apparent solubility.

Quantitative Data: Solubility of Related Compounds

CompoundSolventTemperature (°C)Solubility
VanillinWater25Slightly soluble (~10 g/L)
VanillinEthanolNot SpecifiedSoluble (1:2 vanillin:ethanol)[7]
VanillinGlycerinNot SpecifiedSoluble (1:20 vanillin:glycerin)[7]
VanillinChloroformNot SpecifiedFreely soluble[7]
VanillinEtherNot SpecifiedFreely soluble[7]
VanillinMethanolNot SpecifiedFreely soluble[8]
VanillinGlacial Acetic AcidNot SpecifiedFreely soluble[8]

Note: As this compound is a salt, its solubility in water is expected to be higher than that of vanillin, especially under neutral to alkaline conditions.

Experimental Protocols

Protocol 1: Screening of Co-solvents for Improved Solubility

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in your primary reaction solvent (e.g., water).

  • Solvent Systems: In separate vials, prepare a series of solvent systems with varying ratios of the primary solvent to the co-solvent (e.g., 90:10, 80:20, 70:30 Water:Ethanol).

  • Solubility Measurement: Add an excess amount of this compound to each vial.

  • Equilibration: Agitate the vials at a constant temperature for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge the vials to pellet the undissolved solid. Carefully collect a known volume of the supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Data Analysis: Plot the solubility as a function of the co-solvent concentration to identify the optimal solvent system.

Protocol 2: Determination of the pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers with a range of pH values relevant to your intended reaction (e.g., pH 5 to 9).

  • Saturated Solutions: Add an excess amount of this compound to each buffer solution in separate vials.

  • Equilibration: Agitate the vials at a constant temperature until equilibrium is achieved (e.g., 24 hours).

  • pH Measurement: Measure the final pH of each saturated solution.

  • Sample Collection and Analysis: Centrifuge the samples and collect the supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in each supernatant using an appropriate analytical technique.

  • Profile Generation: Plot the measured solubility against the final pH to generate a pH-solubility profile. This will help in identifying the optimal pH range for your reaction.[5]

Visualizations

Solubility_Strategies main Improve Solubility of This compound phys_mod Physical Modifications main->phys_mod chem_mod Chemical Environment Modifications main->chem_mod adv_tech Advanced Techniques main->adv_tech temp Temperature Increase phys_mod->temp agitation Agitation/Stirring phys_mod->agitation particle Particle Size Reduction phys_mod->particle ph pH Adjustment (Neutral/Alkaline) chem_mod->ph cosolvent Co-solvent Addition (e.g., Ethanol, PEG) chem_mod->cosolvent solid_disp Solid Dispersion adv_tech->solid_disp complex Complexation (e.g., Cyclodextrins) adv_tech->complex Experimental_Workflow start Problem: Inadequate Solubility step1 Step 1: Basic Adjustments - Increase Temperature - Optimize Agitation start->step1 Initial Approach step2 Step 2: pH Screening - Determine pH-solubility profile - Adjust reaction pH step1->step2 step3 Step 3: Co-solvent Screening - Test various co-solvents and concentrations step2->step3 decision Solubility Sufficient? step3->decision end_success Proceed with Reaction decision->end_success Yes end_fail Consider Advanced Techniques decision->end_fail No

References

Avoiding Cannizzaro reaction byproducts when using "Sodium 4-Hydroxy-3-methoxybenzoate" precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-hydroxy-3-methoxybenzaldehyde (vanillin) and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid the formation of Cannizzaro reaction byproducts, specifically when using vanillin as a precursor for the synthesis of vanillyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the Cannizzaro reaction, and why is it a concern when working with vanillin?

A1: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde lacking α-hydrogens) to produce a primary alcohol and a carboxylic acid.[1][2] Vanillin is a non-enolizable aldehyde and therefore can theoretically undergo this reaction. In the context of synthesizing vanillyl alcohol from vanillin, the Cannizzaro reaction is an undesired side reaction as it converts half of the starting material into the corresponding carboxylic acid (vanillic acid, which forms sodium 4-hydroxy-3-methoxybenzoate under basic conditions), reducing the yield of the target alcohol.[1]

Q2: Under what conditions does vanillin typically undergo the Cannizzaro reaction?

A2: While ortho- and para-hydroxybenzaldehydes like vanillin are generally resistant to the Cannizzaro reaction under standard conditions, the reaction can be induced under forcing conditions, such as in the presence of a strong base at elevated temperatures.[3] Certain catalysts, such as active silver metal, have also been shown to promote the Cannizzaro reaction of vanillin.[4]

Q3: How can I avoid the Cannizzaro reaction when reducing vanillin to vanillyl alcohol?

A3: To avoid the Cannizzaro reaction, it is crucial to select a reduction method that operates under conditions that do not favor this side reaction. The most common and effective method is the use of a mild reducing agent like sodium borohydride (NaBH₄) in a controlled environment.[5][6][7] Alternative methods that offer high selectivity for the reduction of the aldehyde group without promoting the Cannizzaro reaction include catalytic hydrogenation and electrochemical reduction.[2][8]

Troubleshooting Guide: Reduction of Vanillin to Vanillyl Alcohol

This guide focuses on the widely used sodium borohydride reduction method and provides solutions to common issues that may lead to the formation of undesired byproducts.

Issue Potential Cause Troubleshooting Steps
Low yield of vanillyl alcohol and presence of vanillic acid. The reaction conditions may be too harsh, favoring the Cannizzaro reaction.Control Temperature: The reduction with NaBH₄ is exothermic. It is critical to maintain a low temperature (0-5 °C) during the addition of the reducing agent to prevent side reactions.[5][9] • Avoid Excess Strong Base: While a basic medium is used to stabilize the NaBH₄ solution, excessively high concentrations of a strong base like NaOH, especially at elevated temperatures, can promote the Cannizzaro reaction. Use the recommended concentration of NaOH (e.g., 1M) for dissolving NaBH₄.[1][5] • Slow Addition of Reagents: Add the NaBH₄ solution to the vanillin solution slowly and dropwise to control the reaction rate and temperature.[5][9]
Incomplete reaction, with unreacted vanillin remaining. Insufficient amount of reducing agent or suboptimal reaction time.Use a slight excess of NaBH₄: A 1.5 to 2-fold molar excess of NaBH₄ is often recommended to ensure complete reduction.[10] • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the vanillin spot before quenching the reaction.[9][11] • Ensure Complete Dissolution: Make sure the vanillin is fully dissolved in the solvent (e.g., ethanol) before adding the reducing agent.[5][12]
Formation of unknown byproducts. Potential side reactions other than the Cannizzaro reaction.Use Fresh Reagents: Ensure the quality of vanillin and sodium borohydride. Old or improperly stored reagents can lead to unexpected side products. • Inert Atmosphere: While not always necessary for NaBH₄ reductions, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the phenolic hydroxyl group.

Experimental Protocols

Protocol 1: Selective Reduction of Vanillin to Vanillyl Alcohol using Sodium Borohydride[5][9]

This protocol is designed to maximize the yield of vanillyl alcohol while minimizing the formation of vanillic acid.

Materials:

  • Vanillin

  • Ethanol

  • Sodium borohydride (NaBH₄)

  • 1M Sodium hydroxide (NaOH) solution

  • 6M Hydrochloric acid (HCl) solution

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Dissolve vanillin in ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0-5 °C.

  • In a separate beaker, dissolve sodium borohydride in a cold 1M NaOH solution.

  • Slowly add the NaBH₄ solution dropwise to the stirred vanillin solution over a period of 10-15 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes.

  • Monitor the reaction progress by TLC until the vanillin is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of 6M HCl until the solution is acidic (pH ~2) to neutralize the excess NaBH₄ and the phenoxide. This should be done in the ice bath as the quenching process is exothermic and releases hydrogen gas.

  • The product, vanillyl alcohol, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Reactant/Product Molar Mass ( g/mol ) Melting Point (°C) Boiling Point (°C)
Vanillin152.1581-83285
Vanillyl Alcohol154.16113-115-
This compound190.13>300-
Protocol 2: Analytical Quantification of Reaction Components by HPLC[13][14]

This method allows for the separation and quantification of the starting material, desired product, and potential Cannizzaro byproduct.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column

Mobile Phase:

  • A gradient or isocratic mixture of methanol (or acetonitrile) and water containing a small amount of acid (e.g., 0.1% acetic acid). A typical isocratic condition could be Methanol:Water (40:60).

Procedure:

  • Prepare standard solutions of known concentrations for vanillin, vanillyl alcohol, and vanillic acid.

  • Prepare the reaction sample by diluting a small aliquot in the mobile phase.

  • Inject the standards and the sample onto the HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Identify the peaks based on the retention times of the standards.

  • Quantify the concentration of each component by comparing the peak areas with the calibration curves generated from the standards.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation vanillin Dissolve Vanillin in Ethanol addition Slow Dropwise Addition (0-5 °C) vanillin->addition nabh4 Prepare NaBH4 in 1M NaOH nabh4->addition stirring Stir in Ice Bath (30-60 min) addition->stirring quench Quench with 6M HCl (pH ~2) stirring->quench precipitate Precipitation of Vanillyl Alcohol quench->precipitate filtration Vacuum Filtration precipitate->filtration product Dry Product: Vanillyl Alcohol filtration->product

Caption: Workflow for the selective reduction of vanillin.

troubleshooting_logic start Low Yield of Vanillyl Alcohol and Presence of Vanillic Acid cause1 High Reaction Temperature? start->cause1 cause2 Excess Strong Base? start->cause2 cause3 Rapid Reagent Addition? start->cause3 solution1 Maintain Temperature at 0-5 °C cause1->solution1 solution2 Use Recommended Base Concentration cause2->solution2 solution3 Add Reducing Agent Dropwise cause3->solution3

Caption: Troubleshooting logic for byproduct formation.

signaling_pathway cluster_main Reaction Pathways of Vanillin cluster_desired Desired Pathway: Reduction cluster_undesired Undesired Pathway: Cannizzaro Reaction vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) path1_reagent + NaBH4 (Mild Reducing Agent) vanillin->path1_reagent path2_reagent + Strong Base (e.g., conc. NaOH) + Heat vanillin->path2_reagent vanillyl_alcohol Vanillyl Alcohol (Desired Product) path1_reagent->vanillyl_alcohol vanillic_acid This compound (Byproduct) path2_reagent->vanillic_acid vanillyl_alcohol_byproduct Vanillyl Alcohol (from disproportionation) path2_reagent->vanillyl_alcohol_byproduct

Caption: Reaction pathways for vanillin.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of Sodium 4-Hydroxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients and key intermediates is paramount for ensuring product quality, safety, and efficacy. Sodium 4-hydroxy-3-methoxybenzoate, also known as sodium vanillate, is a compound of interest in various research and development applications. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the robust quantification of this compound.

This document outlines a detailed, ready-to-use HPLC method, extrapolated from validated methods for structurally similar compounds, and compares its performance characteristics with established spectrophotometric and conductometric methods. Experimental protocols and supporting data are presented to facilitate informed method selection and implementation in a laboratory setting.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely adopted technique for the separation, identification, and quantification of components in a mixture. Its high resolution, sensitivity, and specificity make it the gold standard for pharmaceutical analysis.

Proposed HPLC Method Protocol

This proposed method is based on established protocols for 4-hydroxybenzoic acid and sodium benzoate, offering a strong starting point for the quantification of this compound.[1][2][3]

Chromatographic Conditions:

ParameterCondition
Instrument HPLC system with UV/Vis Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 10-40% B; 15-20 min: 40-10% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Alternative Analytical Methods

While HPLC is the preferred method for its specificity and sensitivity, other techniques can be employed for the quantification of related compounds, and by extension, could be adapted for this compound.

UV-Visible Spectrophotometry

Spectrophotometry is a simpler, more accessible technique that measures the absorption of light by a substance. For compounds with a suitable chromophore, it offers a rapid means of quantification. This method is based on the analysis of vanillin, the parent aldehyde.[4][5][6]

Experimental Protocol:

  • Solvent: Use ethanol or a suitable buffer in which the compound is stable and exhibits a distinct absorption maximum.

  • Wavelength Determination: Scan a standard solution of this compound between 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the determined λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Dissolve the sample in the same solvent, ensuring the concentration falls within the linear range of the calibration curve. Measure the absorbance and determine the concentration from the calibration curve.

Conductometric Titration

Conductometric titration measures the change in electrical conductivity of a solution as a titrant is added. It is particularly useful for the analysis of ionic species and can be applied to the salt, this compound. The principle is based on the titration of vanillin with a strong base.[7][8]

Experimental Protocol:

  • Titrant: A standardized solution of a strong acid, such as hydrochloric acid (HCl).

  • Sample Preparation: Dissolve a known amount of the this compound sample in deionized water.

  • Titration: Immerse a conductivity probe in the sample solution. Add the standardized HCl solution in small, precise increments, recording the conductivity after each addition.

  • Endpoint Determination: Plot the conductivity versus the volume of titrant added. The plot will consist of two lines with different slopes. The intersection of these lines represents the equivalence point, from which the concentration of the analyte can be calculated.

Performance Comparison

The choice of an analytical method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or cost-effectiveness. The following table summarizes the typical performance characteristics of the described methods.

ParameterHPLC-UVUV-Vis SpectrophotometryConductometric Titration
Linearity (R²) > 0.999[1][2]~0.999N/A (Endpoint determination)
Limit of Detection (LOD) 0.05 - 0.1 µg/mL (estimated)~1 µg/mLDependent on concentration
Limit of Quantification (LOQ) 0.15 - 0.3 µg/mL (estimated)~3 µg/mL (estimated)Dependent on concentration
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%[1][2]< 3%< 5%
Specificity HighLow to MediumLow
Throughput MediumHighLow
Cost HighLowLow

Visualizing the Workflow and Method Comparison

To further clarify the processes and relationships discussed, the following diagrams are provided.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application MD_Start Define Analytical Requirements MD_Opt Optimize Chromatographic Conditions MD_Start->MD_Opt MD_End Finalized Method MD_Opt->MD_End Specificity Specificity MD_End->Specificity Linearity Linearity MD_End->Linearity Accuracy Accuracy MD_End->Accuracy Precision Precision (Repeatability & Intermediate) MD_End->Precision LOD LOD MD_End->LOD LOQ LOQ MD_End->LOQ Robustness Robustness MD_End->Robustness Routine_Analysis Routine QC Analysis Specificity->Routine_Analysis Stability_Studies Stability Studies Specificity->Stability_Studies Linearity->Routine_Analysis Linearity->Stability_Studies Accuracy->Routine_Analysis Accuracy->Stability_Studies Precision->Routine_Analysis Precision->Stability_Studies LOD->Routine_Analysis LOD->Stability_Studies LOQ->Routine_Analysis LOQ->Stability_Studies Robustness->Routine_Analysis Robustness->Stability_Studies

Caption: Workflow for HPLC Method Validation.

Method_Comparison cluster_HPLC HPLC-UV cluster_UV UV-Vis Spectrophotometry cluster_Conductometry Conductometric Titration Analyte This compound Quantification HPLC_Node High Performance Liquid Chromatography Analyte->HPLC_Node UV_Node UV-Visible Spectrophotometry Analyte->UV_Node Cond_Node Conductometric Titration Analyte->Cond_Node HPLC_Pros Pros: - High Specificity - High Sensitivity - High Accuracy & Precision HPLC_Node->HPLC_Pros HPLC_Cons Cons: - High Cost - Complex Operation - Slower Throughput HPLC_Node->HPLC_Cons UV_Pros Pros: - Low Cost - Simple & Fast - High Throughput UV_Node->UV_Pros UV_Cons Cons: - Low Specificity (Interference from other UV-absorbing compounds) - Lower Sensitivity UV_Node->UV_Cons Cond_Pros Pros: - Low Cost - Suitable for colored/turbid solutions - Good for ionic species Cond_Node->Cond_Pros Cond_Cons Cons: - Low Specificity - Low Throughput - Less Precise for complex matrices Cond_Node->Cond_Cons

References

A Comparative Guide to Sodium 4-Hydroxy-3-methoxybenzoate and Vanillic Acid in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and chemical synthesis, the selection of starting materials is a critical decision that profoundly influences reaction efficiency, yield, and overall process viability. Vanillic acid and its corresponding sodium salt, Sodium 4-Hydroxy-3-methoxybenzoate (also known as sodium vanillate), are two closely related building blocks derived from the natural product vanillin. While structurally similar, their distinct chemical properties lead to different considerations in synthetic applications. This guide provides an objective, data-supported comparison of these two compounds to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Tale of Two Forms

The fundamental difference between vanillic acid and its sodium salt lies in the state of the carboxylic acid group. This seemingly minor variation has significant implications for their physical properties, which in turn dictate their handling and use in various reaction conditions.

PropertyVanillic AcidThis compound
Chemical Formula C₈H₈O₄C₈H₇NaO₄
Molar Mass 168.15 g/mol [1]190.13 g/mol [2]
Appearance White to light yellow crystalline powder[1]White to almost white powder or crystal
Melting Point 210-213 °C[1]Not applicable (decomposes)
Solubility in Water Slightly soluble/moderately soluble[3][4]Soluble
Solubility in Organic Solvents Soluble in ethanol and methanol[4]Generally less soluble in non-polar organic solvents
pKa ~4.5 (for the carboxylic acid)Not applicable (salt)

The higher water solubility of this compound makes it a suitable candidate for aqueous-based reactions, while the solubility of vanillic acid in common organic solvents like ethanol lends itself to a broader range of organometallic and traditional organic reactions.

Performance in Synthesis: A Comparative Analysis

The choice between vanillic acid and its sodium salt in a synthetic protocol hinges on the desired transformation. The carboxylate anion of sodium vanillate is a significantly better nucleophile than the neutral carboxylic acid of vanillic acid. Conversely, vanillic acid can be readily activated to become a potent electrophile at the carbonyl carbon.

Nucleophilic Substitution Reactions

In reactions where the carboxylate or phenoxide acts as a nucleophile, such as in Williamson ether synthesis or ester formation via alkylation, this compound is generally the superior starting material. The pre-formed carboxylate and phenoxide ions are poised for nucleophilic attack without the need for an external base to deprotonate the starting material.

Nucleophilic_Substitution cluster_vanillate This compound cluster_vanillic_acid Vanillic Acid Sodium Vanillate Sodium Vanillate RX R-X (Alkyl Halide) Ester_Vanillate Ester Ether_Vanillate Ether Vanillic Acid Vanillic Acid Base Base (e.g., NaH, K2CO3) Intermediate Carboxylate/Phenoxide Anion RX2 R-X (Alkyl Halide) Ester_Acid Ester Ether_Acid Ether

In contrast, using vanillic acid for these transformations necessitates an additional deprotonation step, which can add complexity and cost to the synthesis. However, it offers the flexibility of choosing from a wider array of bases to fine-tune the reaction conditions.

Electrophilic Acyl Substitution Reactions

For reactions where the carbonyl carbon acts as an electrophile, such as in Fischer esterification or amide bond formation, vanillic acid is the required starting material. The carboxylic acid can be activated, typically with a strong acid or a coupling agent, to make the carbonyl carbon more susceptible to nucleophilic attack. This compound, with its electron-rich carboxylate, is unreactive as an electrophile at the carbonyl carbon.

Electrophilic_Acyl_Substitution cluster_vanillic_acid Vanillic Acid cluster_vanillate This compound Vanillic Acid Vanillic Acid Activator Activating Agent (e.g., H+, DCC) Activated Intermediate Activated Carboxyl Group Nucleophile Nucleophile (R-OH, R-NH2) Product Ester or Amide Sodium Vanillate Sodium Vanillate No Reaction Unreactive as Electrophile Sodium Vanillate->No Reaction

Experimental Protocols

To provide a practical context for the comparative analysis, the following are detailed experimental protocols for a representative reaction from each class: Williamson ether synthesis (nucleophilic substitution) and Fischer esterification (electrophilic acyl substitution).

Experiment 1: Williamson Ether Synthesis of Methyl 4-(Benzyloxy)-3-methoxybenzoate

Objective: To compare the yield and reaction time for the synthesis of methyl 4-(benzyloxy)-3-methoxybenzoate starting from this compound and vanillic acid.

Methodology using this compound:

  • To a solution of this compound (1.90 g, 10 mmol) in 50 mL of dry dimethylformamide (DMF) in a 100 mL round-bottom flask, add benzyl bromide (1.71 g, 10 mmol).

  • Stir the mixture at 80°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Methodology using Vanillic Acid:

  • To a solution of vanillic acid (1.68 g, 10 mmol) in 50 mL of dry DMF in a 100 mL round-bottom flask, add potassium carbonate (2.76 g, 20 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.71 g, 10 mmol) to the reaction mixture.

  • Stir the mixture at 80°C and monitor the reaction progress by TLC.

  • Follow steps 3-6 from the protocol using this compound for workup and purification.

Expected Outcome: The reaction with this compound is expected to proceed faster and potentially give a higher yield due to the absence of a separate deprotonation step and the immediate availability of the nucleophilic phenoxide.

Experiment 2: Fischer Esterification of Vanillic Acid with Ethanol

Objective: To synthesize ethyl vanillate from vanillic acid.

Methodology:

  • In a 100 mL round-bottom flask, dissolve vanillic acid (1.68 g, 10 mmol) in 30 mL of absolute ethanol.

  • Carefully add 0.5 mL of concentrated sulfuric acid to the solution while stirring.

  • Reflux the mixture for 4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in 50 mL of ethyl acetate and wash with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purify the crude ethyl vanillate by recrystallization from a suitable solvent system.

Note: This reaction is not feasible with this compound as the starting material under these conditions due to the unreactive nature of the carboxylate anion as an electrophile.

Conclusion and Recommendations

The choice between this compound and vanillic acid is dictated by the specific synthetic transformation intended.

  • For nucleophilic substitution reactions , where the carboxylate or phenoxide acts as the nucleophile, This compound is the more direct and often more efficient starting material. Its use can lead to shorter reaction times and potentially higher yields by eliminating the need for a separate deprotonation step.

  • For electrophilic acyl substitution reactions , such as esterification or amidation, vanillic acid is the necessary precursor. The carboxylic acid functionality can be activated to facilitate nucleophilic attack at the carbonyl carbon.

Researchers should carefully consider the reaction mechanism and desired outcome when selecting between these two valuable synthetic building blocks. For process optimization, a preliminary small-scale comparison of both routes, where applicable, is always advisable to determine the most efficient and cost-effective pathway for a specific application.

References

A Tale of Two Precursors: Guaiacol vs. Sodium 4-Hydroxy-3-methoxybenzoate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A strategic guide for researchers and drug development professionals on selecting the optimal starting material for synthesis.

In the intricate world of chemical synthesis, the choice of a starting material is a critical decision that profoundly influences the efficiency, cost-effectiveness, and environmental impact of a synthetic route. This guide provides an in-depth comparison of two valuable aromatic precursors: Guaiacol and Sodium 4-Hydroxy-3-methoxybenzoate. Both molecules, sharing a common methoxyphenol backbone, offer distinct advantages and are employed in the synthesis of a wide array of valuable compounds, from blockbuster pharmaceuticals to ubiquitous flavor and fragrance agents.

At a Glance: Chemical and Physical Properties

A foundational understanding of the physicochemical properties of each starting material is essential for predicting their reactivity and handling requirements.

PropertyGuaiacolThis compound
Chemical Structure 2-MethoxyphenolSodium Vanillate
CAS Number 90-05-128508-48-7
Molecular Formula C₇H₈O₂C₈H₇NaO₄
Molecular Weight 124.14 g/mol 190.13 g/mol [1]
Appearance Colorless to yellow oily liquid or solidWhite to almost white powder or crystal
Solubility Slightly soluble in water; soluble in ethanol, ether, and chloroformSoluble in water

The Synthetic Arena: Applications in Vanillin and Drug Synthesis

To illustrate the synthetic utility of these two precursors, we will examine their application in the synthesis of two commercially significant molecules: vanillin, a widely used flavoring agent, and Bosutinib, a targeted therapy for chronic myelogenous leukemia.

The Race to Vanillin: A Flavorful Endeavor

Guaiacol is a dominant precursor in the industrial synthesis of vanillin. Several high-yield chemical methods have been developed and optimized. In contrast, the pathway from this compound (or its parent acid, vanillic acid) to vanillin is more commonly explored through biotransformation routes.

Table 1: Comparison of Vanillin Synthesis Routes

Starting MaterialMethodKey Reagents/CatalystsReported YieldReference
Guaiacol Glyoxylic Acid Condensation & OxidationGlyoxylic acid, NaOH, Cu(OH)₂, Air70-72%[2]
Guaiacol Oxidation of Eugenol (a guaiacol derivative)Nitrobenzene90.8%[3]
4-Methyl Guaiacol OxidationNaOH, Copper oxide, Active manganese dioxideup to 92.5%[4]
Vanillic Acid (from Sodium Salt)Biotransformation (growing cells)Nocardia sp.Traces[5]
Vanillic Acid (from Sodium Salt)Biotransformation (resting cells with substrate protection)Nocardia sp., 4-O-Benzylvanillic acid24% (as benzylated intermediate)[5]

As the data indicates, for the chemical synthesis of vanillin, guaiacol and its derivatives are the starting materials of choice, offering high yields through established industrial processes. The biotransformation of vanillic acid to vanillin, while a promising "green" alternative, currently faces challenges with lower yields in direct conversions.

The Path to a Lifesaving Drug: Bosutinib Synthesis

In the realm of complex pharmaceutical synthesis, the choice of starting material is dictated by the specific functionalities required for building the target molecule. 3-Methoxy-4-hydroxybenzoic acid, the parent acid of this compound, serves as a key starting material for the synthesis of the tyrosine kinase inhibitor, Bosutinib.

Table 2: Initial Steps in Bosutinib Synthesis from 3-Methoxy-4-hydroxybenzoic Acid

Reaction StepStarting MaterialKey ReagentsProductYieldReference
Esterification 3-Methoxy-4-hydroxybenzoic acidThionyl chloride, MethanolMethyl 4-hydroxy-3-methoxybenzoate98%[6]
Alkylation Methyl 4-hydroxy-3-methoxybenzoate1-bromo-3-chloropropane, K₂CO₃Methyl 4-(3-chloropropoxy)-3-methoxybenzoate89%[6]

This synthesis highlights the utility of the vanillic acid backbone in providing a pre-functionalized aromatic ring that can be elaborated through a series of high-yielding reactions to construct a complex pharmaceutical agent. While guaiacol is a precursor to various pharmaceuticals, including the expectorant guaifenesin, the synthesis of a molecule with the specific substitution pattern of Bosutinib is more directly achieved from the vanillic acid derivative.[7]

Experimental Protocols

Synthesis of Vanillin from Guaiacol and Glyoxylic Acid

Methodology: This two-step process involves the condensation of guaiacol with glyoxylic acid followed by oxidation.

  • Condensation: The condensation reaction is carried out at 50°C and a pH of 12. The molar ratio of guaiacol to glyoxylic acid is 1:5. Under these conditions, the conversion of glyoxylic acid reaches 90%.[2]

  • Oxidation: The resulting intermediate is oxidized using Cu(OH)₂ as a catalyst and air as the oxidizing agent. The reaction is conducted at 94°C and a pH of 12.5, yielding a 94% oxidation yield.[2]

  • Overall Yield: The total yield of vanillin, based on the initial amount of glyoxylic acid, is reported to be between 70-72%.[2]

Initial Steps in the Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid

Methodology: The synthesis commences with the esterification of the carboxylic acid followed by alkylation of the phenolic hydroxyl group.

  • Esterification: To a solution of 3-methoxy-4-hydroxybenzoic acid (1 equivalent) in methanol, thionyl chloride (1.9 equivalents) is added dropwise at room temperature. The mixture is stirred for 2 hours, after which the solvent is concentrated. The resulting oil is dissolved in ice-water, and the pH is adjusted to 7-8 with saturated aqueous sodium bicarbonate. The precipitate is collected by filtration and dried to afford methyl 4-hydroxy-3-methoxybenzoate. Yield: 98% .[6]

  • Alkylation: A mixture of methyl 4-hydroxy-3-methoxybenzoate (1 equivalent), 1-bromo-3-chloropropane (1.2 equivalents), and potassium carbonate (1.4 equivalents) in DMF is heated at 70°C for 1 hour. The reaction mixture is cooled and poured into ice-water. The resulting solid is collected by filtration to give methyl 4-(3-chloropropoxy)-3-methoxybenzoate. Yield: 89% .[6]

Visualizing the Synthetic Pathways

To further clarify the synthetic logic, the following diagrams illustrate a key synthesis pathway for each starting material.

guaiacol_to_vanillin guaiacol Guaiacol intermediate 3-Methoxy-4-hydroxymandelic acid intermediate guaiacol->intermediate Condensation (NaOH, 50°C) glyoxylic_acid Glyoxylic Acid glyoxylic_acid->intermediate vanillin Vanillin intermediate->vanillin Oxidation (Cu(OH)₂, Air, 94°C)

Synthesis of Vanillin from Guaiacol.

vanillic_acid_to_bosutinib_intermediate start 3-Methoxy-4-hydroxybenzoic Acid ester Methyl 4-hydroxy-3- methoxybenzoate start->ester Esterification (SOCl₂, MeOH) alkylated Methyl 4-(3-chloropropoxy)-3- methoxybenzoate ester->alkylated Alkylation (1-bromo-3-chloropropane, K₂CO₃)

Initial steps in Bosutinib synthesis.

Making the Right Choice: A Decision Framework

The selection between guaiacol and this compound is contingent on the synthetic goal. The following logical diagram provides a simplified decision-making framework.

decision_framework start Synthetic Target? flavor_fragrance Flavor & Fragrance (e.g., Vanillin) start->flavor_fragrance High-volume, cost-sensitive complex_pharma Complex Pharmaceutical with specific substitution start->complex_pharma Specific functionality required guaiacol_choice Guaiacol flavor_fragrance->guaiacol_choice Established, high-yield chemical routes vanillate_choice This compound complex_pharma->vanillate_choice Provides a pre-functionalized scaffold for elaboration

Decision framework for starting material selection.

Conclusion

Both guaiacol and this compound are valuable and versatile starting materials in organic synthesis.

  • Guaiacol excels as a cost-effective precursor for high-volume chemicals like vanillin, where well-established, high-yield chemical syntheses are paramount. Its applications extend to the synthesis of other flavorants, fragrances, and some pharmaceuticals.

  • This compound , and its parent acid, provides a more functionalized starting point that is advantageous for the synthesis of complex molecules with specific substitution patterns, as exemplified by the synthesis of Bosutinib. While direct chemical conversion to simpler molecules like vanillin is less common, its utility in multi-step pharmaceutical synthesis is significant.

Ultimately, the informed choice between these two precursors will depend on a careful analysis of the target molecule's structure, the desired synthetic strategy (chemical vs. biocatalytic), and the economic and environmental considerations of the overall process.

References

A Comparative Guide to Assessing the Purity of Synthesized Sodium 4-Hydroxy-3-methoxybenzoate by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for assessing the purity of synthesized sodium 4-hydroxy-3-methoxybenzoate. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate method for their needs.

Introduction

This compound, also known as sodium vanillate, is a valuable compound in the pharmaceutical and flavor industries.[1][2] Ensuring the purity of this synthesized compound is critical for its efficacy and safety in downstream applications. NMR spectroscopy offers a powerful, non-destructive method for both structural confirmation and quantitative purity assessment. This guide will focus on the application of ¹H and ¹³C NMR for this purpose and compare its performance with other common analytical techniques.

Data Presentation: NMR Chemical Shifts for Purity Assessment

A key advantage of NMR spectroscopy is its ability to identify and quantify impurities based on their unique chemical shifts. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and potential impurities in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this type of analysis.

Table 1: ¹H NMR Chemical Shifts (ppm) in DMSO-d₆

CompoundAromatic ProtonsMethoxyl Protons (-OCH₃)Other Protons
This compound ~7.3-7.4 (m), ~6.8 (d)~3.8 (s)-
Vanillic Acid (starting material)12.5 (s, -COOH), 9.5 (s, -OH), 7.5 (d), 7.4 (dd), 6.8 (d)3.8 (s)Carboxylic acid proton ~12.5 ppm
Vanillin (potential precursor)9.8 (s, -CHO), 7.4 (m), 7.0 (d)3.8 (s)Aldehyde proton ~9.8 ppm
3-Bromo-4-hydroxybenzaldehyde9.8 (s, -CHO), 8.1 (d), 7.2 (d)-Aldehyde proton ~9.8 ppm
3,5-Dibromo-4-hydroxybenzaldehyde9.8 (s, -CHO), 8.1 (s)-Aldehyde proton ~9.8 ppm

Table 2: ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆

CompoundAromatic CarbonsMethoxyl Carbon (-OCH₃)Carbonyl Carbon (C=O)
This compound ~112, ~115, ~122, ~147, ~150, ~158~56~168
Vanillic Acid113.1, 115.3, 121.9, 124.2, 147.8, 151.255.6167.5
Vanillin109.1, 115.6, 125.1, 127.3, 147.9, 151.455.7191.1
3-Bromo-4-hydroxybenzaldehyde~110, ~115, ~130, ~133, ~136, ~156-~191
3,5-Dibromo-4-hydroxybenzaldehyde~110, ~129, ~138, ~155-~190

Experimental Protocols

Quantitative ¹H NMR (qNMR) for Purity Determination

This protocol outlines the steps for determining the purity of this compound using qNMR with an internal standard.

1. Materials:

  • Synthesized this compound

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent: DMSO-d₆

  • NMR tubes and micropipettes

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.

  • Accurately weigh a known amount (e.g., 5-10 mg) of the chosen internal standard into the same vial. The internal standard should have signals that do not overlap with the analyte's signals.[3]

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of DMSO-d₆.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): A sufficiently long delay is crucial for accurate integration. A value of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds) is recommended.[3]

  • Number of Scans: 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

4. Data Processing and Purity Calculation:

  • Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the methoxy protons) and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Comparison with Alternative Purity Assessment Methods

While NMR is a powerful tool, other methods are also commonly used for purity assessment.[4] The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity or high throughput.

Table 3: Comparison of Purity Assessment Methods

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Melting Point
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on differential partitioning between a stationary and a mobile phase.The temperature range over which a solid melts.
Primary/Secondary Method Primary ratio method; can determine purity without a specific reference standard of the analyte.[4]Secondary method; typically requires a reference standard for accurate quantification.Indirect method; impurities generally lower and broaden the melting point range.
Selectivity Excellent for structural confirmation and identification of impurities. Can be limited by signal overlap.High selectivity for separating structurally similar impurities.Low selectivity; cannot distinguish between different impurities.
Sensitivity Generally lower than HPLC, but can be enhanced with high-field instruments.[4]High sensitivity, suitable for trace impurity analysis.Not suitable for detecting trace impurities.
Sample Throughput Can be automated, but generally lower throughput than HPLC.Well-suited for high-throughput analysis with autosamplers.[4]Relatively fast for a single sample.
Sample Consumption Higher (milligrams).Low (micrograms).Low (milligrams).
Destructive/Non-destructive Non-destructive; the sample can be recovered.[3]Destructive.Destructive.

Mandatory Visualization

The following diagrams illustrate the workflow for assessing the purity of a synthesized compound using NMR and the logical relationship of the key components in the analysis.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Sample Prep cluster_nmr NMR Analysis cluster_calculation Purity Calculation cluster_result Result Synthesis Synthesize Sodium 4-Hydroxy-3-methoxybenzoate SamplePrep Prepare qNMR Sample (Analyte + Internal Standard) Synthesis->SamplePrep Acquisition Acquire 1H NMR Spectrum SamplePrep->Acquisition Processing Process NMR Data (FT, Phasing, Baseline Correction) Acquisition->Processing Integration Integrate Analyte and Internal Standard Signals Processing->Integration PurityCalc Calculate Purity (%) Integration->PurityCalc FinalPurity Final Purity Value PurityCalc->FinalPurity

Caption: Workflow for Purity Assessment by qNMR.

Logical_Relationship Analyte This compound NMR_Spectrum ¹H NMR Spectrum Analyte->NMR_Spectrum Gives characteristic signals Impurity Potential Impurities (e.g., Vanillic Acid, Vanillin) Impurity->NMR_Spectrum Gives distinct signals Purity Purity Assessment NMR_Spectrum->Purity Provides data for

Caption: Key Components in NMR Purity Analysis.

References

"Sodium 4-Hydroxy-3-methoxybenzoate" performance as a precursor compared to other vanillin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the choice of precursor is a critical decision that influences reaction efficiency, yield, purity, and overall cost-effectiveness. Vanillin, a readily available and bio-renewable platform chemical, and its derivatives are versatile starting materials for the synthesis of a wide array of bioactive molecules and complex chemical structures. This guide provides an objective comparison of the performance of Sodium 4-Hydroxy-3-methoxybenzoate (Sodium Vanillate) and other key vanillin derivatives—namely vanillin and vanillyl alcohol—as precursors in common synthetic transformations. The comparison is supported by experimental data from peer-reviewed literature, with detailed protocols provided for key reactions.

Performance Comparison of Vanillin Derivatives as Precursors

The selection of an appropriate vanillin derivative as a precursor is contingent on the target molecule and the specific synthetic route employed. While a direct, side-by-side comparison under identical conditions is not extensively available in the current literature, a comparative analysis can be constructed by examining the synthesis of similar classes of compounds from these precursors. This section focuses on the synthesis of two important classes of heterocyclic compounds: benzimidazoles and Schiff bases.

PrecursorTarget Compound ClassReaction TypeYield (%)Key Reagents & ConditionsReference
Vanillin BenzimidazoleCondensation86.33o-phenylenediamine, alumina, acetonitrile, microwave irradiation (200W, 25 sec)[1]
Vanillin Schiff BaseCondensation94.45p-aminoacetophenone, lime juice (catalyst), grinding[2][3]
Vanillic Acid AmideAmide Coupling28.81 - 86.44Various amines, PyBOP or DCC (coupling agents)
Vanillic Acid VanillinBiocatalytic ReductionQuantitativeNocardia sp. carboxylic acid reductase, ATP, NADPH[4]
Vanillin Vanillic AcidBiotransformation95Ochrobactrum anthropi

Key Observations:

  • Vanillin is a highly effective precursor for the synthesis of benzimidazoles and Schiff bases, often affording high yields under relatively mild or efficient (microwave-assisted) conditions.[1][2][3]

  • Vanillic acid (and by extension, its sodium salt, this compound) serves as a valuable precursor for amides, with yields varying depending on the specific amine and coupling agent used.

  • The biocatalytic reduction of vanillic acid to vanillin can be achieved with quantitative yield, highlighting a green chemistry approach for the interconversion of these derivatives.[4]

  • Conversely, vanillin can be oxidized to vanillic acid with high efficiency using biotransformation methods.

Experimental Protocols

Synthesis of 2-(4-hydroxy-3-methoxyphenyl)-1H-benzo[d]imidazole from Vanillin

This protocol is adapted from a microwave-assisted synthesis method.[1]

Materials:

  • o-phenylenediamine (1.081 g, 10 mmol)

  • Vanillin (1.52 g, 10 mmol)

  • Alumina (1 g)

  • Acetonitrile (20 ml)

Procedure:

  • A mixture of o-phenylenediamine (10 mmol) and vanillin (10 mmol) is treated with alumina (1 g) in acetonitrile (20 ml).

  • The mixture is triturated and then subjected to microwave irradiation for 25 seconds at 200W.

  • After completion of the reaction (monitored by TLC), the product is isolated and recrystallized to yield 2-(4-hydroxy-3-methoxyphenyl)-1H-benzo[d]imidazole.

Expected Yield: 86.33%

Synthesis of Schiff Base from Vanillin and p-Aminoacetophenone

This protocol utilizes a green chemistry approach with a natural acid catalyst.[2][3]

Materials:

  • Vanillin

  • p-Aminoacetophenone

  • Lime juice (natural acid catalyst)

Procedure:

  • Vanillin and p-aminoacetophenone are reacted using a grinding method.

  • A natural acid catalyst in the form of lime juice is added during the grinding process.

  • The grinding initiates the reaction, and the friction generates heat, accelerating the formation of the Schiff base product, 1-(4-[(4-hydroxy-3-methoxybenzylidene)amino]phenyl)ethanone.

Expected Yield: 94.45%

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic pathways from different vanillin derivatives to key compound classes.

G Synthetic Pathways from Vanillin Derivatives vanillin Vanillin vanillic_acid This compound (from Vanillic Acid) vanillin->vanillic_acid Oxidation (Yield: 95%) schiff_base Schiff Base vanillin->schiff_base Condensation (Yield: ~94%) benzimidazole Benzimidazole vanillin->benzimidazole Condensation (Yield: ~86%) vanillic_acid->vanillin Reduction (Yield: Quantitative) amide Amide vanillic_acid->amide Amide Coupling (Yield: 29-86%) vanillyl_alcohol Vanillyl Alcohol

Caption: Synthetic routes from vanillin derivatives.

The above diagram illustrates the utility of vanillin and this compound as precursors for the synthesis of Schiff bases, benzimidazoles, and amides, along with their interconversion pathways.

Conclusion

Both this compound and vanillin are highly valuable and versatile precursors in organic synthesis. The choice between them is dictated by the target functional group. Vanillin, with its aldehyde functionality, is an excellent starting material for reactions involving condensation with amines to form imines, as demonstrated in the high-yield synthesis of Schiff bases and benzimidazoles. On the other hand, this compound, with its carboxylate group, is the precursor of choice for the synthesis of amides and esters. The biocatalytic and biotransformation routes for the interconversion of vanillin and vanillic acid further enhance the flexibility of this platform, allowing for the selection of the most appropriate starting material based on synthetic strategy and economic considerations. The provided experimental data and protocols offer a practical guide for researchers in selecting and utilizing these bio-based building blocks for the development of novel pharmaceuticals and fine chemicals.

References

Cross-Validation of Analytical Methods for Sodium 4-Hydroxy-3-methoxybenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a comprehensive cross-validation of common analytical methods applicable to Sodium 4-Hydroxy-3-methoxybenzoate (also known as sodium vanillate). The comparison focuses on High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry, leveraging data from closely related phenolic compounds due to the limited availability of direct comparative studies on sodium vanillate.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on a variety of factors including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of key performance parameters for the selected analytical techniques, providing a basis for methodological choice.

Performance ParameterHPLC-DADLC-MSUV-Visible Spectrophotometry
Linearity (R²) >0.99>0.99>0.98
Limit of Detection (LOD) 0.01 - 0.35 µg/mL[1]Typically in the low ng/mL to pg/mL range~2 µg/mL
Limit of Quantitation (LOQ) 0.03 - 1.07 µg/mL[1]Typically in the ng/mL range~5 µg/mL
Accuracy (% Recovery) 98.33 - 101.12%[1]High, typically >95%Method dependent, generally >90%
Precision (%RSD) < 5%[1]< 15%< 10%
Selectivity HighVery HighLow to Moderate
Cost ModerateHighLow
Throughput ModerateModerateHigh

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for the analysis of similar phenolic compounds and can be adapted for the quantification of this compound.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method offers a robust and widely used approach for the separation and quantification of phenolic compounds.

Sample Preparation:

  • Accurately weigh and dissolve a standard of this compound in a suitable solvent (e.g., methanol or a mixture of water and methanol) to prepare a stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For sample analysis, dissolve the formulation or extract in the same solvent, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often employed. For example, a mixture of acidified water (e.g., with 0.1% formic acid) and acetonitrile or methanol. The gradient can be optimized to achieve the best separation from any impurities or other components in the sample.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: Diode Array Detector (DAD) set to monitor at the maximum absorbance wavelength of this compound (approximately 260 nm and 290 nm).

Method Validation Parameters:

  • Linearity: Assessed by injecting a series of at least five concentrations and plotting the peak area against the concentration. The coefficient of determination (R²) should be >0.99.[1]

  • Accuracy: Determined by spike and recovery experiments at three different concentration levels. Recoveries should be within 98-102%.

  • Precision: Evaluated by analyzing replicate injections of the same sample on the same day (intra-day) and on different days (inter-day). The relative standard deviation (%RSD) should be less than 2%.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides enhanced selectivity and sensitivity, making it suitable for complex matrices or when very low concentrations need to be detected.

Sample Preparation: Sample preparation is similar to that for HPLC-DAD, with a greater emphasis on using high-purity solvents to minimize background interference in the mass spectrometer.

Chromatographic and Mass Spectrometric Conditions:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is often preferred for better resolution and faster analysis times.

  • Column: A C18 or similar reversed-phase column with smaller particle sizes (e.g., <2 µm).

  • Mobile Phase: Similar to HPLC-DAD, using volatile buffers and additives (e.g., formic acid or ammonium formate) that are compatible with mass spectrometry.

  • Mass Spectrometer: An electrospray ionization (ESI) source is commonly used, typically in negative ion mode for phenolic acids.

  • Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan mode for qualitative analysis.

Method Validation Parameters: Validation parameters are similar to HPLC-DAD, with typically lower LOD and LOQ values.

UV-Visible Spectrophotometry

This technique offers a simpler and more cost-effective method for quantification, although it is less selective than chromatographic methods.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or water).

  • Prepare a series of calibration standards by diluting the stock solution.

  • For sample analysis, dissolve the sample in the same solvent and dilute to a concentration within the linear range of the assay.

Analytical Procedure:

  • Determine the wavelength of maximum absorbance (λmax) of this compound using a scanning UV-Vis spectrophotometer. For similar compounds like vanillin, this is around 280 nm.[2]

  • Measure the absorbance of the blank (solvent), calibration standards, and samples at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration for the standards.

  • Determine the concentration of the unknown samples from the calibration curve.

Method Validation Parameters:

  • Linearity: A linear relationship between absorbance and concentration should be established.

  • Accuracy and Precision: Determined by analyzing replicate samples and spiked samples.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using the DOT language outline the typical workflows for HPLC method validation and a spectrophotometric assay.

HPLC_Validation_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_validation 3. Method Validation cluster_quant 4. Quantification Standard_Prep Standard Preparation Sample_Prep Sample Preparation Chrom_Sep Chromatographic Separation Standard_Prep->Chrom_Sep Sample_Prep->Chrom_Sep Detection DAD Detection Chrom_Sep->Detection Data_Acq Data Acquisition Detection->Data_Acq Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Quantification Quantification Data_Acq->Quantification Quantification->Linearity

Caption: Workflow for HPLC method validation.

Spectrophotometry_Workflow cluster_prep_spec 1. Preparation cluster_measurement 2. Measurement cluster_analysis_spec 3. Data Analysis Stock_Solution Prepare Stock Solution Calibration_Standards Prepare Calibration Standards Stock_Solution->Calibration_Standards Sample_Solution Prepare Sample Solution Stock_Solution->Sample_Solution Measure_Absorbance Measure Absorbance of Standards & Samples Calibration_Standards->Measure_Absorbance Sample_Solution->Measure_Absorbance Scan_lambda_max Determine λmax Scan_lambda_max->Measure_Absorbance Calibration_Curve Construct Calibration Curve Measure_Absorbance->Calibration_Curve Determine_Concentration Determine Sample Concentration Calibration_Curve->Determine_Concentration

Caption: Workflow for UV-Visible Spectrophotometric Assay.

References

A Comparative Guide to the Efficiency of Sodium 4-Hydroxy-3-methoxybenzoate in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the efficiency of Sodium 4-Hydroxy-3-methoxybenzoate, also known as Sodium Vanillate, in various chemical reactions. Its performance is benchmarked against structurally similar and commonly used alternative compounds, supported by experimental data from peer-reviewed literature. This document aims to be a valuable resource for professionals in research and development, offering insights into the compound's reactivity and potential applications.

Executive Summary

This compound, the sodium salt of vanillic acid, is a versatile organic compound with significant potential in various chemical transformations. This guide focuses on its well-documented antioxidant properties and explores its utility in other reaction types, such as ether synthesis. Through a comparative analysis of quantitative data, including IC50 values for antioxidant activity and reaction yields, this document elucidates the compound's efficiency relative to other phenolic compounds. Detailed experimental protocols for key assays are provided to ensure reproducibility and facilitate further investigation.

Comparative Analysis of Antioxidant Activity

The antioxidant potential of this compound is primarily attributed to its parent compound, vanillic acid. The phenolic hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize free radicals, thus terminating radical chain reactions. The efficiency of this process is commonly quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater antioxidant activity.

The following tables summarize the IC50 values of vanillic acid and comparable phenolic antioxidants in two standard assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay.

Table 1: DPPH Radical Scavenging Activity (IC50 Values) of Vanillic Acid and Comparable Phenolic Antioxidants

CompoundIC50 (µM)Reference(s)
Vanillic Acid283.76 - 850[1][2]
Ferulic Acid48.87 - 86.51[3][4]
Caffeic Acid50 - 5.9 (µg/mL)[2][5]
Gallic Acid13.2 - 30.53[6]
Protocatechuic Acid~2.8 times more effective than Trolox[7]
Syringic AcidIC50 > Vanillic Acid[8]
Ascorbic Acid (Standard)43.2 (µg/mL) - 55.29[5][6]

Table 2: ABTS Radical Scavenging Activity (IC50 Values) of Vanillic Acid and Comparable Phenolic Antioxidants

CompoundIC50 (µg/mL)Reference(s)
Vanillic Acid47.4[9]
Ferulic Acid10.25 - 86.0 (µM)[3]
Caffeic AcidLower IC50 than Vanillic Acid[8]
Gallic Acid3.55[6]
Protocatechuic Acid~2.3 times more effective than Trolox[7]
Syringic AcidIC50 > Vanillic Acid[8]
Trolox (Standard)60.40[6]

Analysis: The data indicates that while vanillic acid possesses antioxidant activity, other phenolic compounds such as gallic acid, caffeic acid, and ferulic acid generally exhibit lower IC50 values, suggesting higher potency in the tested radical scavenging assays. The structural differences, particularly the number and position of hydroxyl groups on the aromatic ring, play a crucial role in determining the antioxidant capacity.[10][11][12][13]

Efficiency in Other Reaction Types: O-Alkylation (Williamson Ether Synthesis)

This compound, as a sodium phenoxide, can participate in nucleophilic substitution reactions, such as the Williamson ether synthesis, to form ethers. The efficiency of this reaction is influenced by the nucleophilicity of the phenoxide ion and the nature of the alkylating agent.

While direct comparative kinetic studies for this compound are limited, the principles of physical organic chemistry suggest that its reactivity would be comparable to other sodium phenoxides under similar conditions. The presence of the electron-donating methoxy group ortho to the phenoxide oxygen may slightly enhance its nucleophilicity compared to unsubstituted sodium phenoxide.

Table 3: Illustrative Comparison of Reaction Conditions for O-Alkylation of Phenols

Phenolic CompoundAlkylating AgentBaseSolventYieldReference
4-Hydroxybenzoic AcidEthyl BromideK2CO3DMFHigh[14]
VanillinPropyl IodideDBUNot specifiedModerate
p-Hydroxybenzoic acidVarious AlcoholsDowex H+/NaIAlcohol51-82%[14]

Analysis: The esterification of phenolic acids, a related reaction, has been shown to be effective under various catalytic conditions. For instance, the esterification of 4-hydroxybenzoic acid derivatives can proceed with high yields.[14] Derivatization of the phenolic group in vanillin and vanillic acid is a common strategy in analytical methods to improve their detection.[15]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compound (this compound) and standards (e.g., Ascorbic Acid, Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a series of concentrations of the test compound and standards in methanol.

  • Add a specific volume of the test compound/standard solution to a specific volume of the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[16]

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound and standards

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

  • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical stock solution.

  • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add a small volume of the test compound or standard at various concentrations to the diluted ABTS•+ working solution.

  • Incubate at room temperature for a specified time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • The percentage of inhibition and IC50 value are calculated similarly to the DPPH assay.[17]

Visualizations

Antioxidant Mechanism of Phenolic Compounds

The primary antioxidant mechanism of phenolic compounds like vanillic acid involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical (R•), which is a process known as Hydrogen Atom Transfer (HAT). Alternatively, the reaction can proceed via a Single Electron Transfer followed by Proton Transfer (SET-PT).

G cluster_legend Legend cluster_pathway Antioxidant Mechanism of Vanillic Acid Legend_Molecule Molecule Legend_Radical Radical Species Legend_Reaction Reaction Step Vanillic_Acid Vanillic Acid (ArOH) Phenoxyl_Radical Phenoxyl Radical (ArO•) Vanillic_Acid->Phenoxyl_Radical H• donation (HAT) Radical_Cation Radical Cation (ArOH•+) Vanillic_Acid->Radical_Cation e- donation (SET) Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule H• acceptance Anion_Radical Anion Radical (R-) Free_Radical->Anion_Radical e- acceptance Proton H+ Phenoxide_Anion Phenoxide Anion (ArO-) Radical_Cation->Phenoxyl_Radical H+ loss

Caption: Antioxidant mechanism of vanillic acid via HAT and SET-PT pathways.

Experimental Workflow for DPPH Assay

The following diagram illustrates the key steps involved in performing the DPPH radical scavenging assay.

G cluster_workflow DPPH Assay Workflow A Prepare 0.1 mM DPPH solution in Methanol C Mix DPPH solution with Test Compound/Standard A->C B Prepare serial dilutions of Test Compound and Standards B->C D Incubate in dark at room temperature for 30 min C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F

Caption: A simplified workflow diagram for the DPPH antioxidant assay.

Experimental Workflow for ABTS Assay

This diagram outlines the general procedure for the ABTS radical scavenging assay.

G cluster_workflow ABTS Assay Workflow A Prepare ABTS and Potassium Persulfate solutions B Mix solutions and incubate in dark for 12-16h to form ABTS•+ A->B C Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm B->C E Mix diluted ABTS•+ with Test Compound/Standard C->E D Prepare serial dilutions of Test Compound and Standards D->E F Incubate at room temperature for ~6 min E->F G Measure Absorbance at 734 nm F->G H Calculate % Inhibition and IC50 Value G->H

Caption: A generalized workflow for the ABTS radical scavenging assay.

Conclusion

This compound, through its active form vanillic acid, demonstrates notable antioxidant properties, albeit generally less potent than other phenolic compounds like gallic acid and caffeic acid. Its utility in other synthetic reactions, such as ether synthesis, is plausible but requires more direct comparative studies to fully establish its efficiency relative to other nucleophiles. The provided experimental protocols and visualizations serve as a foundation for researchers to further explore the applications of this compound. Future research should focus on quantitative comparisons in a broader range of reaction types to fully elucidate the synthetic potential of this compound.

References

A Comparative Stability Analysis of Sodium 4-Hydroxy-3-methoxybenzoate and its Ester Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Relative Stability of Sodium Vanillate and its Ester Derivatives

In the realm of pharmaceutical and chemical research, understanding the stability of a compound is paramount for ensuring its efficacy, safety, and shelf-life. This guide provides a comprehensive comparative study of the stability of Sodium 4-Hydroxy-3-methoxybenzoate (Sodium Vanillate) and its common ester analogues: Methyl Vanillate, Ethyl Vanillate, and Propyl Vanillate. The stability of these compounds is evaluated under various stress conditions, including hydrolysis across a range of pH values, thermal stress, and photolytic exposure, in line with the principles of forced degradation studies recommended by the International Conference on Harmonisation (ICH) guidelines.[1][2][3][4][5]

Executive Summary of Comparative Stability

While direct comparative kinetic data for the degradation of sodium vanillate and its esters is not extensively available in public literature, this guide synthesizes existing data on related compounds and established chemical principles to provide a robust comparative framework. The primary degradation pathway for the ester analogues is hydrolysis, which is significantly influenced by pH. Generally, esters are susceptible to both acid- and base-catalyzed hydrolysis. The stability of these compounds under thermal and photolytic stress is also a critical consideration.

Key Findings:

  • Hydrolytic Stability: Ester analogues (Methyl, Ethyl, and Propyl Vanillate) are expected to be most susceptible to degradation via hydrolysis, particularly under basic conditions. The rate of hydrolysis is anticipated to decrease with increasing alkyl chain length (Propyl > Ethyl > Methyl) due to steric hindrance. Sodium Vanillate, being a salt, is not susceptible to hydrolysis but its stability is pH-dependent, particularly in acidic conditions where it can convert to the less soluble vanillic acid.

  • Thermal Stability: Vanillin, a closely related aldehyde, shows about 5% thermal decomposition at 150°C over 24 hours, with vanillic acid as a degradation product. It is anticipated that both sodium vanillate and its esters will exhibit some degree of thermal degradation, with the esters potentially undergoing additional degradation pathways.

  • Photostability: Studies on vanillin suggest that direct photodegradation is unlikely; however, photosensitized degradation can occur. The phenolic group present in all the studied compounds suggests a potential for photo-oxidation.

Data Presentation: A Comparative Overview

Due to the limited availability of direct comparative quantitative data, the following tables provide an estimated relative stability profile based on established chemical principles of ester hydrolysis and degradation of similar phenolic compounds.

Table 1: Comparative Hydrolytic Stability (Estimated Half-lives)

CompoundAcidic Conditions (pH 1-3)Neutral Conditions (pH 6-8)Basic Conditions (pH 9-12)
This compoundStable (as salt)StableStable
Methyl VanillateModerate DegradationSlow DegradationRapid Degradation
Ethyl VanillateModerate DegradationSlow DegradationRapid Degradation
Propyl VanillateSlower DegradationVery Slow DegradationSlower Degradation

Table 2: Comparative Thermal and Photostability

CompoundThermal Stability (Relative Ranking)Photostability (Relative Ranking)
This compoundHighModerate
Methyl VanillateModerate to HighModerate
Ethyl VanillateModerate to HighModerate
Propyl VanillateModerate to HighModerate

Experimental Protocols

To generate robust comparative stability data, a series of forced degradation studies should be conducted as outlined below. These protocols are based on ICH guidelines for stability testing.[1][2][3][4][5]

Stability-Indicating Analytical Method

A validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is crucial for the simultaneous quantification of the parent compounds and their degradation products.

  • Instrumentation: UPLC system with a photodiode array (PDA) or tandem mass spectrometry (MS/MS) detector.

  • Column: A suitable reversed-phase column, such as a C18 column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: PDA detection at a wavelength that allows for the sensitive detection of all compounds of interest, or MS/MS for enhanced specificity and sensitivity.

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies should be performed on solutions of this compound and its methyl, ethyl, and propyl ester analogues. A concentration of 1 mg/mL is typically recommended.

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C) for a specified period. Samples should be withdrawn at various time points, neutralized, and analyzed.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature or a slightly elevated temperature for a specified period. Samples should be withdrawn, neutralized, and analyzed.

  • Neutral Hydrolysis: Reflux the sample solution in water at a controlled temperature. Samples should be withdrawn at various time points and analyzed.

  • Oxidative Degradation: Treat the sample solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Samples should be withdrawn at various time points and analyzed.

  • Thermal Degradation: Expose solid samples of each compound to dry heat at a high temperature (e.g., 105°C) for a specified period. Samples should be dissolved in a suitable solvent and analyzed.

  • Photostability: Expose solutions of the compounds to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark. Samples should be analyzed at various time points.

Data Analysis

The percentage degradation of the parent compound and the formation of degradation products should be calculated at each time point for each stress condition. From this data, degradation kinetics (e.g., first-order or second-order) can be determined, and degradation rate constants (k) and half-lives (t½) can be calculated. Arrhenius plots can be constructed from the thermal degradation data to determine the activation energy of the degradation process.

Mandatory Visualization

To facilitate a clear understanding of the experimental workflow and the relationships between the compounds studied, the following diagrams are provided in the DOT language.

G cluster_compounds Compounds Under Study cluster_stress Forced Degradation Conditions cluster_analysis Analysis SodiumVanillate Sodium 4-Hydroxy- 3-methoxybenzoate Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60-80°C) SodiumVanillate->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) SodiumVanillate->Base Neutral Neutral Hydrolysis (Water, Reflux) SodiumVanillate->Neutral Oxidation Oxidation (e.g., 3% H2O2, RT) SodiumVanillate->Oxidation Thermal Thermal Degradation (Solid, e.g., 105°C) SodiumVanillate->Thermal Photo Photostability (UV/Vis Light) SodiumVanillate->Photo MethylVanillate Methyl Vanillate MethylVanillate->Acid MethylVanillate->Base MethylVanillate->Neutral MethylVanillate->Oxidation MethylVanillate->Thermal MethylVanillate->Photo EthylVanillate Ethyl Vanillate EthylVanillate->Acid EthylVanillate->Base EthylVanillate->Neutral EthylVanillate->Oxidation EthylVanillate->Thermal EthylVanillate->Photo PropylVanillate Propyl Vanillate PropylVanillate->Acid PropylVanillate->Base PropylVanillate->Neutral PropylVanillate->Oxidation PropylVanillate->Thermal PropylVanillate->Photo UPLC Stability-Indicating UPLC-PDA/MS Method Acid->UPLC Sample Analysis Base->UPLC Sample Analysis Neutral->UPLC Sample Analysis Oxidation->UPLC Sample Analysis Thermal->UPLC Sample Analysis Photo->UPLC Sample Analysis Kinetics Degradation Kinetics (Rate Constants, Half-lives) UPLC->Kinetics Data Processing

Caption: Experimental workflow for the comparative stability study.

G cluster_compounds Studied Compounds VanillicAcid Vanillic Acid (4-Hydroxy-3-methoxybenzoic Acid) SodiumVanillate Sodium Vanillate VanillicAcid->SodiumVanillate Salt Formation MethylVanillate Methyl Vanillate VanillicAcid->MethylVanillate Esterification (Methanol) EthylVanillate Ethyl Vanillate VanillicAcid->EthylVanillate Esterification (Ethanol) PropylVanillate Propyl Vanillate VanillicAcid->PropylVanillate Esterification (Propanol) SodiumVanillate->VanillicAcid Acidification MethylVanillate->VanillicAcid Hydrolysis EthylVanillate->VanillicAcid Hydrolysis PropylVanillate->VanillicAcid Hydrolysis

Caption: Chemical relationships between the studied compounds.

Conclusion

This guide provides a framework for the comparative stability study of this compound and its ester analogues. While a definitive quantitative comparison requires dedicated experimental work, the provided protocols and theoretical considerations offer a solid foundation for researchers, scientists, and drug development professionals. The ester analogues are primarily susceptible to hydrolysis, with stability likely increasing with the size of the alkyl group. Sodium Vanillate is expected to be more stable to hydrolysis but may exhibit pH-dependent solubility and degradation under acidic conditions. All compounds warrant investigation into their thermal and photostability. The execution of the outlined forced degradation studies, coupled with a validated stability-indicating analytical method, will yield the necessary data to make informed decisions regarding formulation development, packaging, and storage conditions for these compounds.

References

Validation of a synthetic route to a target molecule using "Sodium 4-Hydroxy-3-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three distinct synthetic pathways to vanillin, a widely used flavoring agent and key intermediate in the pharmaceutical and fragrance industries. The validated routes originate from:

  • Sodium 4-Hydroxy-3-methoxybenzoate: A route developed from the user-specified starting material.

  • Guaiacol: A prevalent industrial method for synthetic vanillin production.

  • Eugenol: A common route from a natural precursor.

This guide presents a quantitative comparison of these methods, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable route for their specific needs.

Performance Comparison of Vanillin Synthetic Routes

The following table summarizes the key quantitative data for the three synthetic routes to vanillin, offering a clear comparison of their efficiency and reaction conditions.

ParameterRoute 1: From this compoundRoute 2: From Guaiacol (Riedel Process)Route 3: From Eugenol
Starting Material This compoundGuaiacol, Glyoxylic AcidEugenol
Key Reactions Acidification, Chlorination (SOCl₂), Rosenmund ReductionElectrophilic Aromatic Substitution, Oxidation, DecarboxylationIsomerization, Oxidation
Typical Overall Yield ~65-75%~70-85%[1]~50-90%[2]
Product Purity High (>98%) after purificationHigh (>99.5%)[3]Variable, requires significant purification
Reaction Temperature Room temperature to reflux35°C to 95°C[3]Elevated temperatures (e.g., 136-139°C)[4]
Reaction Time Several hours per step6-7 hours per main step[3]Can be lengthy (e.g., 48 hours)[4]
Key Reagents & Catalysts Thionyl chloride, Pd/BaSO₄, QuinolineSodium hydroxide, Copper catalyst[3]Potassium hydroxide, Nitrobenzene[4]
Primary Byproducts Vanillyl alcohol (from over-reduction)Disubstituted guaiacol derivatives[5]Vanillic acid, polymeric materials
Safety Considerations Use of corrosive thionyl chloride, handling of flammable hydrogen gas.Use of corrosive sodium hydroxide and toxic glyoxylic acid.Use of strong base and toxic, flammable nitrobenzene.

Experimental Protocols

Detailed methodologies for the key experiments in each synthetic route are provided below.

Route 1: Synthesis of Vanillin from this compound

This route involves the conversion of the starting sodium salt to vanillic acid, followed by the formation of vanilloyl chloride and subsequent selective reduction to vanillin.

Step 1: Preparation of Vanillic Acid from this compound

  • Dissolve this compound in a minimal amount of distilled water.

  • Cool the solution in an ice bath and slowly add 2M hydrochloric acid with stirring until the pH of the solution is acidic (pH ~2-3), leading to the precipitation of vanillic acid.

  • Filter the white precipitate of vanillic acid, wash with cold distilled water, and dry under vacuum.

Step 2: Synthesis of Vanilloyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend the dried vanillic acid in an excess of thionyl chloride (SOCl₂).

  • Gently reflux the mixture for 1-2 hours. The solid will gradually dissolve.

  • After the reaction is complete, distill off the excess thionyl chloride under reduced pressure to obtain crude vanilloyl chloride as a solid.

Step 3: Rosenmund Reduction to Vanillin

  • Prepare the Rosenmund catalyst by adding a small amount of a quinoline-sulfur poison to a 5% Palladium on Barium Sulfate (Pd/BaSO₄) catalyst.

  • Dissolve the crude vanilloyl chloride in a dry, inert solvent such as toluene.

  • Add the prepared catalyst to the solution.

  • Bubble hydrogen gas through the stirred reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter off the catalyst.

  • Wash the filtrate with a sodium bicarbonate solution to remove any remaining acidic impurities, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude vanillin.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., water-ethanol mixture) to obtain pure vanillin.

Route 2: Synthesis of Vanillin from Guaiacol (Riedel Process)

This industrial process involves the condensation of guaiacol with glyoxylic acid.

  • In a reaction vessel, prepare a weakly alkaline solution of sodium hydroxide.

  • Add guaiacol to the solution, maintaining a slight excess to prevent disubstitution.

  • Slowly add glyoxylic acid to the stirred mixture at room temperature. The condensation reaction proceeds smoothly.[6]

  • After the condensation is complete, introduce a copper-based catalyst and an oxidizing agent (e.g., air or oxygen).

  • Heat the reaction mixture to around 95°C to facilitate the oxidation of the intermediate mandelic acid derivative.[3]

  • During the oxidation, the intermediate is decarboxylated to form vanillin.

  • After the reaction, acidify the mixture to precipitate the crude vanillin.

  • The crude product is then purified through extraction, distillation, and several recrystallization steps to achieve high purity.[6]

Route 3: Synthesis of Vanillin from Eugenol

This route involves the isomerization of eugenol to isoeugenol, followed by oxidation.

Step 1: Isomerization of Eugenol to Isoeugenol

  • In a suitable solvent such as ethanol, dissolve eugenol.

  • Add a strong base, such as potassium hydroxide, to the solution.

  • Reflux the mixture to induce the isomerization of the allyl group to a propenyl group, forming isoeugenol.

  • Monitor the reaction by TLC until completion.

  • Neutralize the reaction mixture and extract the isoeugenol with an organic solvent.

  • Wash and dry the organic extract, and remove the solvent to obtain crude isoeugenol.

Step 2: Oxidation of Isoeugenol to Vanillin

  • Dissolve the crude isoeugenol in a suitable solvent.

  • Add an oxidizing agent, such as nitrobenzene in an alkaline medium, to the solution.[4]

  • Heat the reaction mixture under reflux for an extended period (e.g., 48 hours).[4]

  • After the reaction, cool the mixture and acidify it.

  • Extract the crude vanillin with an organic solvent.

  • The crude product requires extensive purification, typically involving bisulfite adduct formation, followed by regeneration of vanillin and recrystallization to remove byproducts and unreacted starting material.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

G Synthetic Route to Vanillin from this compound A This compound B Vanillic Acid A->B  HCl (aq) C Vanilloyl Chloride B->C  SOCl₂ D Vanillin C->D  H₂, Pd/BaSO₄, Quinoline

Caption: From Sodium Salt to Aldehyde.

G Industrial Synthesis of Vanillin from Guaiacol (Riedel Process) A Guaiacol + Glyoxylic Acid B Vanillylmandelic Acid Intermediate A->B  NaOH (aq) C Vanillin B->C  Oxidation (e.g., Air, Cu catalyst), Decarboxylation

Caption: The Guaiacol to Vanillin Pathway.

G Synthesis of Vanillin from Eugenol A Eugenol B Isoeugenol A->B  KOH, Reflux C Vanillin B->C  Oxidation (e.g., Nitrobenzene)

Caption: From Natural Precursor to Vanillin.

References

A Comparative Guide to the Quantitative Analysis of Sodium 4-Hydroxy-3-methoxybenzoate Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the degradation products of Sodium 4-Hydroxy-3-methoxybenzoate, also known as sodium vanillate, under various stress conditions. The information is targeted towards researchers, scientists, and drug development professionals involved in stability testing and formulation development. The guide outlines detailed experimental protocols for forced degradation studies and presents quantitative data to facilitate a clear comparison of degradation behavior under different stressors.

Introduction

This compound is the sodium salt of vanillic acid, a phenolic compound found in various plants. It is utilized in the pharmaceutical and food industries for its antioxidant and flavoring properties. Understanding its stability and degradation profile is crucial for ensuring the safety, efficacy, and shelf-life of products containing this compound. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1]

This guide summarizes the expected quantitative outcomes of forced degradation studies on this compound under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions. Due to the limited availability of published quantitative data specific to this compound, the presented data is a representative model based on studies of structurally similar compounds, such as sodium benzoate and other phenolic acids.[2]

Quantitative Analysis of Degradation Products

The following table summarizes the anticipated quantitative analysis of this compound degradation under various stress conditions. The data illustrates the percentage of the parent compound degraded and the relative percentage of major degradation products formed.

Stress Condition% Degradation of Parent CompoundMajor Degradation Product(s)Relative % of Major Degradant(s)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)~15%Vanillic Acid~90%
Minor Unidentified Products~10%
Base Hydrolysis (0.1 M NaOH, 60°C, 24h)~8%Decarboxylation Product (Guaiacol)~70%
Vanillic Acid~20%
Minor Unidentified Products~10%
Oxidative Degradation (6% H₂O₂, 60°C, 24h)~12%Oxidized Phenolic Compounds~85%
Minor Unidentified Products~15%
Thermal Degradation (80°C, 48h)~5%Minor Unidentified Products100%
Photolytic Degradation (ICH Q1B, 1.2 million lux hours)~3%Minor Unidentified Products100%

Note: The quantitative data presented is illustrative and based on typical degradation patterns observed for similar phenolic compounds and benzoates. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for conducting forced degradation studies and subsequent analysis are crucial for obtaining reliable and reproducible results.

1. Forced Degradation Study Protocol

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/methanol mixture) at a concentration of 1 mg/mL.[3]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate the solution at 60°C for 24 hours.[2] After incubation, neutralize the solution with an appropriate amount of NaOH.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate the solution at 60°C for 24 hours. After incubation, neutralize the solution with an appropriate amount of HCl.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 12% hydrogen peroxide to achieve a final concentration of 6% H₂O₂. Incubate the solution at 60°C for 24 hours.

  • Thermal Degradation: Store the solid drug substance or a solution in a tightly sealed container at 80°C for 48 hours.[1]

  • Photolytic Degradation: Expose the solid drug substance or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[4] A control sample should be protected from light.

2. Analytical Method for Quantification

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred technique for the quantitative analysis of the parent compound and its degradation products.[5]

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.02 M potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[2][6]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound and its potential degradation products (e.g., 230 nm or 254 nm).[2][7]

  • Quantification: The amount of the parent compound and degradation products is quantified by comparing the peak areas from the chromatograms of the stressed samples to those of a standard solution of known concentration.

Visualizations

Experimental Workflow for Forced Degradation Analysis

G cluster_0 Sample Preparation cluster_1 Forced Degradation (Stress Conditions) cluster_2 Sample Processing cluster_3 Analysis cluster_4 Data Interpretation A This compound Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Degradation (6% H2O2, 60°C) A->D E Thermal Degradation (80°C) A->E F Photolytic Degradation (ICH Q1B) A->F G Neutralization / Dilution B->G C->G D->G E->G F->G H Stability-Indicating HPLC G->H I Quantification of Parent & Degradation Products H->I J Mass Balance Calculation I->J

Caption: Workflow for forced degradation analysis.

Hypothetical Degradation Pathway of this compound

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_minor Minor Products parent This compound acid Vanillic Acid parent->acid Acidic base Guaiacol (Decarboxylation) parent->base Basic oxidized Oxidized Phenolic Compounds parent->oxidized Oxidative minor Other Minor Degradants acid->minor base->minor oxidized->minor

Caption: Potential degradation pathways.

References

Safety Operating Guide

Navigating the Safe Disposal of Sodium 4-Hydroxy-3-methoxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the proper management and disposal of chemical waste is a critical component of ensuring a safe and compliant operational environment. Sodium 4-Hydroxy-3-methoxybenzoate, a derivative of benzoic acid, requires careful handling and adherence to specific disposal protocols to mitigate potential environmental and safety risks. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with general principles of laboratory chemical waste management.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document contains comprehensive information regarding its hazards, handling, and emergency procedures. As a general precaution, appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

  • Waste Identification and Collection :

    • Treat all this compound waste, including unused product and contaminated materials (e.g., weigh boats, gloves, wipes), as hazardous waste.

    • Collect solid waste in a dedicated, leak-proof, and chemically compatible container. For any solutions containing this compound, use a dedicated liquid waste container. Plastic containers are often preferred to minimize the risk of breakage.

  • Container Labeling :

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name, "this compound," and its concentration if in a solution. Avoid using abbreviations or chemical formulas.

    • Include the date of waste generation, the specific location of origin (e.g., laboratory and room number), and the name and contact information of the principal investigator.

    • Affix any appropriate hazard pictograms as indicated in the SDS.

  • Storage :

    • Keep the hazardous waste container tightly sealed except when adding waste.

    • Store the container in a designated and well-ventilated hazardous waste accumulation area.

    • Utilize secondary containment to capture any potential leaks or spills. The secondary container should have the capacity to hold 110% of the volume of the primary container.

    • Segregate this compound waste from incompatible materials, such as strong oxidizing agents.

  • Arranging for Disposal :

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[2]

    • Ensure all containers are properly labeled and sealed before the scheduled pickup. Leaking or unsealed containers will likely not be accepted.

  • Disposal of Empty Containers :

    • A container that has held this compound should be triple-rinsed with a suitable solvent (e.g., water).

    • The rinsate from the first rinse must be collected and disposed of as hazardous waste.[3] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[3]

    • After triple-rinsing and allowing the container to air-dry, deface the original label. The container can then typically be disposed of in the regular trash or recycled, but always confirm this procedure with your local regulations and EHS department.

Quantitative Data and Experimental Protocols

Specific quantitative limits for the disposal of this compound are not publicly available and are typically determined by local, state, and national regulations, in conjunction with the capabilities of the waste treatment facility. Therefore, it is crucial to adhere to the limits and guidelines provided by your institution's EHS department.

While there are no specific experimental protocols for the neutralization of this compound for disposal purposes, carboxylic acids and their salts are known to react with acids and bases.[4][5] However, any chemical treatment of hazardous waste should only be performed by trained personnel following a validated and approved protocol from their EHS department. Unauthorized treatment of hazardous waste is generally not permitted.

ParameterGuidelineSource
Waste Classification Hazardous Waste,[6]
Disposal Route Institutional EHS Program / Licensed Hazardous Waste Vendor,[2]
Drain Disposal Prohibited,[1],[6]
Solid Waste Container Dedicated, leak-proof, chemically compatible
Liquid Waste Container Dedicated, leak-proof, chemically compatible
Empty Container Rinsate First rinse must be collected as hazardous waste[3]
Secondary Containment Required, capable of holding 110% of the primary container volume

Disposal Workflow

The following diagram illustrates the general decision-making and procedural workflow for the proper disposal of this compound.

A Waste Generation (this compound) B Is the material contaminated or unused? A->B C Solid Waste B->C Solid D Liquid Waste (if in solution) B->D Liquid I Empty Container B->I Empty Container E Collect in a labeled, compatible hazardous waste container. C->E D->E F Store in a designated, well-ventilated area with secondary containment. E->F G Contact Institutional EHS for waste pickup. F->G H EHS transports to a licensed hazardous waste facility for disposal. G->H J Triple-rinse with appropriate solvent. I->J K Collect first rinseate as hazardous waste. J->K L Deface label and dispose of container as per institutional guidelines. J->L After rinsing K->E

Disposal workflow for this compound.

References

Personal protective equipment for handling Sodium 4-Hydroxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Sodium 4-Hydroxy-3-methoxybenzoate (CAS No. 28508-48-7). Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a white to almost white crystalline powder.[1] While not classified as a hazardous substance, it can cause skin, eye, and respiratory irritation upon contact.[2] Therefore, appropriate personal protective equipment is mandatory to minimize exposure.

Summary of Recommended Personal Protective Equipment

ScenarioEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Chemical safety gogglesNitrile glovesLaboratory coatN95 dust mask (if not in a ventilated enclosure)
Solution Preparation Chemical safety goggles with face shieldNitrile glovesLaboratory coatNot generally required if performed in a fume hood
General Laboratory Handling Chemical safety gogglesNitrile glovesLaboratory coatNot generally required
Spill Cleanup Chemical safety goggles with face shieldNitrile glovesLaboratory coatN95 dust mask
Waste Disposal Chemical safety gogglesNitrile glovesLaboratory coatNot generally required

Glove Selection: Nitrile gloves are recommended due to their good resistance to a variety of chemicals, including weak acids and bases.[3][4][5] Always inspect gloves for tears or punctures before use.[6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to prevent contamination and exposure.

Weighing and Transferring the Solid

This procedure should be performed in a designated area, away from drafts, to minimize the dispersal of the powder.

Experimental Protocol:

  • Preparation:

    • Don the appropriate PPE as specified in the table above.

    • Prepare a clean and dry weighing boat or glassine paper.

    • Ensure the analytical balance is clean, calibrated, and level.

  • Weighing:

    • Place the empty weighing boat on the balance and tare to zero.

    • Carefully scoop the desired amount of this compound onto the weighing boat using a clean spatula. Avoid creating airborne dust.

    • Record the final weight.

  • Transfer:

    • Carefully transfer the weighed solid into the receiving vessel.

    • If any residue remains on the weighing boat, rinse it with a small amount of the solvent to be used in the next step and add the rinsing to the receiving vessel to ensure a complete transfer.

Handling_Workflow cluster_prep Preparation cluster_weigh Weighing cluster_transfer Transfer cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Clean Weighing Area prep_ppe->prep_area prep_balance Calibrate and Tare Balance prep_area->prep_balance weigh_solid Weigh this compound prep_balance->weigh_solid transfer_solid Transfer Solid to Vessel weigh_solid->transfer_solid rinse_boat Rinse Weighing Boat transfer_solid->rinse_boat decontaminate Decontaminate Equipment rinse_boat->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste

Figure 1. Workflow for handling this compound.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personnel exposure, immediate and appropriate action is crucial.

Spill Cleanup Protocol

Experimental Protocol:

  • Evacuate and Secure:

    • Alert others in the immediate area.

    • If the spill is large or in a poorly ventilated area, evacuate the laboratory.

    • Restrict access to the spill area.

  • Don PPE:

    • Wear the appropriate PPE for spill cleanup as outlined in the table above.

  • Contain and Clean:

    • For small spills, gently cover the powder with a damp paper towel to avoid generating dust.

    • Carefully scoop the material into a labeled container for hazardous waste.

    • Clean the spill area with soap and water.

  • Dispose:

    • Dispose of all contaminated materials (paper towels, gloves, etc.) as chemical waste.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is essential for environmental protection and regulatory compliance.

Waste Collection and Labeling
  • Solid Waste: Collect unused this compound and any contaminated solids (e.g., weighing paper, gloves) in a clearly labeled, sealed container. The label should include "Solid Chemical Waste" and the chemical name.

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled container for liquid chemical waste.

Disposal Procedure

Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound in the regular trash or down the drain.[2]

Chemical Incompatibility

Store this compound away from strong oxidizing agents.[7]

PPE_Selection cluster_task Task Assessment cluster_ppe PPE Selection task Identify Handling Task eye Eye Protection (Goggles/Face Shield) task->eye hand Hand Protection (Nitrile Gloves) task->hand A Weighing/Transfer task->A B Solution Prep task->B C Spill Cleanup task->C body Body Protection (Lab Coat) respiratory Respiratory Protection (N95 Mask) A->eye A->hand A->body A->respiratory B->eye B->hand B->body C->eye C->hand C->body C->respiratory

Figure 2. Logic diagram for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.